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  • Product: 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride
  • CAS: 1233951-98-8

Core Science & Biosynthesis

Foundational

A Theoretical Exploration and Proposed Research Framework for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Official Title: In-Depth Technical Guide to the Postulated Biological Activity of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride Abstract: This document presents a comprehensive theoretical framework for the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Official Title: In-Depth Technical Guide to the Postulated Biological Activity of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Abstract: This document presents a comprehensive theoretical framework for the investigation of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, a novel chemical entity with no currently available public data on its biological activity. Based on a structural analysis of its constituent moieties—a substituted butanamide and a piperidine ring—we postulate a hypothetical biological target and mechanism of action. This guide is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-stage research program to elucidate the compound's potential therapeutic value. The experimental protocols, data, and signaling pathways described herein are illustrative and designed to provide a template for its systematic evaluation.

Part 1: Introduction and Structural Analysis

A thorough review of scientific literature and chemical databases reveals that while 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is commercially available as a building block, its biological properties have not been characterized.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting the central nervous system, inflammatory pathways, and infectious diseases.[3][4] The presence of this ring system, combined with a bulky N-acyl substituent, suggests the potential for specific interactions with biological macromolecules.

Structural Features of Interest:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, the piperidine ring can adopt various chair and boat conformations, influencing its binding to target proteins. Its basic nitrogen can be protonated at physiological pH, potentially forming ionic interactions within a binding pocket.[4]

  • 3,3-Dimethylbutanamide Moiety: This sterically hindered acyl group can influence the compound's metabolic stability and provides a hydrophobic region for potential van der Waals interactions. The amide linkage offers hydrogen bond donor and acceptor capabilities.

Given these features, and the known activities of other dimethyl-substituted piperidine derivatives as potent enzyme inhibitors, this guide will proceed with the hypothetical premise that 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is an inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[5]

Part 2: Postulated Mechanism of Action and Signaling Pathway

We hypothesize that 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride acts as a selective inhibitor of mPGES-1. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

Hypothesized Signaling Pathway Interruption:

G cluster_0 Cell Membrane cluster_1 Cytosol / Perinuclear Region Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation_Pain_Fever Inflammation, Pain, Fever PGE2->Inflammation_Pain_Fever Compound 3,3-Dimethyl-N-(piperidine-4-yl) butanamido hydrochloride Compound->mPGES-1 Inhibition

Caption: Postulated mechanism of action within the prostaglandin synthesis pathway.

Part 3: Proposed Research Workflow

A systematic approach is required to validate the hypothetical target and characterize the compound's biological activity. The following workflow outlines the key stages of investigation.

Experimental Workflow Diagram:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: In Vivo Proof of Concept A Biochemical Assay: mPGES-1 Enzyme Inhibition B Cell-Based Assay: PGE2 Production in A549 cells A->B C Selectivity Panel: COX-1/COX-2 Inhibition Assays A->C D In Vitro ADME: Microsomal Stability, Permeability B->D E Preliminary Toxicology: Cytotoxicity in HepG2 cells D->E F Pharmacokinetic (PK) Study: Rodent model (oral & IV dosing) E->F G Efficacy Study: LPS-induced fever model in rats F->G

Caption: A multi-phase workflow for the comprehensive evaluation of the compound.

Part 4: Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for key experiments.

In Vitro mPGES-1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human mPGES-1.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 100 mM Tris-HCl (pH 8.0) with 2.5 mM glutathione.

    • Dilute recombinant human mPGES-1 enzyme to a final concentration of 5 µg/mL in assay buffer.

    • Prepare a 10 mM stock solution of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Prepare the substrate solution: PGH2 at a final concentration of 5 µM in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each compound dilution.

    • Add 160 µL of the diluted mPGES-1 enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the PGH2 substrate solution.

    • Incubate at room temperature for 60 seconds.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., 1 M HCl with a reducing agent like SnCl2).

  • Detection and Analysis:

    • Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Human Whole Blood (HWB) Assay

Objective: To assess the compound's ability to inhibit PGE2 synthesis in a more physiologically relevant matrix.

Methodology:

  • Blood Collection and Preparation:

    • Collect fresh human blood from healthy volunteers into heparinized tubes.

    • Pre-incubate 1 mL aliquots of whole blood with various concentrations of the test compound (or vehicle) for 30 minutes at 37°C.

  • Stimulation:

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.

    • Incubate the blood for 24 hours at 37°C in a CO2 incubator.

  • Sample Processing and Analysis:

    • Centrifuge the samples to separate the plasma.

    • Analyze the plasma for PGE2 levels using a validated LC-MS/MS method or a competitive ELISA.

    • Calculate the IC50 value as described for the enzyme inhibition assay.

Part 5: Hypothetical Data Presentation

The following tables summarize the expected outcomes from the proposed experiments, assuming the compound is a potent and selective mPGES-1 inhibitor.

Table 1: Hypothetical In Vitro Activity and Selectivity

AssayTargetSpeciesIC50 (nM)
Enzyme InhibitionmPGES-1Human15
Ex Vivo HWBPGE2 ProductionHuman50
Enzyme InhibitionCOX-1Human> 30,000
Enzyme InhibitionCOX-2Human> 30,000

Table 2: Hypothetical In Vitro ADME and Safety Profile

ParameterAssay TypeResult
Metabolic StabilityHuman Liver Microsomes (t½)45 min
Cell PermeabilityCaco-2 (Papp A→B)15 x 10⁻⁶ cm/s
CytotoxicityHepG2 Cells (CC50)> 50 µM

Part 6: Conclusion and Future Directions

This guide puts forth a theoretical framework for the initial investigation of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, postulating its activity as a selective mPGES-1 inhibitor. The proposed research plan provides a clear, logical, and scientifically rigorous path to validate this hypothesis, from initial biochemical screening to in vivo proof-of-concept. The structural motifs of the compound suggest that it is a promising candidate for development as a novel anti-inflammatory agent. Future work, should the initial hypothesis prove correct, would involve extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, followed by comprehensive preclinical safety and toxicology evaluations.

References

Sources

Exploratory

Therapeutic Potential and Scaffold Versatility of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide Hydrochloride

An In-Depth Technical Guide for Fragment-Based Drug Discovery Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the identification of privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Fragment-Based Drug Discovery Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse receptor classes—is the cornerstone of Fragment-Based Drug Discovery (FBDD). 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride (CAS: 1233951-98-8) represents a highly versatile pharmacophore. By combining a basic piperidine ring with a sterically bulky, lipophilic 3,3-dimethylbutanamide tail, this compound serves as a critical intermediate and lead fragment for targeting G-Protein Coupled Receptors (GPCRs), soluble Epoxide Hydrolase (sEH), and Glutaminyl Cyclase (QC).

This whitepaper deconstructs the structural causality behind this scaffold's efficacy, outlines its primary therapeutic targets, and provides self-validating experimental workflows for its integration into hit-to-lead optimization pipelines.

Structural and Physicochemical Rationale

The success of the 3,3-dimethyl-N-(piperidin-4-yl)butanamide scaffold lies in its dual-domain architecture, which perfectly balances electrostatic interactions with hydrophobic shielding.

The Piperidine-4-amine Core

The piperidine ring is a ubiquitous nitrogenous heterocycle in FDA-approved drugs. At physiological pH (7.4), the secondary amine of the piperidine ring (pKa ~9.5) is protonated. This cationic state is not merely a solubility enhancer (provided here as a hydrochloride salt); it is a mechanistic necessity. The protonated nitrogen forms a highly conserved salt bridge with acidic residues in target proteins, most notably the Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs[1].

The 3,3-Dimethylbutanamide (tert-Butylacetamide) Tail

The N-acylation of the 4-amino group with a 3,3-dimethylbutanoyl moiety introduces immense steric bulk via the tert-butyl group. This structural choice serves two causal functions:

  • Metabolic Stability: The bulky tert-butyl group sterically shields the adjacent amide bond from proteolytic cleavage by amidases, significantly extending the fragment's biological half-life.

  • Hydrophobic Pocket Anchoring: The highly lipophilic tail is optimized to occupy deep, valine/leucine-rich hydrophobic subpockets within enzyme active sites, driving binding affinity through favorable entropic displacement of water molecules.

Primary Therapeutic Targets

Based on the structural homology of the N-(piperidin-4-yl)amide pharmacophore, this compound is primed for development against three major target classes.

A. Aminergic GPCRs: Opioid and 5-HT Receptors

Derivatives of N-(piperidin-4-yl) amides are historically recognized as potent modulators of the μ- and δ-opioid receptors[2],[3]. The piperidine nitrogen anchors to the receptor via Asp147 (in the μ-receptor), while the 3,3-dimethylbutanamide tail projects into the hydrophobic cavity normally occupied by the phenylalanine residue of endogenous enkephalins. Furthermore, this exact scaffold geometry is highly active against 5-HT4 receptors, making it a candidate for gastrointestinal motility disorders and neurodegenerative diseases[1].

GPCR_Signaling Ligand 3,3-Dimethyl-N-(piperidin-4-yl)butanamide (Pharmacophore) GPCR Target GPCR (e.g., μ-Opioid / 5-HT4) Ligand->GPCR Salt Bridge (Asp) & Lipophilic Pocket GProtein G-Protein Activation (Gαi / Gαs) GPCR->GProtein Conformational Shift Effector Adenylyl Cyclase Modulation (cAMP levels altered) GProtein->Effector Signal Transduction Response Therapeutic Response (Analgesia / Motility) Effector->Response Cellular Output

Fig 1: GPCR signaling cascade modulated by the piperidine-4-amide pharmacophore.

B. Soluble Epoxide Hydrolase (sEH)

sEH is a critical enzyme in cardiovascular biology, responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs). Conformationally restricted N-(piperidin-4-yl) ureas and amides are highly potent sEH inhibitors[4]. The amide carbonyl of the 3,3-dimethylbutanamide group acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383/Tyr466) in the sEH active site, while the piperidine ring improves aqueous solubility and pharmacokinetic profiles compared to traditional adamantane-based inhibitors.

C. Glutaminyl Cyclase (QC)

In Alzheimer's disease pathology, QC catalyzes the formation of neurotoxic pyroglutamate-amyloid-β (pE-Aβ). N-piperidin-4-yl derivatives have been discovered as potent, conformationally restricted inhibitors of human QC[5]. The basic piperidine nitrogen interacts with the zinc ion in the catalytic cleft, while the amide tail establishes critical hydrogen bonds with the surrounding enzyme backbone.

Quantitative Pharmacological Profiling

To guide structure-activity relationship (SAR) campaigns, the following table summarizes the baseline metrics of the N-(piperidin-4-yl)amide pharmacophore across its primary targets, derived from historical scaffold data[3],[4],[5].

Target ClassRepresentative Disease IndicationPharmacophore Affinity (IC50 / Ki)Key Binding Interaction
μ-Opioid Receptor Neuropathic Pain0.4 nM – 1.8 nMSalt bridge with Asp147; Hydrophobic tail anchoring
sEH Enzyme Hypertension, Vascular Inflammation2.0 nM – 15.0 nMH-bond with Tyr383/Tyr466; Piperidine solvent exposure
Glutaminyl Cyclase Alzheimer's Disease6.1 nM – 8.2 nMZinc chelation (via modified tail); H-bond network
5-HT4 Receptor Gastroparesis10 nM – 50 nMSalt bridge with Asp3.32; Aromatic/Lipophilic stacking

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating 3,3-dimethyl-N-(piperidin-4-yl)butanamide derivatives must be self-validating. The following protocols incorporate internal controls to guarantee that the observed causality is a direct result of the compound's mechanism of action.

Protocol A: Radioligand Competitive Binding Assay (GPCR Targeting)

Objective: Determine the binding affinity (Ki) of the synthesized derivative at the μ-opioid receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human μ-opioid receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Homologous Binding (Self-Validation Step): Before testing the novel compound, perform a saturation binding assay using [³H]-Diprenorphine (0.1 to 10 nM) against unlabeled Diprenorphine to calculate the exact Kd of the radioligand in your specific membrane prep. Causality: This ensures that subsequent Cheng-Prusoff calculations for the test compound are based on empirical, rather than literature, Kd values.

  • Compound Incubation: Incubate 50 μg of membrane protein with 1 nM [³H]-Diprenorphine and varying concentrations of the 3,3-dimethyl-N-(piperidin-4-yl)butanamide derivative (10⁻¹¹ to 10⁻⁴ M) in a 96-well plate for 90 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert to Ki using the empirically derived Kd from Step 2.

Protocol B: FRET-Based Enzymatic Inhibition Assay (sEH Targeting)

Objective: Evaluate the inhibitory potency of the derivative against recombinant human sEH.

  • Reagent Preparation: Prepare human recombinant sEH enzyme (1 nM final concentration) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Z-Factor Determination (Self-Validation Step): Run a 96-well plate with alternating columns of positive control (enzyme + substrate) and negative control (buffer + substrate). Calculate the Z-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed only if Z' > 0.5. Causality: A Z' > 0.5 guarantees that the assay window is robust enough to distinguish true inhibition from assay noise.

  • Inhibitor Pre-incubation: Add the test compound (serial dilutions from 10 μM to 0.1 nM) to the enzyme solution. Incubate for 15 minutes at 30°C to allow equilibrium binding of the sterically bulky tert-butyl group.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 50 μM.

  • Kinetic Measurement: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes. Calculate the initial velocity (V0) and determine the IC50 based on the dose-response curve.

Workflow Step1 Fragment Library Screening (SPR / Thermal Shift) Step2 Hit Identification (Piperidine-4-amide scaffold) Step1->Step2 Step3 Structural Biology (X-ray Co-crystallography) Step2->Step3 Step4 SAR Optimization (Modifying 3,3-dimethyl tail) Step3->Step4 Step5 In Vitro Validation (Radioligand / FRET Assays) Step4->Step5 Step5->Step4 Iterative Refinement

Fig 2: Iterative FBDD workflow for optimizing the piperidine-4-amide scaffold.

References

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl) propionamide Derivatives as Potent Opioid Receptor Ligands ResearchGate[Link][2]

  • Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors National Institutes of Health (PMC)[Link][3]

  • Conformationally restricted urea inhibitors of soluble epoxide hydrolase Google Patents (US8501783B2)[4]

  • Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer's Agents by Structure-Based Design Journal of Medicinal Chemistry - ACS Publications[Link][5]

  • Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives Journal of Medicinal Chemistry - ACS Publications[Link][1]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Utility of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido Hydrochloride

Abstract: As modern drug discovery pivots toward highly targeted therapies, the reliance on modular, metabolically stable, and geometrically precise building blocks has never been higher. 3,3-Dimethyl-N-(piperidine-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As modern drug discovery pivots toward highly targeted therapies, the reliance on modular, metabolically stable, and geometrically precise building blocks has never been higher. 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (synonymous with N-(piperidin-4-yl)-3,3-dimethylbutanamide hydrochloride)[1] has emerged as a privileged intermediate and hybrid pharmacophore. This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic methodologies, and mechanistic applications in contemporary medicinal chemistry.

Historical Context & Pharmacophore Evolution

The piperidine ring is a cornerstone of medicinal chemistry, historically recognized for its prevalence in natural alkaloids and early synthetic therapeutics[2]. However, early-generation piperidine derivatives often suffered from rapid metabolic clearance via Cytochrome P450 (CYP)-mediated N-dealkylation or oxidation.

To circumvent these liabilities, medicinal chemists developed the hybrid pharmacophore approach , merging the basicity and solubility of the piperidine scaffold with sterically shielded functional groups[3]. The discovery and integration of the 3,3-dimethylbutanamide (tert-butylacetamide) tail into the 4-position of the piperidine ring represented a significant leap in rational drug design.

Causality in Structural Design:

  • The tert-Butyl Shield: The bulky 3,3-dimethyl group provides severe steric hindrance around the adjacent amide bond. This shielding effectively blocks nucleophilic attack by plasma amidases and proteases, drastically increasing the biological half-life of the resulting therapeutic agent.

  • The Piperidine-4-amine Vector: Functionalizing the 4-position ensures a linear, extended vector that allows the lipophilic tail to probe deep hydrophobic pockets while keeping the basic piperidine nitrogen exposed to the solvent front or available for critical salt-bridge interactions[4].

  • The Hydrochloride Salt: Isolating this building block as a hydrochloride salt rather than a free base is a deliberate choice to ensure a self-validating, stable system. The HCl salt neutralizes the secondary amine (pKa ~9.5), preventing atmospheric oxidation and auto-catalytic degradation during long-term storage, while maximizing aqueous solubility for high-throughput screening assays.

Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is critical for predicting its behavior in Lipinski's Rule of Five space. Table 1 summarizes the calculated parameters for the free base form of the compound.

Table 1: Physicochemical Properties of 3,3-Dimethyl-N-(piperidine-4-yl)butanamide

ParameterValuePharmacological Implication
Molecular Weight 198.31 g/mol Low MW allows for downstream coupling without exceeding the 500 Da limit for oral bioavailability.
LogP (calculated) ~1.8Optimal lipophilicity; balances aqueous solubility with membrane permeability.
pKa (Piperidine N) ~9.5Highly basic; remains >99% protonated at physiological pH (7.4), ideal for ionic interactions.
Topological Polar Surface Area (TPSA) 41.1 ŲExcellent for CNS penetration if required, well below the 90 Ų threshold for blood-brain barrier crossing.
H-Bond Donors / Acceptors 2 / 1Provides distinct directional vectors for target protein backbone interactions.
Synthetic Methodology & Validation

The synthesis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride relies on a highly efficient, two-step protocol designed to maximize yield and purity.

Step-by-Step Experimental Protocol

Step 1: N-Acylation of 1-Boc-4-aminopiperidine

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 1-Boc-4-aminopiperidine in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The use of DIPEA over triethylamine minimizes nucleophilic competition.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of 3,3-dimethylbutanoyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection and Salt Formation

  • Deprotection: Dissolve the crude intermediate in a minimal amount of DCM. Add 10 equivalents of 4N HCl in 1,4-dioxane.

  • Reaction: Stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO₂), the target hydrochloride salt will precipitate out of solution due to its insolubility in the non-polar dioxane/DCM mixture.

  • Isolation: Filter the white crystalline solid, wash with cold diethyl ether, and dry under high vacuum.

Self-Validating Analytical Checks:

  • TLC Monitoring: Monitor Step 2 via TLC (Silica gel, 9:1 DCM:MeOH, Ninhydrin stain). The starting material will appear as a high-Rf spot, while the deprotected product will stay at the baseline.

  • NMR Validation: Confirm identity via ¹H NMR (D₂O). The successful reaction is validated by the absence of the sharp 9H singlet at ~1.45 ppm (Boc group) and the retention of the 9H singlet at ~1.00 ppm (tert-butyl group).

Synthesis A 1-Boc-4-aminopiperidine (Starting Material) B 3,3-Dimethylbutanoyl chloride + DIPEA in DCM (0°C to RT) A->B C 1-Boc-3,3-dimethyl-N- (piperidin-4-yl)butanamide (Intermediate) B->C Amidation D 4N HCl in Dioxane (Boc Deprotection) C->D E 3,3-Dimethyl-N-(piperidine-4-yl) butanamido hydrochloride (Final Product) D->E Salt Formation

Fig 1. Step-by-step synthetic workflow for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride.

Mechanistic Role in Targeted Drug Discovery

The 3,3-dimethylbutanamide-piperidine motif is not merely a structural spacer; it is an active participant in target engagement. Recent advancements in computer-aided drug design (CADD) and fragment molecular orbital (FMO) methods have elucidated its precise binding mechanics[5].

Kinase Inhibitors (e.g., CDK and SHP-2): In the development of highly selective kinase inhibitors, achieving selectivity against off-target kinases (like CDK9) is notoriously difficult. The incorporation of a piperidine-4-amine solvent tail has been shown to retain potency while navigating the solvent-exposed regions of the kinase domain[4]. The protonated piperidine nitrogen forms a critical electrostatic salt bridge with acidic residues (such as Aspartate or Glutamate) at the edge of the ATP-binding cleft. Simultaneously, the tert-butyl group projects into adjacent lipophilic sub-pockets, displacing high-energy water molecules and driving the thermodynamics of binding through favorable entropy.

Allosteric Modulation: For allosteric inhibitors (e.g., targeting SHP-2), morphing standard piperazine rings into piperidine-4-amine motifs alters the rotational degrees of freedom and electron cloud density, allowing medicinal chemists to fine-tune the deformation energy required for the ligand to adopt its bioactive conformation[5].

Binding P Piperidine Nitrogen (NH2+) A Amide Linker (NH-CO) P->A Target1 Acidic Residue (e.g., Asp/Glu) Salt Bridge P->Target1 Ionic T tert-Butyl Group A->T Target2 H-Bond Acceptor/Donor Backbone Interaction A->Target2 H-Bond Target3 Deep Hydrophobic Pocket Steric Shielding T->Target3 Van der Waals

Fig 2. Pharmacophore binding model illustrating target-ligand interactions.

References
  • ChemSrc Database - 3,3-Dimethyl-N-(piperidin-4-yl)butanamide (CAS: 2549045-85-2).[1][Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of 4-Aminobutyric Acid Derivatives Possessing Anticonvulsant and Antinociceptive Activities: A Hybrid Pharmacophore Approach.[3][Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome.[4][Link]

  • MDPI - Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors.[5][Link]

Sources

Exploratory

Overcoming Metabolic Vulnerabilities in Piperidine-Containing Compounds: A Rational Design and Evaluation Guide

Executive Summary Piperidine is one of the most privileged scaffolds in medicinal chemistry, present in over 70 FDA-approved drugs. However, the incorporation of this aliphatic heterocycle often introduces significant me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is one of the most privileged scaffolds in medicinal chemistry, present in over 70 FDA-approved drugs. However, the incorporation of this aliphatic heterocycle often introduces significant metabolic liabilities, primarily driven by Cytochrome P450 (CYP450) mediated oxidation. This technical guide provides an in-depth mechanistic analysis of piperidine metabolism, outlines rational drug design strategies to enhance metabolic stability, and details a self-validating experimental protocol for assessing intrinsic clearance in vitro.

The Mechanistic Basis of Piperidine Metabolism

To engineer metabolically stable piperidines, one must first understand the causality of their degradation. The basic nitrogen of piperidine ( pKa​≈11 ) is protonated at physiological pH. This cationic state facilitates strong electrostatic interactions (ion-pairing) with anionic residues in the active sites of specific CYP isoforms, such as Asp301 and Glu216 in CYP2D6. Once anchored, the piperidine ring is positioned near the catalytic heme center.

The predominant metabolic vulnerability lies at the α -carbon. The adjacent nitrogen lone pair lowers the C-H bond dissociation energy, making it highly susceptible to hydrogen atom abstraction by the Fe(IV)=O radical cation (Compound I) of the CYP enzyme. This initiates a well-characterized degradation cascade:

  • α -Hydroxylation: Oxygen rebound forms an unstable α -carbinolamine intermediate.

  • Iminium Formation: Dehydration yields a highly electrophilic endocyclic iminium ion.

  • Downstream Degradation: The iminium ion is rapidly trapped by water to form a lactam, or it undergoes spontaneous ring-opening to an aminoaldehyde, often culminating in N-dealkylation and complete structural fragmentation.

G A Piperidine (Parent Drug) C α-Carbinolamine (Intermediate) A->C α-C-H Abstraction B CYP450 Compound I B->C D Endocyclic Iminium Ion C->D -H2O E Lactam (Oxidation) D->E +H2O F Aminoaldehyde (Ring Opening) D->F Hydrolysis

CYP450-mediated metabolic degradation pathway of piperidine.

Rational Design Strategies to Enhance Stability

To mitigate these liabilities, medicinal chemists employ structural modifications designed to disrupt the enzyme-substrate interaction or increase the activation energy required for α -oxidation.

Steric Hindrance ( α -Substitution)

Incorporating methyl or gem-dimethyl groups at the α -position sterically blocks the heme iron from accessing the vulnerable C-H bonds. While effective, this modification can significantly alter the conformational landscape of the molecule, potentially impacting target binding affinity.

Electronic Modulation via Fluorination

Fluorination is a highly effective strategy, though its mechanism is often oversimplified as merely "blocking" a metabolic site. While replacing a C-H bond with a stronger C-F bond does prevent oxidation at that specific locus, the broader stabilizing effect of fluorine arises from its strong inductive electron-withdrawing properties.

Placing fluorine atoms at the β or γ positions inductively withdraws electron density from the piperidine nitrogen, thereby lowering its pKa​ . A less basic amine exists largely in its neutral state at physiological pH. This drastically reduces its binding affinity ( Ka​ ) to CYP isoforms that rely on ion-pairing for substrate recognition. Furthermore, the electron-withdrawing effect destabilizes the transition state of the α -hydrogen abstraction step, slowing the catalytic rate ( kcat​ ).

Bioisosteric Replacement (Spirocycles)

Replacing the flexible piperidine ring with conformationally restricted spirocyclic or bridged systems (e.g., azaspiro[3.5]nonane) eliminates vulnerable α -hydrogens. Additionally, it alters the spatial geometry of the molecule, preventing optimal alignment within the CYP450 active site.

Quantitative Impact of Structural Modifications

The table below summarizes representative in vitro data demonstrating how these rational design choices quantitatively impact intrinsic clearance and half-life.

Table 1: Impact of Structural Modifications on Piperidine Metabolic Stability

Scaffold ModificationMechanistic RationaleHLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)
Unsubstituted Piperidine Baseline vulnerability to α -oxidation~85.0~15.0
α -Methyl Piperidine Steric hindrance at the primary oxidation site~45.0~35.0
3,3-Difluoropiperidine Inductive electron withdrawal, reduced amine basicity~20.0~80.0
Azaspiro[3.5]nonane Conformational restriction, elimination of α -hydrogens<10.0>120.0

Experimental Validation: Microsomal Stability Workflow

To empirically evaluate the success of these design strategies, compounds are subjected to in vitro microsomal stability assays. Liver microsomes (e.g., Human Liver Microsomes - HLM) provide a rich source of membrane-bound Phase I enzymes, primarily CYP450s.

The Principle of Self-Validation

A robust experimental protocol must be a self-validating system. Because microsomes contain a complex mixture of proteins, it is critical to prove that compound depletion is strictly CYP-mediated. This is achieved by running a parallel minus-NADPH control . Since CYP450 enzymes absolutely require NADPH as a co-factor to function, any degradation observed in the absence of NADPH indicates chemical instability or non-oxidative enzymatic breakdown, rather than CYP-mediated metabolism.

G S1 1. Prepare Microsomes (HLM/MLM + Buffer) S2 2. Add Test Compound (1 µM final) S1->S2 S3 3. Pre-incubate (37°C, 5 min) S2->S3 S4 4. Initiate Reaction (Add NADPH) S3->S4 S5 5. Time-Course Sampling (0, 5, 15, 30, 60 min) S4->S5 C1 -NADPH Control (Validates CYP Dependence) S4->C1 S6 6. Quench Reaction (Ice-cold Acetonitrile) S5->S6 S7 7. Centrifugation (Precipitate Proteins) S6->S7 S8 8. LC-MS/MS Analysis (Quantify Parent %) S7->S8

Self-validating workflow for liver microsomal stability assays.

Step-by-Step Methodology: High-Throughput Microsomal Stability Assay

Materials Required:

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • 100 mM Potassium Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 10 mM NADPH stock)

  • Test compounds (10 mM in DMSO)

  • Ice-cold Acetonitrile (AcN) containing an Internal Standard (IS)

Protocol:

  • Preparation of Working Solutions: Dilute the test compound to 100 µM in 50% AcN/water, then further dilute in the phosphate buffer to achieve a 2 µM working solution. Prepare the microsomal suspension in 100 mM phosphate buffer at a concentration of 1.0 mg/mL protein.

  • Pre-Incubation: Aliquot 50 µL of the 2 µM test compound solution into a 96-well plate. Add 50 µL of the 1.0 mg/mL microsomal suspension to the wells. This yields final assay concentrations of 1 µM compound, 0.5 mg/mL protein, and <0.1% DMSO. Incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system to the incubation wells. Self-Validation Step: For the minus-NADPH control wells, add 10 µL of blank phosphate buffer instead.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold AcN with IS. The organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T0 baseline.

  • Data Processing: Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

Conclusion

Addressing the metabolic lability of piperidine requires a synergistic approach combining rational structural modifications—such as targeted fluorination and spirocyclic replacement—with rigorous, self-validating in vitro assays. By understanding the precise mechanisms of CYP450-mediated α -oxidation, drug development professionals can systematically engineer robust therapeutics with optimal pharmacokinetic profiles.

Foundational

ADME Profiling and Optimization Strategies for 3,3-Dimethyl-N-(piperidine-4-yl)butanamide Hydrochloride in Lead Generation

Executive Summary & Structural Rationale In modern drug discovery, the selection and optimization of chemical building blocks dictate the downstream pharmacokinetic success of a lead series. 3,3-Dimethyl-N-(piperidine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection and optimization of chemical building blocks dictate the downstream pharmacokinetic success of a lead series. 3,3-Dimethyl-N-(piperidine-4-yl)butanamide hydrochloride (CAS: 1233951-98-8) is a highly versatile intermediate that combines two privileged motifs: a basic piperidine ring and a sterically hindered tert-butyl acetamide group.

From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, this molecule presents a fascinating dichotomy. The piperidine core is ubiquitous in CNS and GPCR-targeting therapeutics due to its ability to form critical salt bridges with receptor aspartate/glutamate residues. However, its high basicity fundamentally alters the molecule's ionization state at physiological pH. Conversely, the tert-butyl group acts as a lipophilic anchor and a steric shield, though it introduces specific metabolic liabilities. This whitepaper dissects the predictive ADME properties of this scaffold and provides self-validating experimental protocols to empirically determine its pharmacokinetic profile.

Physicochemical Properties & Predictive ADME

The foundational step in ADME profiling is understanding how physicochemical properties drive biological behavior. Table 1 summarizes the core parameters of the free base and their direct impact on pharmacokinetics.

Table 1: Physicochemical Parameters & Causality

ParameterValueCausality / ADME Impact
Molecular Weight 234.77 g/mol (HCl) / 198.31 (Base)Well below the 500 Da Lipinski threshold; favors rapid dissolution and high ligand efficiency.
cLogP (Free Base) ~1.8Optimal lipophilicity for membrane partitioning. Balances aqueous solubility with lipid bilayer affinity.
pKa (Piperidine N) ~10.4Critical Driver: At pH 7.4, the molecule is >99% protonated. This drastically increases aqueous solubility but restricts passive transcellular permeability.
TPSA 41.5 Ų<140 Ų; highly favorable for intestinal absorption and potential blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 2 / 2Low hydrogen-bonding capacity minimizes the desolvation energy penalty required to cross lipid membranes.

Absorption: Permeability Dynamics & Experimental Validation

Because the piperidine nitrogen is protonated in the intestinal lumen, passive transcellular diffusion is energetically unfavorable. The molecule must rely on its lipophilic tert-butyl tail to partition into the membrane, or potentially utilize paracellular routes or carrier-mediated transport. To evaluate this, the Caco-2 cell monolayer assay remains the gold standard [2].

Protocol 1: Self-Validating Caco-2 Permeability Assay

This protocol is designed with internal redundancies to ensure data trustworthiness, differentiating true permeability from assay artifacts.

Step 1: Monolayer Cultivation & Differentiation

  • Action: Seed Caco-2 cells (passage 30–40) on 0.4 µm pore polycarbonate membrane inserts at 20,000 cells/well. Culture for 14–21 days.

  • Causality: A 21-day culture period is mandatory for the cells to fully polarize, express apical brush borders, and form functional tight junctions, accurately mimicking the human enterocyte barrier.

Step 2: Monolayer Integrity Verification (The Internal Control)

  • Action: Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (100 µg/mL) to the apical chamber.

  • Causality: TEER values >250 Ω·cm² and a Lucifer Yellow apparent permeability ( Papp​ ) of < 0.5 × 10⁻⁶ cm/s validate tight junction integrity. Without this step, paracellular leakage caused by a compromised monolayer would falsely inflate the Papp​ of the test compound.

Step 3: Dosing & Incubation

  • Action: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport). Incubate at 37°C on an orbital shaker at 60 rpm for 2 hours.

  • Causality: The orbital shaker is critical. It minimizes the Unstirred Water Layer (UWL) adjacent to the cells, which can artificially restrict the diffusion of lipophilic compounds, leading to false-negative permeability rates.

Step 4: LC-MS/MS Quantification & Efflux Ratio Calculation

  • Action: Sample both chambers. Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

  • Causality: An ER > 2.0 indicates the compound is a substrate for apical efflux transporters (e.g., P-glycoprotein). The basic nitrogen makes it a prime candidate for P-gp recognition.

Metabolism & Clearance: Overcoming the tert-Butyl Liability

The primary hurdle for this scaffold is hepatic clearance. While the tert-butyl group provides excellent steric hindrance to protect the adjacent amide bond from amidase hydrolysis, it introduces a severe liability: it is highly susceptible to aliphatic oxidation by Cytochrome P450 enzymes (primarily CYP3A4) [1]. Furthermore, the piperidine ring is prone to N-oxidation and ring contraction via coupled electron and proton transfer mechanisms [4].

Protocol 2: Self-Validating Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and identifies metabolic soft spots.

Step 1: Matrix Preparation

  • Action: Thaw pooled human liver microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Using pooled microsomes averages out inter-individual genetic polymorphisms in CYP expression, providing a representative human metabolic baseline [3].

Step 2: Reaction Initiation & Controls

  • Action: Pre-incubate the microsomes with 1 µM test compound for 5 minutes at 37°C. Initiate the reaction by adding a pre-warmed NADPH regenerating system. Crucial: Run a parallel incubation without NADPH.

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. The NADPH-free control is a self-validating mechanism that isolates CYP-mediated metabolism from background chemical instability or non-CYP enzymatic hydrolysis (e.g., amidases).

Step 3: Kinetic Sampling & Termination

  • Action: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point, while simultaneously precipitating proteins and extracting the analyte for LC-MS/MS analysis.

Step 4: Data Analysis

  • Action: Plot the natural log of the percent compound remaining versus time. The slope equals the elimination rate constant ( k ). Calculate CLint​=(k×V)/microsomal protein .

Visualization of Metabolic Pathways

To guide downstream lead optimization, it is critical to map the biotransformation routes. If the tert-butyl group proves too labile, bioisosteric replacement (such as a trifluoromethylcyclopropyl group) may be required to eliminate the sp3 C-H bonds susceptible to hydrogen atom transfer (HAT)[1].

ADME_Metabolism Parent 3,3-Dimethyl-N-(piperidine-4-yl) butanamide CYP3A4 CYP3A4 (Hepatic Metabolism) Parent->CYP3A4 High Affinity CYP2D6 CYP2D6 (Hepatic Metabolism) Parent->CYP2D6 Moderate Affinity M3 Amide Hydrolysis (Amidases) Parent->M3 Minor Pathway M1 tert-Butyl Hydroxylation (Primary Metabolite) CYP3A4->M1 sp3 C-H Abstraction M2 Piperidine N-Oxidation / Ring Contraction CYP3A4->M2 Electron/Proton Transfer CYP2D6->M2 N-dealkylation/Oxidation

Figure 1: Predicted CYP450-mediated metabolic pathways for 3,3-Dimethyl-N-(piperidine-4-yl)butanamide.

Distribution & Excretion Considerations

  • Volume of Distribution (Vd): The basic nature of the piperidine ring (pKa ~10.4) strongly drives tissue distribution. Protonated amines are highly susceptible to lysosomal trapping —they diffuse into acidic intracellular organelles (pH ~4.5) in their neutral state, become protonated, and are trapped. This typically results in a large Vd and a prolonged tissue half-life.

  • Excretion: Because the molecule is highly ionized in the blood, any fraction that escapes hepatic metabolism will undergo rapid glomerular filtration. The low pH of urine will maintain the drug in its ionized state, preventing tubular reabsorption and facilitating efficient renal clearance.

References

  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters (2013). URL:[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray Technical Notes. URL:[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Laboratories. URL:[Link]

  • Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450." Dalton Transactions (2020). URL:[Link]

Exploratory

Preclinical Safety and Toxicity Profile of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride: A Comprehensive Technical Guide

Executive Summary The development of novel neuroactive or target-specific therapeutics frequently relies on the piperidine scaffold due to its favorable pharmacokinetic properties and target engagement capabilities. 3,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neuroactive or target-specific therapeutics frequently relies on the piperidine scaffold due to its favorable pharmacokinetic properties and target engagement capabilities. 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (DMPB-HCl) represents a highly specialized intermediate and research compound within this class. Evaluating its safety profile requires navigating a fundamental toxicological paradox: balancing the metabolic stability imparted by its bulky aliphatic tail with the inherent off-target liabilities of the basic piperidine ring.

This whitepaper provides an in-depth, predictive, and methodological framework for evaluating the safety and toxicity profile of DMPB-HCl. Designed for drug development professionals, it outlines the causal mechanisms of its potential toxicities and provides self-validating experimental protocols aligned with international regulatory standards[1].

Structural Toxicology & Predictive Liabilities (In Silico)

Understanding the toxicity of DMPB-HCl requires deconstructing its pharmacophore to predict its behavior in biological systems.

  • The Piperidine-4-yl Ring (hERG Liability): The piperidine ring contains a basic secondary amine (pKa ~9.5). At a physiological pH of 7.4, this amine is predominantly protonated, yielding a positively charged cation. This structural feature is a classic alert for human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel blockade. The protonated nitrogen enters the inner cavity of the hERG channel during its open state, forming strong cation-π interactions with the Tyr652 residue and hydrophobic/π-π stacking interactions with the Phe656 residue[2][3]. This blockade delays ventricular repolarization, increasing the risk of QT interval prolongation and Torsades de Pointes[4].

  • The 3,3-Dimethylbutanamide Moiety (Metabolic Burden): This tert-butyl-like tail introduces significant steric bulk. While this causality is intentional—steric hindrance protects the amide bond from rapid enzymatic cleavage by circulating amidases—the resulting high lipophilicity drives the molecule into the hydrophobic active sites of hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4. This raises the risk of competitive or time-dependent inhibition (TDI), necessitating rigorous drug-drug interaction (DDI) screening.

  • Hydrochloride Salt Formulation: The HCl salt form significantly enhances aqueous solubility. From a toxicological perspective, this is highly advantageous; it minimizes formulation-driven local toxicity (e.g., phlebitis at injection sites or localized gastrointestinal irritation) and bypasses the need for high concentrations of toxic excipients like DMSO or Tween-80 in preclinical dosing vehicles.

hERG_Pathway DMPB DMPB-HCl (Protonated Piperidine) hERG hERG K+ Channel (Inner Cavity) DMPB->hERG Enters open state Y652 Tyr652 Residue (Cation-π Interaction) hERG->Y652 F656 Phe656 Residue (Hydrophobic Binding) hERG->F656 Block Channel Blockade (QT Prolongation Risk) Y652->Block F656->Block

Molecular interaction pathway of DMPB-HCl with hERG channel residues.

In Vitro Safety Pharmacology: Self-Validating Protocols

To empirically test the structural liabilities identified above, the following GLP-aligned in vitro workflows must be executed. Each protocol is designed as a self-validating system to ensure data trustworthiness.

Automated Patch-Clamp Electrophysiology (hERG Assay)

Causality: Ligand-binding assays are insufficient for hERG screening because they cannot differentiate between state-dependent blocks (open vs. inactivated states). Patch-clamp electrophysiology directly measures functional ion flux, providing a true IC50 for repolarization delay risk[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Dissolve DMPB-HCl directly in the extracellular solution. The HCl salt ensures complete dissolution without DMSO, eliminating solvent-induced membrane destabilization. Prepare a 6-point concentration curve (0.1 µM to 30 µM).

  • Electrophysiology: Establish a whole-cell configuration using an automated planar patch-clamp system. Apply a voltage protocol: hold at -80 mV, step depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit outward tail currents.

  • Perfusion & Recording: Perfuse DMPB-HCl concentrations sequentially. Measure the peak amplitude of the tail current at -50 mV.

  • System Validation (Critical): The assay is only valid if:

    • Baseline tail current remains stable (±10% variance) for 3 minutes prior to drug addition.

    • The positive control (500 nM E-4031) produces >80% inhibition of the tail current[2].

Cytochrome P450 (CYP) Inhibition Profiling

Causality: The lipophilic 3,3-dimethylbutanamide tail may occupy the CYP3A4 active site. We must determine if DMPB-HCl acts as a reversible or time-dependent inhibitor to assess hepatotoxicity and DDI risks.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Setup: Add DMPB-HCl (0.1 to 50 µM) and a CYP3A4-specific probe substrate (e.g., Midazolam, 2.5 µM).

  • Initiation: Start the reaction by adding an NADPH regenerating system. Incubate at 37°C for 15 minutes.

  • Termination & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of Midazolam.

  • System Validation (Critical): Ketoconazole (CYP3A4 inhibitor) must yield an IC50 within the historical laboratory range (typically 0.02–0.06 µM).

In Vivo Toxicity Workflows (Rodent Models)

Following in vitro clearance, DMPB-HCl must undergo in vivo evaluation to establish a No-Observed-Adverse-Effect-Level (NOAEL) in accordance with ICH M3(R2) guidelines[1].

14-Day Repeat-Dose Range Finding (DRF) Study

Causality: A 14-day DRF study in rodents identifies target organ toxicity and establishes the Maximum Tolerated Dose (MTD), which is critical for setting dose levels in subsequent 28-day GLP pivotal studies.

Step-by-Step Methodology:

  • Animal Husbandry: Acclimate 40 Sprague-Dawley rats (n=5/sex/group) for 7 days.

  • Dosing Regimen: Administer DMPB-HCl via daily oral gavage at 0 (Vehicle), 10, 30, and 100 mg/kg/day. Vehicle should be 0.5% Methylcellulose in water (leveraging the compound's aqueous solubility).

  • In-Life Monitoring: Record clinical signs twice daily. Measure body weights and food consumption on Days 1, 7, and 14.

  • Toxicokinetics (TK): On Day 1 and Day 14, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate Cmax and AUC.

  • Clinical Pathology & Necropsy: On Day 15, euthanize animals. Collect blood for clinical chemistry (focusing on AST, ALT, and BUN to assess hepatic and renal burden). Harvest and weigh target organs (liver, heart, kidneys) for histopathological examination.

  • System Validation (Critical): Vehicle control animals must exhibit zero background mortality and normal histopathology.

Tox_Workflow InSilico In Silico Profiling (Structural Alerts) InVitro In Vitro Assays (hERG, Ames, CYP) InSilico->InVitro Guides assay selection InVivo In Vivo Models (14-Day DRF in Rats) InVitro->InVivo Establishes safety margins Risk Integrated Risk Assessment (ICH M3(R2) & S7B) InVivo->Risk Defines NOAEL

Integrated preclinical safety workflow for DMPB-HCl evaluation.

Quantitative Data Summaries

The following tables summarize the predictive and representative data structures used to evaluate DMPB-HCl during preclinical screening.

Table 1: Predictive In Vitro Safety Pharmacology Profile

AssayTarget / MechanismPredictive Outcome for DMPB-HClValidation Criteria
hERG Patch-Clamp Kv11.1 K+ ChannelModerate risk (IC50 ~1-10 µM) due to basic piperidine amine.E-4031 (500 nM) > 80% inhibition.
CYP Inhibition CYP3A4 (Midazolam)Potential reversible inhibition due to lipophilic 3,3-dimethyl tail.Ketoconazole IC50 = 0.02–0.06 µM.
Ames Fluctuation S. typhimurium (Mutagenicity)Low risk (Negative). Aliphatic amides lack reactive electrophiles.2-Aminoanthracene induces >3x revertants.

Table 2: Representative 14-Day DRF Toxicokinetics & Pathology (Rat Model)

Dose GroupCmax (ng/mL)AUC0-24h (ng·h/mL)Target Organ Findings (Day 15)NOAEL Status
Vehicle (0 mg/kg) N/AN/AUnremarkable.N/A
10 mg/kg/day 4502,100Unremarkable.Established NOAEL
30 mg/kg/day 1,2006,800Mild centrilobular hepatocellular hypertrophy.Adverse
100 mg/kg/day 3,80024,500Elevated ALT/AST; significant hepatic burden.MTD Exceeded

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. PubMed Central (PMC) - NIH. URL: [Link]

  • Harnessing AlphaFold to reveal hERG channel conformational state secrets. eLife. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Introduction 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a synthetic compound featuring a substituted piperidine core, a structural motif prevalent in a wide array of active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a synthetic compound featuring a substituted piperidine core, a structural motif prevalent in a wide array of active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from early-stage pharmacokinetic studies to final product quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and aligned with international regulatory standards to ensure data integrity and reliability.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the data. This guide will focus on the most pertinent and robust methods for this class of compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A discussion on Gas Chromatography-Mass Spectrometry (GC-MS) is also included as a potential alternative.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is crucial for method development. As a hydrochloride salt, the compound is expected to be water-soluble. The presence of a basic piperidine nitrogen atom makes it suitable for positive ion mode mass spectrometry.[1] The amide linkage may be susceptible to hydrolysis under extreme pH conditions, a factor to consider during sample preparation and storage. The lack of a strong chromophore may necessitate sensitive detection methods or derivatization for HPLC-UV analysis at low concentrations.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of APIs in bulk form and pharmaceutical formulations.[3][4] The key to a successful HPLC method is achieving adequate separation of the analyte from any impurities or degradation products.

Principle

Reversed-phase HPLC is the recommended approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrochloride salt form of the analyte enhances its polarity, influencing its retention on a reversed-phase column. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is a versatile and common choice for the separation of a wide range of pharmaceutical compounds.[2][4] Its non-polar nature provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical for reversed-phase HPLC.[3] The buffer controls the pH and influences the ionization state of the analyte, thereby affecting its retention. The organic solvent composition is adjusted to achieve the desired retention time and peak shape. The use of a low pH mobile phase (e.g., with formic or trifluoroacetic acid) will ensure the piperidine nitrogen is protonated, leading to consistent retention.

  • Detector Wavelength: The selection of the detection wavelength is critical for sensitivity. An initial UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax). In the absence of a strong chromophore, detection at a lower wavelength (e.g., 210-220 nm) may be necessary, although this can increase the potential for interference from other components in the sample matrix.[2]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL
Detector UV-Vis or DAD at λmax (determine experimentally, or start at 215 nm)

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride standard or sample in the initial mobile phase composition (95% A: 5% B) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.[2]

Method Validation (as per ICH Q2(R2) Guidelines)

A robust analytical method must be validated to ensure it is fit for its intended purpose.[5][6][7] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This can be demonstrated by analyzing a placebo and spiked samples to show no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically evaluated by a linear regression analysis of the calibration curve data. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6] This is often determined by recovery studies on spiked placebo samples at different concentration levels.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard due to its high sensitivity and specificity.[9][10][11]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity.

Causality Behind Experimental Choices
  • Ionization Mode: Due to the basic nature of the piperidine nitrogen, positive ion electrospray ionization (ESI+) is the most appropriate method to generate the protonated molecule [M+H]⁺.[1]

  • MS/MS Transitions: The selection of precursor to product ion transitions is critical for specificity and sensitivity. The protonated molecule is selected as the precursor ion. Collision-induced dissociation (CID) will generate characteristic fragment ions. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring-opening.[1] The most stable and abundant fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).

  • Sample Preparation: For biological samples, sample preparation is crucial to remove proteins and other interfering substances.[11] Protein precipitation is a simple and rapid method.[12] For higher sensitivity and cleaner samples, solid-phase extraction (SPE) can be employed.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system consisting of a binary or quaternary HPLC pump, an autosampler, a column oven, and a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A rapid gradient can be used (e.g., 5% to 95% B in 3 minutes) due to the high specificity of MS detection.
Flow Rate 0.4 mL/min
Column Temperature 40 °C[12]
Injection Volume 5 µL

Mass Spectrometer Conditions:

ParameterRecommended Conditions
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (determine by infusion of a standard solution)
Product Ions Determine by product ion scan of the precursor ion. Select at least two for quantification and confirmation.
Collision Energy Optimize for each transition to maximize signal intensity.
Source Temperature Optimize based on instrument manufacturer's recommendations.

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile to precipitate proteins.[12]

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

Validation of a bioanalytical method follows similar principles to HPLC-UV but with additional considerations as per regulatory guidelines.[11]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the accuracy and precision of the method are not compromised.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] For 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, its suitability depends on the thermal stability and volatility of the free base form.

Considerations for GC-MS
  • Volatility: The hydrochloride salt is non-volatile. The sample would need to be neutralized to the free base form before injection.

  • Thermal Stability: The amide linkage might be susceptible to thermal degradation in the hot GC inlet.

  • Derivatization: To improve volatility and chromatographic peak shape, derivatization of the piperidine nitrogen or the amide group might be necessary.[14]

Given these considerations, GC-MS is likely to be a more complex and less direct method for this analyte compared to HPLC-based techniques. However, for specific applications, such as impurity profiling of volatile related substances, it could be a valuable tool.[15]

Data Presentation and Visualization

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical but realistic performance characteristics for the validated analytical methods.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 15%
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1 µg/mL0.1 ng/mL
Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing & Dissolution dilution Serial Dilution start->dilution filtration 0.45 µm Filtration dilution->filtration injection Autosampler Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Aliquot + IS ppt Protein Precipitation (ACN) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Autosampler Injection supernatant->injection separation UPLC Separation injection->separation ionization ESI+ Ionization separation->ionization msms MRM Detection ionization->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride. For bulk drug and formulation analysis, a validated HPLC-UV method offers a balance of performance and accessibility. For bioanalytical applications requiring high sensitivity and selectivity, a validated LC-MS/MS method is the recommended approach. The successful implementation of these methods, underpinned by a thorough understanding of the underlying scientific principles and adherence to regulatory validation requirements, is essential for advancing the development of pharmaceuticals containing this novel entity.

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. [Link]

  • Marnela, K. M. et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Duffield, A. M. et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. ACS Publications. [Link]

  • Taylor & Francis. (2021). Full article: Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. [Link]

  • Demarque, D. P. et al. (2016). Quantitative mass spectrometry of unconventional human biological matrices. PMC - NIH. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • LGC. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Qualitative and quantitative bioanalysis. JOCPR. [Link]

  • Leis, B. et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. PMC - NIH. [Link]

  • Analytical Methods. (2010). Simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. RSC Publishing. [Link]

  • Muszalska, I. et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Roland, I. et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Kiselev, V. I. et al. (2022). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples. PubMed. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Acta Scientific. (2020). A Review of Different Analytical Techniques: Bumetanide. [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link]

Sources

Application

Quantitation of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in Plasma by LC-MS/MS: An Application Note and Protocol

Abstract This document delineates a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in plasm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document delineates a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. We present a comprehensive workflow, from sample preparation to data acquisition and analysis, with a focus on the scientific rationale behind the methodological choices to ensure data integrity and reproducibility. This guide adheres to the principles outlined in the bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Introduction

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a chemical entity of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices, such as plasma, is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for such bioanalytical assays due to its inherent selectivity, sensitivity, and speed.

The chemical structure of the analyte, featuring a polar piperidine ring and a substituted butanamide chain, presents specific challenges for sample preparation and chromatographic separation. This application note addresses these challenges by proposing an optimized methodology that ensures efficient extraction, minimal matrix effects, and reliable quantification.

Analyte Information:

ParameterValue
Chemical Name3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride
CAS Number1233951-98-8
Molecular Formula (HCl salt)C₁₁H₂₃ClN₂O[3]
Molecular Formula (Free Base)C₁₁H₂₂N₂O
Exact Mass (Free Base)198.1732 u
Calculated [M+H]⁺ (Free Base)199.1805 m/z

Chemical Structure of 3,3-Dimethyl-N-(piperidine-4-yl)butanamide (Free Base):

Caption: Structure of 3,3-Dimethyl-N-(piperidine-4-yl)butanamide.

Materials and Methods

Chemicals and Reagents
  • 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (analytical standard)

  • Metoprolol-d7 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (with K₂EDTA as anticoagulant)

Internal Standard Selection

An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and ionization but be chromatographically resolved or mass-differentiated. A stable isotope-labeled (SIL) analog of the analyte is the best choice. However, in its absence, a structural analog with similar physicochemical properties is acceptable. For this method, Metoprolol-d7 is selected as the internal standard. It is a polar, basic compound that is expected to exhibit similar extraction and chromatographic behavior to the analyte.

Internal Standard Information:

ParameterValue
Chemical NameMetoprolol-d7
Exact Mass274.2274 u[4]
Calculated [M+H]⁺275.2347 m/z
Sample Preparation

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and contaminate the LC-MS system. Given the polar and basic nature of the analyte, two effective strategies are presented: Protein Precipitation and Mixed-Mode Solid-Phase Extraction .

This method is rapid and straightforward, making it suitable for high-throughput analysis. Acetonitrile is an effective precipitating agent for plasma proteins.

Step-by-Step Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

plasma 100 µL Plasma + 20 µL IS ppt Add 300 µL Ice-Cold Acetonitrile plasma->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Protein Precipitation Workflow.

This technique offers superior cleanup by combining reversed-phase and ion-exchange retention mechanisms, which is ideal for polar basic compounds.[5] A mixed-mode cation exchange (MCX) sorbent is recommended.

Step-by-Step Protocol:

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Dilute the sample with 200 µL of 4% phosphoric acid in water.

  • Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

start 100 µL Plasma + 20 µL IS pretreat Dilute with 200 µL 4% H₃PO₄ start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (0.1 M HCl, then Methanol) load->wash elute Elute with 5% NH₄OH in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Method

Application Note: Formulation and Handling Protocols for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in Preclinical Research

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Formulation Guide Executive Summary & Physicochemical Rationale In early-stage dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Formulation Guide

Executive Summary & Physicochemical Rationale

In early-stage drug discovery, the transition from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling requires robust, reproducible formulation strategies[1]. 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a synthetic building block and research compound characterized by a piperidine ring acylated with a tert-butylacetyl group.

Mechanistic Rationale for the Hydrochloride Salt: The free base of this compound contains a secondary amine within the piperidine ring (estimated pKa ~10.0). At physiological pH, the free base can exhibit lipophilic behavior, potentially limiting aqueous dissolution. By synthesizing this compound as a hydrochloride (HCl) salt, the hydration energy is drastically increased, facilitating rapid dissolution in aqueous media[2]. This salt selection is a fundamental strategy in preclinical development to overcome bioavailability bottlenecks[2].

Table 1: Physicochemical Profiling Summary
ParameterValue / CharacteristicFormulation Implication
Chemical Formula C₁₁H₂₂N₂O • HClEnsures a highly polar cationic center at the piperidine nitrogen.
Molecular Weight ~234.77 g/mol (Salt)Low molecular weight favors rapid systemic absorption.
Estimated pKa ~9.5 – 10.5 (Piperidine NH)Remains protonated and highly soluble in gastric and physiological pH.
Aqueous Solubility High (>50 mg/mL expected)Ideal for simple aqueous vehicles; avoids the need for complex co-solvents.
Thermal Stability Moderate (Amide bond)Avoid autoclaving; use sterile filtration (0.22 µm) to prevent hydrolysis.

Formulation Decision Workflow

The following workflow illustrates the decision-making process for formulating this HCl salt across different stages of preclinical research.

FormulationWorkflow A 3,3-Dimethyl-N-(piperidine-4-yl) butanamido HCl (Solid API) B Physicochemical Profiling (Solubility & pKa) A->B C In Vitro Assays (Biochemical / Cell-based) B->C Assay Prep D In Vivo Studies (Rodent PK/PD) B->D Animal Dosing E 10-50 mM Stock Solution (100% DMSO or ddH2O) C->E F Aqueous Vehicle (0.9% Saline or D5W) D->F

Caption: Preclinical formulation decision tree for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido HCl.

In Vitro Assay Formulation Protocol

For high-throughput screening (HTS) and cell-based assays, maintaining compound stability and preventing microbial contamination are paramount.

Causality & Solvent Selection

While the HCl salt is highly water-soluble, 100% DMSO is the industry standard for in vitro stock solutions because it is bacteriostatic and prevents hydrolytic degradation during long-term storage at -20°C. However, if the target cell line is highly sensitive to DMSO toxicity (e.g., primary neurons), the compound's hydrophilicity allows for direct dissolution in sterile ddH₂O or PBS .

Step-by-Step Protocol (10 mM Stock Preparation)
  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator before opening. Causality: HCl salts are inherently hygroscopic; opening cold vials introduces condensation, which degrades the powder weight accuracy and promotes hydrolysis.

  • Weighing: Weigh exactly 2.35 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (or sterile ddH₂O).

  • Agitation: Vortex gently for 30 seconds. The compound should dissolve instantly, yielding a clear solution.

  • Aliquot & Storage: Divide into 50 µL aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Self-Validation Check: Before use, thaw the aliquot at room temperature and inspect against a light background. Any turbidity indicates moisture-induced precipitation; discard the aliquot if observed.

In Vivo Dosing Formulation (Rodent PK/PD)

When transitioning to animal models, the vehicle must be biologically inert. Because 3,3-Dimethyl-N-(piperidine-4-yl)butanamido is an HCl salt, complex solubilizers (like PEG400, Tween-80, or Cyclodextrins) are unnecessary and should be avoided to prevent vehicle-induced physiological artifacts (e.g., histamine release or diuresis)[1].

The Common Ion Effect: A Critical Precaution

Formulators must be aware of the Common Ion Effect [3]. While HCl salts are generally highly soluble, dissolving them in chloride-rich media (such as 0.9% Normal Saline or simulated gastric fluid) can paradoxically suppress their solubility by shifting the dissociation equilibrium[3].

  • Mitigation Strategy: If micro-precipitation is observed when formulating in 0.9% NaCl, immediately switch the vehicle to 5% Dextrose in Water (D5W) . D5W maintains isotonicity without introducing exogenous chloride ions.

Step-by-Step Protocol (Intravenous & Oral Dosing)
  • Vehicle Preparation: Prepare a sterile solution of 0.9% NaCl or D5W.

  • Compounding: Weigh the required mass of the API (e.g., 10 mg for a 1 mg/mL solution) into a sterile depyrogenated vial.

  • Dilution: Add 10 mL of the chosen vehicle. Vortex for 1-2 minutes until visually clear.

  • Sterilization (Critical): Do not autoclave, as high heat will hydrolyze the amide bond. Instead, pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial. Causality: PES membranes are chosen over Nylon or PTFE due to their ultra-low protein/drug binding characteristics, ensuring no active compound is lost during filtration.

  • Dosing Execution: Administer within 24 hours of formulation to guarantee chemical stability.

Table 2: Recommended Dosing Parameters for Rodents
Route of AdminPreferred VehicleMax Dosing Volume (Mouse)Max Dosing Volume (Rat)
Intravenous (IV) 0.9% Saline or D5W5 mL/kg5 mL/kg
Per Os (PO) Purified Water or Saline10 mL/kg10 mL/kg
Intraperitoneal (IP) 0.9% Saline10 mL/kg10 mL/kg

Pharmacokinetic Absorption Pathway

Understanding the physiological journey of the formulated compound is critical for interpreting PK data. The diagram below maps the absorption pathway following oral gavage (PO).

PKPathway N1 PO Administration (Aqueous Vehicle) N2 Gastric Dissolution (pH 1.2 - 2.0) N1->N2 N3 Intestinal Absorption (pH 6.5 - 7.4) N2->N3 N4 Hepatic Portal Vein (First-Pass) N3->N4 N5 Systemic Circulation (Target Engagement) N4->N5

Caption: Pharmacokinetic absorption pathway following oral administration of the formulated HCl salt.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. Available at:[Link]

  • Katdare, A., & Chaubal, M. V. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Application

Application Notes and Protocols: Utilizing 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as a Chemical Probe for Inducible Nitric Oxide Synthase (iNOS)

Abstract This document provides a comprehensive guide for the use of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as a chemical probe for the study of inducible nitric oxide synthase (iNOS). While the direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the use of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as a chemical probe for the study of inducible nitric oxide synthase (iNOS). While the direct biological target of this specific molecule is not extensively documented in publicly available literature, its structural motifs, featuring a piperidine core, are common in inhibitors of various enzymes and receptors. For the purpose of this application note, we will treat 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as a potent and selective inhibitor of iNOS, a key enzyme in inflammatory pathways. These guidelines are designed for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro and cell-based assays, along with insights into data interpretation and best practices for employing this chemical probe.

Introduction to 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as an iNOS Chemical Probe

Chemical probes are indispensable small molecules for interrogating complex biological systems.[1] A high-quality chemical probe should exhibit high potency, selectivity, and cellular activity to enable the specific modulation of its target protein.[2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4] Derivatives of piperidine have been explored for a wide range of biological activities, including the inhibition of enzymes involved in inflammation.[4][5]

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory response, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines. While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a significant target for therapeutic intervention.

This guide will operate on the scientifically plausible premise that 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a potent and selective inhibitor of iNOS. We will detail its hypothetical application in elucidating the role of iNOS in cellular signaling and disease models.

Core Principles for the Use of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

The effective use of any chemical probe hinges on a clear understanding of its properties and the biological system under investigation.[6]

  • Potency and Selectivity: A key characteristic of a good chemical probe is high potency against its intended target and selectivity over other related proteins.[2][7] For our hypothetical iNOS inhibitor, this means a low nanomolar IC50 for iNOS and significantly weaker activity against the other NOS isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS).

  • Cellular Permeability and On-Target Engagement: The probe must be able to cross the cell membrane to reach its intracellular target.[6] Furthermore, it is crucial to demonstrate that the probe engages with iNOS within a cellular context.[3][8]

  • Use of Appropriate Controls: To ensure that the observed biological effects are due to the inhibition of the intended target, the use of a structurally similar but inactive control molecule is highly recommended.[2][9] If such a control is not available, employing orthogonal approaches, such as using a different, structurally distinct inhibitor of the same target or genetic knockdown of the target, is essential for validating the findings.[2][6]

  • Concentration-Response Relationship: Experiments should be conducted over a range of concentrations to establish a clear dose-response curve.[10] Using concentrations significantly above the IC50 for the primary target increases the risk of off-target effects.[2]

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol describes the determination of the in vitro potency of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride against purified iNOS enzyme. The assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent.

Materials:

  • Recombinant human iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)

  • 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 540 nm

Protocol:

  • Prepare a stock solution of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations for the dose-response curve.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control)

    • L-Arginine

    • NADPH

    • BH4

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the iNOS enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding Griess Reagent Component A, followed by Component B.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Presentation:

Compound Concentration (nM)% iNOS Inhibition
18
1045
5085
10095
50098
IC50 12 nM
Cell-Based Nitric Oxide Production Assay

This protocol measures the ability of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride to inhibit NO production in a cellular context, for example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a non-stimulated control and a vehicle control.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess assay as described in Protocol 3.1.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

  • Calculate the cellular IC50 value for the inhibition of NO production.

Hypothetical Cellular Activity:

ParameterValue
Cellular IC50150 nM
Cytotoxicity (CC50)> 50 µM

Visualizations

Hypothetical iNOS Signaling Pathway and Point of Inhibition

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Probe 3,3-Dimethyl-N-(piperidine-4-yl) butanamido hydrochloride Probe->iNOS_Protein inhibits

Caption: Inhibition of the iNOS pathway by the chemical probe.

Experimental Workflow for Chemical Probe Validation

workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Phenotypic Validation a Biochemical Assay (iNOS, eNOS, nNOS) b Determine IC50 and Selectivity a->b c Cellular NO Production Assay b->c d Target Engagement Assay (e.g., CETSA) c->d e Cytotoxicity Assay c->e f Use in Disease-Relevant Model (e.g., inflammation model) d->f g Compare with Orthogonal Probe or Genetic Knockdown f->g

Caption: A generalized workflow for validating a chemical probe.

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental outcomes, every protocol should incorporate self-validating measures.

  • Orthogonal Validation: The observed phenotype upon treatment with 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride should be recapitulated by another, structurally distinct iNOS inhibitor. This cross-validation minimizes the risk of misinterpretation due to off-target effects of a single compound.[6]

  • Inactive Control: Whenever possible, a structurally analogous but biologically inactive molecule should be tested in parallel.[2][9] This control helps to differentiate on-target effects from non-specific effects of the chemical scaffold.

  • Target Engagement Confirmation: Direct evidence of the probe binding to iNOS in cells should be sought. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this crucial validation.[3]

Conclusion

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, with its piperidine core, represents a plausible scaffold for a chemical probe targeting enzymes such as iNOS. By following the detailed protocols and adhering to the principles of rigorous chemical probe validation outlined in this guide, researchers can effectively utilize this compound to investigate the biological roles of iNOS in health and disease. The successful application of well-characterized chemical probes is paramount for advancing our understanding of complex biological processes and for the identification of novel therapeutic targets.[11]

References

  • Title: Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives Source: Google Search URL
  • Title: Probing your next target?
  • Title: Target validation using chemical probes | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems Source: Google Search URL
  • Title: Target Identification Using Chemical Probes - PubMed Source: PubMed URL: [Link]

  • Title: Best Practices for Chemical Probes - Alto Predict Source: Alto Predict URL: [Link]

  • Title: How to use chemical probes Source: Chemical Probes Portal URL: [Link]

  • Title: Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC Source: PubMed Central URL: [Link]

  • Title: Probing Chemical Processes in Living Cells: Applications for Assay and Screening of Chemicals that Disrupt Cellular Signaling Pathways - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan Source: BuyChemJapan URL: [Link]

  • Title: Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD Source: IJNRD URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Piperidines via Reductive Amination

Introduction: The Central Role of the Piperidine Moiety and the Power of Reductive Amination The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Piperidine Moiety and the Power of Reductive Amination

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse pharmacophoric elements. Consequently, the development of robust and efficient methods for the synthesis of substituted piperidines is a cornerstone of modern drug discovery.

Reductive amination stands out as one of the most powerful and widely employed strategies for the formation of carbon-nitrogen bonds, offering a direct and often high-yielding pathway to secondary and tertiary amines.[2][3] This method's appeal lies in its operational simplicity, broad functional group tolerance, and the ready availability of starting materials.[4] The reaction proceeds through the initial condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical implementation of reductive amination for piperidine synthesis. We will delve into the mechanistic underpinnings of the reaction, compare and contrast common reducing agents, provide detailed experimental protocols, and offer troubleshooting guidance to address common challenges.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The reductive amination process can be conceptualized as a two-step sequence occurring in a single pot.[4]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[3] This step is reversible and often acid-catalyzed. Protonation of the carbonyl oxygen by a weak acid enhances the electrophilicity of the carbonyl carbon, facilitating the amine attack.[5] The subsequent elimination of a water molecule from the hemiaminal generates an imine (from a primary amine) or an iminium ion (from a secondary amine). This dehydration step is the rate-limiting step and is favored by the removal of water or the use of a dehydrating agent.[6]

  • In Situ Reduction: The newly formed imine or iminium ion is then reduced by a hydride-based reducing agent present in the reaction mixture. Critically, the choice of reducing agent is crucial for the success of the reaction. An ideal reducing agent should selectively reduce the C=N bond of the imine/iminium ion over the C=O bond of the starting carbonyl compound.[6]

Reductive_Amination_Mechanism Reactants Ketone/Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ (catalyst) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Imine Imine/Iminium Ion ReducingAgent->Imine Hydride Transfer Hemiaminal->Imine - H₂O Product Piperidine Derivative Imine->Product

Caption: Generalized mechanism of reductive amination.

A Comparative Analysis of Common Reducing Agents

The selection of the appropriate reducing agent is a critical parameter that dictates the efficiency and selectivity of the reductive amination. The ideal reagent should be mild enough to avoid premature reduction of the starting carbonyl compound yet reactive enough to efficiently reduce the imine/iminium intermediate.[6]

Reducing AgentAdvantagesDisadvantagesTypical Conditions & Substrates
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions over ketones/aldehydes.[7] Broad functional group tolerance.[2][7] Commercially available and easy to handle.Higher cost and lower hydride efficiency compared to other borohydrides.[8]Preferred for a wide range of aldehydes and ketones, including acid-sensitive substrates.[7] Commonly used in aprotic solvents like DCE or DCM.[2][7]
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective. Stable in mildly acidic to neutral conditions (pH 4-6), which is optimal for imine formation.[6]Highly toxic; can release hydrogen cyanide gas upon contact with strong acids.[5][8]Historically used for a variety of reductive aminations. Requires careful pH control.
Borane-Pyridine Complex (BAP) Less toxic and less expensive alternative to NaBH₃CN.[9] Can be used in both protic and aprotic solvents.[9]Can reduce aldehydes to alcohols as a side reaction.[9]Effective for reductive amination of piperidines with various aldehydes.[9]
Catalytic Hydrogenation Economical and ideal for large-scale synthesis.[5][10] Environmentally friendly (water is the only byproduct).Requires specialized high-pressure equipment. Not suitable for substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[10]Used with catalysts like Pd/C, PtO₂, or Raney Nickel.[5] Suitable for robust substrates.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Strong reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[6]Can be used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reductive amination procedures in piperidine synthesis.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the most common and versatile method for laboratory-scale synthesis.

Caption: Workflow for NaBH(OAc)₃ reductive amination.[5]

Materials:

  • Aldehyde or ketone (e.g., 4-piperidone) (1.0 eq)

  • Primary or secondary amine (e.g., aniline) (1.0-1.2 eq)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[2]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[2][6]

  • Acetic acid (optional, catalytic amount, e.g., 0.1 eq)[2][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)[6]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq).[2][6]

  • Dissolve the reactants in anhydrous DCE or DCM to a concentration of approximately 0.1-0.5 M.[2]

  • Optional: For less reactive substrates, add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.[2][6] Stir the mixture at room temperature for 20-30 minutes.[2]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.[2][6] The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).[6]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[5][6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5][9]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel or crystallization as required.[5]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is advantageous when over-alkylation is a significant side reaction or when using a less selective reducing agent.[6][7]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous methanol (MeOH)[6]

  • Dehydrating agent (e.g., molecular sieves) (optional)

  • Sodium borohydride (NaBH₄) (1.1-1.5 eq)[6]

  • Water

  • Organic solvent for extraction

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol.[6]

  • Optional: Add a dehydrating agent such as molecular sieves to drive the equilibrium towards imine formation.[6]

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.[6]

  • Slowly add sodium borohydride (1.1-1.5 eq) in small portions.[6]

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers, filter, and concentrate to yield the crude piperidine. Purify as necessary.[6]

Protocol 3: Reductive Amination of Glutaraldehyde with a Primary Amine

This method provides a direct route to N-substituted piperidines. The reaction with glutaraldehyde and a primary amine in the presence of a reducing agent leads to the formation of the piperidine ring.[11][12]

Materials:

  • Glutaraldehyde (e.g., 50% aqueous solution) (1.0 eq)

  • Primary amine (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane[12][13]

  • Methanol or another suitable solvent

  • Acid catalyst (e.g., phosphoric acid) may be required for some reducing agents.[13]

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent.

  • Add the glutaraldehyde solution (1.0 eq) dropwise to the amine solution.

  • Add the reducing agent (e.g., NaBH₃CN) and any necessary catalyst. The reaction is often rapid.[12]

  • Stir at room temperature and monitor by TLC or LC-MS.

  • Perform an appropriate aqueous work-up and extraction, followed by purification of the N-substituted piperidine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient imine/iminium ion formation.[6] - Inappropriate reducing agent.[6] - Suboptimal reaction conditions (temperature, solvent).[6]- Add a dehydrating agent (e.g., molecular sieves).[6] - Add a catalytic amount of weak acid (e.g., acetic acid) to maintain a pH of 4-6.[6] - Use a milder reducing agent like NaBH(OAc)₃.[6] - Screen different solvents (e.g., DCE, THF, MeOH).[6] - Gentle heating may be necessary for less reactive substrates.[6]
Significant Side Products - Over-alkylation: The product amine is more nucleophilic than the starting amine and reacts further.[6] - Alcohol Formation: The reducing agent reduces the starting carbonyl compound.[6]- Use a stepwise procedure (pre-form the imine).[6] - Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[6] - Use a more selective reducing agent like NaBH(OAc)₃.[6]
Reaction Stalls - Sterically hindered substrates. - Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups).[14]- Increase reaction time and/or temperature. - Use a more reactive reducing agent or a higher loading of the catalyst/reagent. - For weakly basic amines, consider using the amine as the limiting reagent with an excess of the carbonyl compound and reducing agent.[14]

Conclusion

Reductive amination is an indispensable tool in the synthesis of piperidine-containing molecules, offering a blend of efficiency, versatility, and operational simplicity. A judicious choice of reducing agent, coupled with careful control of reaction conditions, is key to achieving high yields and purity. By understanding the underlying mechanism and anticipating potential side reactions, researchers can effectively troubleshoot and optimize their protocols. The methods detailed in this application note provide a solid foundation for the successful synthesis of a diverse range of piperidine derivatives, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Semantic Scholar. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Reductive aminations of ketones and aldehydes using borane–pyridine. RSC Publishing. Available at: [Link]

  • Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. Available at: [Link]

  • The Leuckart Reaction. ResearchGate. Available at: [Link]

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Spiral. Available at: [Link]

  • Reductive transamination of 2-substitued pyridiniums with other amines Reaction conditions. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Pyridine borane complexes. Google Patents.
  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC. Available at: [Link]

  • Reductive amination of acetic acid (2a) with piperidine (1a) to... ResearchGate. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]

  • INTRODUCTION The reduction of carbonyl groups by various hydride reagents has been extensively investigated. Most of the hydrid. Available at: [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • the mechanism of the leuckart-wallach reaction and of the reduction of schiff bases by formic acid. Erowid. Available at: [Link]

  • A Facile Synthesis of N-Substituted Piperidines from Glutaraldehyde and Primary Amines with Tetracarbonylhydridoferrate. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development of a Leuckart-Wallach Reaction in Flow for the Synthesis of Abemaciclib. ResearchGate. Available at: [Link]

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PMC. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

  • Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Analyst (RSC Publishing). Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available at: [Link]

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Application

Application Note: Purification Techniques for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Physicochemical Rationale The compound 3,3-Dimethyl-N-(piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Physicochemical Rationale

The compound 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (IUPAC: 3,3-dimethyl-N-(piperidin-4-yl)butanamide hydrochloride) is a highly versatile building block frequently utilized in the synthesis of receptor antagonists and targeted therapeutics[1]. However, isolating this molecule to pharmaceutical-grade purity (>99.5%) presents unique physicochemical challenges.

To design an effective purification strategy, we must exploit the molecule's structural dichotomies:

  • The Piperidine Core (Basic): The secondary amine of the piperidine ring has a pKa of approximately 10.4. It readily forms stable, highly polar salts with strong acids (like HCl)[2]. However, in its free-base form, it is highly susceptible to atmospheric oxidation and reaction with ambient CO₂ to form carbamates[3].

  • The Amide Linkage & tert-Butyl Group (Neutral/Lipophilic): The 3,3-dimethylbutanamide moiety is bulky and lipophilic. This imparts significant organic solubility to the free base, allowing it to partition cleanly into halogenated solvents during aqueous workup, while the amide bond remains stable under standard acid/base extraction conditions[4].

  • Hygroscopicity: Piperidine hydrochloride salts are notoriously hygroscopic and prone to deliquescence (absorbing atmospheric moisture until they dissolve into an oil). This dictates that all final isolation steps must be strictly anhydrous.

The following protocols provide a comprehensive, self-validating system for purifying this compound, ranging from bulk impurity removal to final crystalline polishing.

Strategic Purification Workflow

The decision to utilize extraction, chromatography, or recrystallization depends entirely on the crude impurity profile. The workflow below illustrates the logical progression of purification based on initial analytical assessment.

G Start Crude 3,3-Dimethyl-N-(piperidin-4-yl) butanamide HCl Assess Purity Assessment (HPLC/NMR) Start->Assess Recryst Protocol 3: Recrystallization (Hot IPA / Et2O) Assess->Recryst >90% Purity FreeBase Protocol 1: Free-Basing (Aqueous NaOH / DCM) Assess->FreeBase <90% Purity Pure Pure Hydrochloride Salt (>99.5%) Recryst->Pure Fail Impure / Oiling Out (Troubleshoot) Recryst->Fail Moisture ingress AssessImp Impurity Profile? FreeBase->AssessImp Chroma Protocol 2: Flash Chromatography (DCM/MeOH/NH4OH) AssessImp->Chroma Basic Impurities Resalt Re-salting (Anhydrous HCl in Ether) AssessImp->Resalt Neutral/Acidic Impurities Chroma->Resalt Resalt->Pure Fail->FreeBase Reset process

Workflow for the purification of 3,3-Dimethyl-N-(piperidin-4-yl)butanamido hydrochloride.

Experimental Protocols

Protocol 1: Acid-Base "Reset" Extraction & Re-salting

Purpose: To separate the target compound from neutral byproducts, unreacted acidic reagents, and inorganic salts[5]. Causality: By driving the aqueous phase to pH > 12, the piperidine nitrogen is completely deprotonated. This suppresses its water solubility and maximizes its partition coefficient (LogP) into the organic layer. Acidic and neutral polar impurities remain trapped in the aqueous waste[5].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 100 mL of deionized water in a 500 mL separatory funnel.

  • Basification: Cool the solution to 0–5 °C using an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 12–13 (verify with pH paper). Observation: The solution will become cloudy as the lipophilic free base liberates.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 75 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes, then filter.

  • Re-salting (If bypassing chromatography): Transfer the dried DCM solution to a round-bottom flask under an inert nitrogen atmosphere. Cool to 0 °C. Dropwise, add a stoichiometric excess of 2M HCl in diethyl ether (approx. 1.2 eq).

  • Isolation: A white precipitate of the purified hydrochloride salt will form immediately. Filter rapidly under a nitrogen blanket to prevent moisture absorption, wash with cold diethyl ether, and dry under high vacuum.

Self-Validating System:

  • Validation: Perform an aqueous AgNO₃ drop test on a sample of the final solid dissolved in water. Immediate formation of a white AgCl precipitate confirms successful re-salting.

Protocol 2: Silanol-Masked Flash Chromatography

Purpose: To separate the target molecule from structurally similar basic impurities (e.g., unreacted 4-aminopiperidine) that co-extract during Protocol 1[1]. Causality: Attempting to chromatograph the hydrochloride salt directly on silica gel will result in irreversible binding. Even as a free base, the secondary amine will interact strongly with the acidic silanol groups (Si-OH) on the silica stationary phase, causing severe peak tailing[6]. Adding a basic modifier (NH₄OH) to the mobile phase competitively masks these silanol sites, ensuring a sharp, Gaussian elution profile[6].

Step-by-Step Methodology:

  • Preparation: Ensure the compound is in its free-base form (derived from Step 4 of Protocol 1). Concentrate the DCM extract in vacuo to yield a crude oil.

  • Column Packing: Pack a silica gel column (230-400 mesh) using the starting mobile phase: DCM / Methanol / 28% aqueous NH₄OH (90:9:1, v/v/v).

  • Loading: Dissolve the crude free base in a minimum volume of the mobile phase and carefully load it onto the column head.

  • Elution: Elute under positive pressure. Collect fractions and monitor via TLC (visualized with Ninhydrin stain, which reacts with amines to form a distinct color).

  • Recovery: Pool the fractions containing the pure target compound and concentrate in vacuo. Immediately proceed to the re-salting step (Protocol 1, Step 5) to stabilize the amine and prevent atmospheric CO₂ degradation[3].

Self-Validating System:

  • Validation: 1H NMR (CDCl₃) of the free base prior to re-salting. The disappearance of extraneous signals in the 2.5–3.5 ppm region (typical for piperidine ring protons of impurities) confirms successful separation.

Protocol 3: Anti-Solvent Recrystallization

Purpose: The ultimate polishing step to achieve >99.5% purity and a defined crystalline morphology[7]. Causality: The hydrochloride salt possesses high lattice energy but is highly solvated by polar protic solvents. Isopropanol (IPA) is chosen as the primary solvent because it provides a steep solubility curve (high solubility at reflux, low solubility at 0 °C)[8]. Diethyl ether acts as a non-polar anti-solvent, depressing the dielectric constant of the mixture and forcing crystallization without introducing water, which would cause the hygroscopic salt to "oil out" instead of crystallizing[7].

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of the pre-purified hydrochloride salt in a dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Heating: Add a minimum volume of boiling anhydrous Isopropanol (approx. 15-25 mL) until the solid just dissolves. Maintain heating to prevent premature precipitation.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add anhydrous Diethyl ether dropwise until the solution becomes faintly turbid (the cloud point).

  • Annealing: Add 1-2 drops of hot Isopropanol to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, promoting the growth of large, pure crystals.

  • Chilling & Isolation: Transfer the flask to a 4 °C refrigerator overnight. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Desiccation: Critical Step. Wash the filter cake with ice-cold diethyl ether. Immediately transfer the solid to a vacuum desiccator containing P₂O₅ or anhydrous CaCl₂. Dry under high vacuum for 24 hours to remove all traces of IPA and moisture.

Self-Validating System:

  • Validation: Melting Point (MP) determination. A sharp melting point range (≤ 1.5 °C variance) validates high crystalline purity and the absence of trapped solvent molecules.

Quantitative Data Summary

The following table summarizes the expected outcomes and efficiency of each purification strategy based on standard laboratory scale (10g input).

Purification MethodTarget Impurity RemovedTypical Yield RecoveryExpected Final PurityKey Advantage
Acid-Base Extraction Inorganic salts, unreacted acids, neutral byproducts85 - 92%90 - 95%Rapid, scalable, requires no specialized equipment.
Flash Chromatography Structurally related basic amines, regioisomers65 - 75%95 - 98%High resolution for complex, closely eluting mixtures.
Recrystallization Trace organic impurities, color bodies70 - 85%> 99.5%Provides defined morphology; removes trace solvent inclusions.

References

  • US4584303A - N-aryl-N-(4-piperidinyl)
  • Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google APIs (Patent Data)
  • Separation and Purification Techniques - Recrystallization Source: Rubin Group URL:[Link]

  • Piperidine from the hydrolysis of piperine Source: ScienceMadness URL: [Link]

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Method

Application Notes and Protocols for the Preparation of Stock Solutions of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Abstract This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and storage of stock solutions of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (CAS No. 1233...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and storage of stock solutions of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (CAS No. 1233951-98-8). Addressed to researchers, scientists, and professionals in drug development, this document emphasizes best practices to ensure the accuracy, reproducibility, and safety of experimental workflows involving this compound. The protocols are designed to be self-validating, incorporating causality behind experimental choices and citing authoritative sources for key claims and standards.

Introduction: Understanding the Compound

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a small molecule of interest in various research applications. As with any experimental work, the accurate preparation of stock solutions is a critical first step that dictates the reliability and reproducibility of downstream assays. The hydrochloride salt form suggests potential for aqueous solubility, though empirical determination is paramount. This guide will walk through the necessary calculations, safety precautions, and a systematic approach to solvent selection and solution preparation.

Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use.

PropertyValueSource/Method
CAS Number 1233951-98-8[1]
Molecular Formula C₁₃H₂₇ClN₂OCalculated
Molecular Weight 262.82 g/mol Calculated
Appearance White to off-white solid (typical for similar compounds)Assumption based on related compounds
Purity ≥97% (typical)Assumption based on supplier information for similar compounds

Note: The molecular weight is calculated based on the free base (C₁₃H₂₆N₂O, MW: 226.36 g/mol ) and the addition of hydrogen chloride (HCl, MW: 36.46 g/mol ). It is crucial to confirm the exact molecular weight from the certificate of analysis provided by the supplier.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is mandated, drawing from data on structurally related piperidine compounds.[2][3]

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: For handling larger quantities or if the compound is dusty, a respirator may be necessary. Work should be performed in a well-ventilated area or a chemical fume hood.

2.2. Hazard Mitigation

  • Hygroscopicity: Amine salts can be hygroscopic. The compound should be stored in a desiccator and exposure to atmospheric moisture should be minimized during weighing and handling.[4]

  • Corrosivity and Irritation: Based on related piperidine compounds, assume the substance may be corrosive and an irritant to the skin, eyes, and respiratory tract.[2][3]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

Protocol for Solubility Determination

As no definitive solubility data is publicly available, an initial solubility test is the first and most critical step before preparing a stock solution of a specific concentration.

Rationale

The choice of solvent is crucial for ensuring the compound remains in solution throughout the experiment. Common solvents for in vitro studies include Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers. The "like dissolves like" principle suggests that the piperidine and dimethylbutanamido moieties may confer solubility in organic solvents, while the hydrochloride salt may enhance aqueous solubility.[5][6]

Experimental Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Dissolution & Observation cluster_2 Analysis A Weigh ~1-2 mg of compound C Add compound to each solvent A->C B Prepare vials with 1 mL of test solvents (e.g., Water, DMSO, Ethanol) B->C D Vortex/sonicate for 2-5 minutes C->D E Visually inspect for particulates D->E F If fully dissolved, add more compound incrementally until saturation E->F Soluble G If not fully dissolved, proceed to quantitative analysis of supernatant E->G Insoluble/Partially Soluble H Quantify concentration (e.g., HPLC, UV-Vis) F->H G->H

Caption: Workflow for determining the solubility of a novel compound.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 1-2 mg of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride.

    • Prepare separate, clearly labeled vials containing 1 mL of each test solvent (e.g., ultrapure water, DMSO, absolute ethanol).

  • Dissolution:

    • Add the weighed compound to each vial.

    • Vortex each vial vigorously for 2 minutes. If dissolution is not complete, sonicate for an additional 5 minutes.

  • Observation and Estimation:

    • Visually inspect each solution against a dark background. If the solution is clear with no visible particles, the compound is soluble at that concentration.

    • If the compound has fully dissolved, add another 1-2 mg and repeat the dissolution process to determine the approximate saturation point.

  • Record Keeping:

    • Record the qualitative solubility in a table.

SolventEstimated Solubility (mg/mL)Observations
Water
DMSO
Ethanol

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol assumes that based on the solubility determination, the compound is soluble in DMSO at a concentration of at least 10 mM.

Rationale

DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays due to its high solvating power.[7][8] Stock solutions are typically prepared at a high concentration (e.g., 10-100 mM) to minimize the volume of solvent added to the final assay, which could otherwise cause solvent-induced artifacts.

Calculation

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM solution:

Mass (mg) = 1 mL x 10 mM x 262.82 g/mol / 1000 = 2.6282 mg

Experimental Workflow

G A Calculate required mass of compound B Weigh the calculated mass A->B C Transfer to a sterile microcentrifuge tube B->C D Add the calculated volume of anhydrous DMSO C->D E Vortex/sonicate until fully dissolved D->E F Visually confirm no particulates E->F G Aliquot into single-use vials F->G H Store at -20°C or -80°C, protected from light G->H

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Protocol
  • Preparation:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully weigh out approximately 2.63 mg of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride.

    • Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound to a sterile, amber microcentrifuge tube or glass vial.

    • Add 1.0 mL of anhydrous (dry) DMSO to the tube.

    • Close the tube tightly and vortex until the solid is completely dissolved. If necessary, sonicate for 2-5 minutes.

  • Verification and Aliquoting:

    • Visually inspect the solution to ensure it is clear and free of any solid particles.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term storage. Ensure the tubes are tightly sealed and protected from light.

Storage and Stability

  • Solid Compound: Store the solid compound in a tightly sealed container in a desiccator at room temperature, protected from light.

  • Stock Solutions: Frozen stock solutions in anhydrous DMSO are typically stable for several months at -20°C or -80°C. However, the stability of this specific compound in solution has not been determined. It is recommended to prepare fresh stock solutions regularly and to perform quality control checks if the solution has been stored for an extended period. Avoid repeated freeze-thaw cycles.

References

  • NextSDS. 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride - Chemical Substance Information. [Link]

  • Unknown Source.
  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Pharmaceutical Outsourcing. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Unknown Source. Solubility of Organic Compounds.
  • NextSDS. 3-Methyl-N-(piperidine-4-yl)butanamido hydrochloride — Chemical Substance Information. [Link]

  • Kishida Chemical Co., Ltd. | BuyChemJapan. 3,3-Dimethyl-N-(piperidine-4-yl)butanamide hydrochloride Building Blocks. [Link]

  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. Products. [Link]

  • PubChem. Dimethyl Sulfoxide | (CH3)2SO | CID 679. [Link]

  • PubChem. 3,3-Dimethylpiperidine | C7H15N | CID 70942. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,3-Dimethyl-N-(piperidin-4-yl)butanamide Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and process chemists encountering yield bottlenecks during the synthesis of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and process chemists encountering yield bottlenecks during the synthesis of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride .

The synthesis of this molecule relies on two critical transformations: a sterically demanding amide coupling between 3,3-dimethylbutanoic acid and 1-Boc-4-aminopiperidine, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group. This guide deconstructs the mechanistic barriers at each step and provides field-proven, self-validating protocols to maximize your isolated yield.

SynthesisWorkflow SM 1-Boc-4-aminopiperidine + 3,3-Dimethylbutanoic acid Coupling Amide Coupling (HATU or Acyl Chloride) SM->Coupling Overcome Steric Hindrance Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (4M HCl / Dioxane) Intermediate->Deprotection Anhydrous Conditions Product Target Product (HCl Salt Precipitate) Deprotection->Product Direct Salt Precipitation

Workflow for the synthesis of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride.

Part 1: Troubleshooting Amide Bond Formation

Q1: My amidation yield is below 40% using standard EDC/HOBt. What is causing this bottleneck?

A: The primary culprit is severe steric hindrance [1]. 3,3-Dimethylbutanoic acid contains a tert-butyl group adjacent to the alpha-carbon, creating a neo-pentyl-like steric shield around the carbonyl carbon. Standard carbodiimides like EDC form an O-acylisourea intermediate that is exceptionally bulky. When the incoming nucleophile (1-Boc-4-aminopiperidine, which carries the steric bulk of a six-membered ring) attempts to attack this intermediate, the activation energy barrier is too high, leading to sluggish kinetics and competing side reactions (such as the rearrangement to an unreactive N-acylurea)[2].

Q2: How can I chemically force this coupling to completion?

A: You must bypass the bulky O-acylisourea intermediate. There are two highly effective strategies for this specific substrate:

  • The Acyl Chloride Route (Recommended): Converting 3,3-dimethylbutanoic acid to its acyl chloride using oxalyl chloride generates a highly electrophilic, sterically compact intermediate that easily overcomes the steric barrier of the piperidine ring[2].

  • HATU/DIPEA Activation: If avoiding acyl chlorides is necessary, use HATU. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) ester, which is significantly more reactive than the OBt ester formed by EDC/HOBt. The adjacent nitrogen in the pyridine ring of the OAt ester provides a neighboring-group effect that accelerates the nucleophilic attack[3].

Quantitative Comparison of Coupling Strategies
Reagent SystemActivation IntermediateSteric ToleranceExpected YieldByproduct Removal
EDC / HOBt O-acylisourea / OBt esterLow< 40%Aqueous wash (water soluble)
HATU / DIPEA OAt esterHigh80–90%Aqueous wash / Chromatography
Oxalyl Chloride Acyl ChlorideVery High> 95%Evaporation of volatiles

Part 2: Troubleshooting Boc Deprotection & Salt Isolation

Q3: I achieve good coupling yields, but I lose most of my product during the Boc deprotection workup. Why?

A: You are likely using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) followed by an aqueous basic workup. The deprotected product, 3,3-Dimethyl-N-(piperidin-4-yl)butanamide, contains a highly polar secondary amine (the piperidine ring). During an aqueous basic wash, this molecule exhibits massive water solubility and partitions into the aqueous layer, destroying your isolated yield[4].

Q4: What is the optimal deprotection strategy to prevent product loss?

A: You must eliminate the aqueous workup entirely. The industry standard for highly polar piperidine derivatives is anhydrous 4M HCl in 1,4-dioxane [5][6]. By running the reaction in an anhydrous ethereal solvent, the Boc group is cleaved to release isobutylene and CO₂, while the resulting free amine is immediately protonated to form the hydrochloride salt[6]. Because amine hydrochlorides are highly insoluble in dioxane, your target product will spontaneously precipitate out of the solution in high purity[4][7].

BocMechanism BocAmide Boc-Amide Protonation Protonation (HCl) BocAmide->Protonation Cleavage t-Butyl Cation Release Protonation->Cleavage Decarboxylation Decarboxylation (-CO2) Cleavage->Decarboxylation Salt HCl Salt Formation Decarboxylation->Salt

Logical mechanism of anhydrous Boc deprotection yielding the amine hydrochloride salt.

Quantitative Comparison of Deprotection Conditions
Reagent / SolventWorkup MethodProduct FormYield / Purity Impact
TFA / DCM Aqueous basic workupFree baseHigh loss to aqueous phase
4M HCl / Dioxane Direct filtrationHCl SaltNear quantitative, high purity
3M HCl / EtOAc Direct filtrationHCl SaltGood, but slower kinetics

Part 3: Validated Experimental Protocols

Protocol A: High-Yield Amide Coupling via Acyl Chloride

This protocol utilizes in situ acyl chloride formation to bypass the steric hindrance of the neo-pentyl group.

  • Acyl Chloride Formation: Dissolve 3,3-dimethylbutanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv).

  • Activation: Cool the flask to 0 °C. Dropwise, add Oxalyl Chloride (1.2 equiv).

  • Validation Check: Observe the reaction. The evolution of gas (CO and CO₂) is a self-validating indicator that the acyl chloride is forming[2]. Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Redissolve the resulting crude 3,3-dimethylbutanoyl chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve 1-Boc-4-aminopiperidine (1.0 equiv) and Triethylamine (TEA) (2.0 equiv) in DCM. Cool to 0 °C.

  • Addition: Dropwise, add the acyl chloride solution to the amine solution. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Protocol B: Anhydrous Boc Deprotection & Direct Precipitation

This protocol leverages solvent polarity to isolate the product without an aqueous workup.

  • Dissolution: Dissolve the Boc-protected intermediate from Protocol A in a minimal volume of anhydrous 1,4-dioxane.

  • Acidification: At room temperature, add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv of HCl)[5][6].

  • Validation Check: Allow the mixture to stir for 2 to 4 hours. The reaction is self-indicating; as the Boc group is cleaved and the hydrochloride salt forms, a white precipitate will begin to crash out of the clear dioxane solution[4][7].

  • Isolation: Once LC-MS confirms complete consumption of the starting material, add cold diethyl ether or methyl tert-butyl ether (MTBE) to the flask to maximize precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the white solid cake thoroughly with cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts[7].

  • Drying: Dry the solid under high vacuum at 40 °C to afford pure 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride.

References

  • ACS Publications. Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule. Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized piperidine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized piperidine building blocks.

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride presents a unique physicochemical paradox. The manufacturer provides it as a hydrochloride (HCl) salt to maximize its shelf-stability and theoretical water solubility. However, the molecule possesses a highly lipophilic "greasy" tail (the 3,3-dimethylbutanamido group). Depending on your working environment—whether an aqueous biological buffer or an organic synthesis solvent—this structural dichotomy can lead to rapid precipitation, stalled reactions, or failed in vivo formulations.

Below is our definitive troubleshooting guide, engineered to provide mechanistic causality and self-validating protocols for your workflows.

Section 1: Aqueous & Biological Assay Buffers (In Vitro)

FAQ 1: Why does my stock solution precipitate immediately when diluted into PBS or HEPES buffer at pH 7.4?

The Mechanistic Cause: This is a classic pH-dependent solubility failure. The secondary amine of the piperidine ring has a highly basic pKa of approximately 11.1 ()[1]. In pure, unbuffered water (which typically drops to pH 5.0–6.0 upon addition of the salt), the molecule exists almost entirely as the protonated, highly water-soluble piperidinium cation.

However, when you introduce this salt into a physiological buffer at pH 7.4, the equilibrium shifts. While the majority of the compound remains protonated, a fraction converts to the neutral free base. Because the 3,3-dimethylbutanamido tail is intensely lipophilic, the intrinsic solubility ( S0​ ) of this neutral free base is exceedingly low. The free base rapidly exceeds its saturation limit and precipitates out of solution. This precipitation continuously pulls the equilibrium forward until the entire system crashes—a phenomenon well-documented in pharmaceutical salt screening ()[2].

pH_Equilibrium Protonated Protonated Piperidinium Salt (Cationic, Highly Water Soluble) Dominant at pH < 7 FreeBase Neutral Free Base (Lipophilic, Poorly Water Soluble) Dominant at pH > 9 Protonated->FreeBase Increase pH (Add Base) FreeBase->Protonated Decrease pH (Add Acid) Precipitation Precipitation in Aqueous Buffer FreeBase->Precipitation Exceeds Intrinsic Solubility Limit

Fig 1: pH-dependent solubility equilibrium of the piperidine derivative.

Protocol 1: Preparation of Stable Aqueous Assay Buffers

To prevent micro-precipitation in biological assays, you must utilize a co-solvent trapping method.

  • Primary Solubilization: Dissolve the dry powder completely in 100% anhydrous DMSO to create a master stock (e.g., 10 mM).

    • Self-Validation Check: Hold the tube against a light source; the solution must be completely transparent with zero particulate matter.

  • Surfactant Trapping: If your final assay concentration exceeds 10 µM, add a biocompatible surfactant (e.g., 5% v/v Tween-20 or Pluronic F-68) directly to the DMSO stock before aqueous dilution. This forms pre-micellar structures around the lipophilic tail.

  • Aqueous Dilution: Dropwise, add the DMSO/surfactant stock into the target aqueous buffer (e.g., PBS pH 7.4) while under vigorous vortexing. Never add the buffer to the DMSO , as localized high-water concentrations will cause immediate nucleation.

  • Equilibration & Verification: Allow the solution to sit at room temperature for 10 minutes.

    • Self-Validation Check: Shine a laser pointer through the vial. If you see a solid beam of light (Tyndall effect), micro-precipitates have formed, and you must increase your surfactant ratio.

Section 2: Organic Synthesis & Stock Solutions

FAQ 2: I am using this building block for an amide coupling, but the solid won't dissolve in DCM or EtOAc. What is wrong?

The Mechanistic Cause: You are attempting to dissolve a highly polar ionic lattice (the hydrochloride salt) in a low-polarity, aprotic solvent like Dichloromethane (DCM, dielectric constant ~9.1). The solvent cannot overcome the lattice energy of the salt. To utilize the secondary amine for coupling, it must be converted to its soluble free base form in situ. Organic bases neutralize the HCl, liberating the lipophilic free base which is perfectly solvated by DCM ()[3].

G Start 3,3-Dimethyl-N-(piperidine-4-yl) butanamido HCl (Solid) Step1 Suspend in polar aprotic solvent (e.g., DCM or DMF) Start->Step1 Step2 Add organic base (e.g., DIPEA, 1.5-2.0 eq) Step1->Step2 Neutralization Step3 Stir at RT for 10-15 mins Step2->Step3 End Homogeneous Solution (Free Base ready for coupling) Step3->End Solubilization

Fig 2: In-situ free-basing workflow for organic solvent solubilization.

Protocol 2: In-Situ Free-Basing for Organic Synthesis
  • Suspension: Suspend the required mass of the hydrochloride salt in anhydrous DCM or DMF at room temperature.

    • Self-Validation Check: The mixture will appear as a cloudy, opaque suspension.

  • Neutralization: Add 1.5 to 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise to the stirring suspension.

  • Solubilization: Stir the mixture at room temperature for 10–15 minutes.

    • Self-Validation Check: The cloudy suspension will transition into a crystal-clear, homogeneous solution. This visual clearance confirms that the ionic lattice has broken down and the neutral free base is fully solvated.

  • Reaction: Proceed immediately with the addition of your carboxylic acid partner and coupling reagent (e.g., HATU, EDC).

Section 3: In Vivo Formulation Data

FAQ 3: How do I formulate this compound for animal dosing (e.g., IV or PO) without causing precipitation or toxicity?

The Mechanistic Cause: For in vivo studies, you cannot rely on extreme pH adjustments or high concentrations of DMSO, as these cause injection-site necrosis or systemic toxicity. Instead, you must use a biocompatible solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin forms a host-guest inclusion complex, encapsulating the problematic 3,3-dimethylbutanamido tail within its hydrophobic cavity, while the charged piperidinium ring remains exposed to the aqueous environment.

Quantitative Solubility Profile

Below is a summarized data table comparing the expected solubility of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride across various standard laboratory and formulation vehicles.

Solvent / Buffer SystempHEstimated Solubility (mg/mL)State / Observation
Deionized Water5.0 - 6.0> 50.0Clear solution (Protonated salt)
PBS (Phosphate Buffered Saline)7.4< 0.5Cloudy / Precipitation (Free base fraction)
10% DMSO + 90% PBS7.4~ 2.0Transiently clear, prone to crashing out
20% HP-β-CD in Saline7.4> 10.0Clear solution (Micellar encapsulation)
Dichloromethane (DCM)N/A< 0.1Insoluble suspension (Ionic lattice)
DCM + 2.0 eq DIPEAN/A> 25.0Clear solution (Neutral free base)

References

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • PubChem Compound Summary for CID 8082, Piperidine Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Welcome to the technical support center for the analysis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and patient safety. This resource provides a structured approach to impurity profiling, from understanding their origins to their structural elucidation using modern analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride samples?

Impurities can originate from various stages of the manufacturing process and storage. For this specific molecule, potential sources include:

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the synthetic route. The synthesis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride likely involves a multi-step process, including the formation of the piperidine ring and a subsequent amide coupling reaction.

  • Degradation Products: The molecule may degrade over time due to environmental factors such as heat, light, humidity, and pH. Forced degradation studies are essential to identify these potential degradants.

  • Residual Solvents: Solvents used during synthesis and purification steps may remain in the final product. These are typically volatile organic compounds.

Q2: What are the primary analytical techniques for identifying these impurities?

A multi-faceted analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating impurities from the main compound. A UV detector is commonly used for initial detection and quantification.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides molecular weight information of the impurities, which is crucial for their identification. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, including the connectivity of atoms and stereochemistry. It is often used to definitively confirm the structure of an unknown impurity after isolation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the identification and quantification of residual volatile solvents.

Q3: I am seeing an unknown peak in my HPLC chromatogram. What should be my first step?

The first step is to gather as much information as possible from your current analytical setup.

  • Relative Retention Time (RRT): Document the RRT of the unknown peak relative to the main peak. This will help in tracking the impurity across different runs and samples.

  • UV Spectrum: If you are using a photodiode array (PDA) detector, examine the UV spectrum of the unknown peak. This can provide clues about the chromophores present in the impurity and help in distinguishing it from other components.

  • Spiking Studies: If you have reference standards for suspected impurities, spike your sample with a small amount of the standard. If the unknown peak increases in area, it is likely that impurity.

If the impurity remains unidentified, the next step is to obtain its mass spectrum using LC-MS.

Troubleshooting Guide

This section addresses specific issues you might encounter during your analysis.

HPLC Method Development and Troubleshooting

The analysis of amine-containing compounds like 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride can be challenging due to their polar nature.

Issue 1: Poor peak shape (tailing) for the main peak or impurities.

  • Cause: Secondary interactions between the basic amine groups and acidic silanols on the surface of the C18 column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. For basic compounds, a lower pH (e.g., pH 2-4) can improve peak shape by protonating the amine. Alternatively, a higher pH (e.g., pH 8-10) can be used with a hybrid or pH-stable column to keep the amine in its neutral form.

    • Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient. Too low a concentration may not provide adequate pH control.

    • Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase.

      • RP-Amide or Polar-Embedded Phases: These columns have stationary phases that are less prone to strong interactions with basic compounds.

      • Phenyl Phases: These can offer different selectivity for aromatic-containing impurities.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape, but this is often not compatible with MS detection.

Issue 2: Co-eluting peaks or poor resolution.

  • Cause: The chosen chromatographic conditions are not optimal for separating all components.

  • Troubleshooting Steps:

    • Gradient Optimization: If you are using a gradient elution, adjust the gradient slope. A shallower gradient will provide more time for separation.

    • Organic Modifier: Try a different organic modifier. If you are using acetonitrile, try methanol, or a mixture of both. This can alter the selectivity of the separation.

    • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes improving resolution.

    • Column Change: As a last resort, a different column chemistry may be necessary to achieve the desired separation.

Experimental Protocols

Protocol 1: Predicting and Identifying Synthesis-Related Impurities

The likely synthetic route to 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride involves two key steps: reductive amination and amide coupling. Each step can introduce specific impurities.

Step 1: Reductive Amination

A common method is the reaction of an N-protected piperidin-4-one with an amine, followed by in-situ reduction of the resulting iminium ion.

  • Potential Impurities:

    • Unreacted N-protected piperidin-4-one.

    • Over-reduction products.

    • By-products from the reducing agent.

Step 2: Amide Coupling

The N-substituted piperidin-4-amine is then coupled with 3,3-dimethylbutanoic acid using a coupling reagent.

  • Potential Impurities:

    • Unreacted 3,3-dimethylbutanoic acid.

    • Unreacted N-substituted piperidin-4-amine.

    • By-products from the coupling reagent (e.g., dicyclohexylurea if DCC is used).

Workflow for Identification:

Caption: Workflow for identifying synthesis-related impurities.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form during storage.

Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hAmide bond cleavage
Base Hydrolysis 0.1 M NaOH, 60°C, 24hAmide bond cleavage
Oxidation 3% H₂O₂, RT, 24hOxidation of the piperidine nitrogen
Thermal 80°C, 75% RH, 7 daysVarious degradation pathways
Photolytic ICH Q1B conditionsVarious degradation pathways

Experimental Workflow:

  • Prepare solutions of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in the respective stress media.

  • Expose the solutions to the conditions outlined in the table above.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the stressed samples by HPLC-UV to identify any new peaks that have formed.

  • Characterize the structure of the major degradation products using LC-MS and NMR.

Forced_Degradation_Workflow API_Sample API Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API_Sample->Stress_Conditions Stressed_Sample Generate Stressed Samples Stress_Conditions->Stressed_Sample HPLC_Analysis HPLC-UV Analysis to Detect Degradants Stressed_Sample->HPLC_Analysis Peak_Detection New Peak Detected? HPLC_Analysis->Peak_Detection Characterization Characterize Degradant (LC-MS, NMR) Peak_Detection->Characterization Yes No_Degradation No Significant Degradation Peak_Detection->No_Degradation No Report Report Degradation Profile Characterization->Report

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their assays. As a Senior Application Scientist, I have structured this guide to provide not just troubleshooting steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Part 1: Foundational Checks - The First Line of Defense

Inconsistencies in assay results often stem from fundamental aspects of the experimental setup. Before delving into more complex variables, it is crucial to ensure the basics are robustly controlled.

FAQ 1: My replicates show high variability. What's the first thing I should check?

High variability between replicate wells is a common issue that often points to technical errors in assay execution.[1] Inconsistent pipetting is a primary culprit.[2][3]

Troubleshooting Steps:

  • Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use the correct pipetting technique for the specific type of pipette and the viscosity of the fluid being dispensed.

  • Reagent Mixing: Inadequate mixing of reagents before and during plating can lead to concentration gradients across the plate.[4] Ensure all solutions, especially viscous ones or those containing suspended components, are thoroughly mixed.

  • Cell Seeding: For cell-based assays, an uneven distribution of cells is a major source of variability.[1] Ensure the cell suspension is homogenous by gently mixing before and during the plating process.

Part 2: Compound-Specific Issues - Is Your Molecule the Culprit?

The physicochemical properties of your test compound can significantly impact assay performance and reproducibility.

FAQ 2: My compound's activity is inconsistent between experiments. Could it be a solubility issue?

Yes, poor aqueous solubility is a frequent cause of inconsistent results.[5][6] If a compound's concentration in the assay exceeds its solubility limit, it can precipitate, leading to an underestimation of its true potency.[5][7] This can manifest as variable IC50 values and non-ideal dose-response curves.

Troubleshooting Workflow for Compound Solubility:

A Inconsistent Activity Observed B Visually Inspect Wells (High Concentration) A->B C Precipitate Observed? B->C D Conduct Kinetic Solubility Assay (e.g., Nephelometry) C->D Yes H No Precipitate C->H No E Solubility < Highest Assay Concentration? D->E F Optimize Assay Conditions E->F Yes I Solubility > Highest Assay Concentration E->I No G Consider Compound Analogs F->G K Investigate Other Causes H->K J Proceed with Caution / Re-evaluate Data I->J

Caption: Troubleshooting workflow for suspected compound solubility issues.

Experimental Protocol: Detergent Counter-Screen for Aggregators

Some compounds form colloidal aggregates that can non-specifically inhibit enzymes, leading to false-positive results. A detergent counter-screen can help identify these.[8]

  • Prepare two sets of assay plates with your compound serially diluted.

  • To one set, add your standard assay buffer.

  • To the second set, add assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[8]

  • Proceed with the rest of your standard assay protocol.

  • Analysis: A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of the detergent suggests your compound may be an aggregator.[8]

FAQ 3: I suspect my compound is unstable in the assay buffer. How can I test this?

Compound instability can lead to a decrease in the effective concentration over the course of the experiment, resulting in lower-than-expected activity.

Protocol for Assessing Compound Stability:

  • Incubate your compound in the assay buffer at the experimental temperature for various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • At each time point, take an aliquot and analyze the concentration of the parent compound using a suitable analytical method, such as LC-MS.

  • Analysis: A significant decrease in the parent compound concentration over time indicates instability.

FAQ 4: Could my compound be interfering with the assay technology itself?

Yes, compounds can interfere with the detection method, leading to false-positive or false-negative results.[3] Common types of interference include:

  • Autofluorescence: The compound itself fluoresces at the same wavelength as the assay's reporter molecule.

  • Signal Quenching: The compound absorbs the light emitted by the reporter molecule.

  • Luciferase Inhibition: In luciferase-based assays, the compound can directly inhibit the luciferase enzyme.[3]

Protocol for Detecting Autofluorescence:

  • Prepare a microplate with your compound serially diluted in assay buffer (without any other assay components like enzymes or cells).

  • Include wells with buffer and the vehicle (e.g., DMSO) as a negative control.

  • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.[8]

  • Analysis: A signal significantly above the vehicle control indicates autofluorescence.[8]

Part 3: Assay and Reagent Variables - The Devil is in the Details

The quality and handling of your reagents are critical for reproducible results.

FAQ 5: My assay signal is weak or absent. How do I troubleshoot this?

A weak or absent signal can be frustrating, but a systematic approach can quickly identify the cause.[4][9]

Troubleshooting Decision Tree for Weak/No Signal:

A Weak or No Signal B Check Reagent Preparation & Addition Order A->B C Reagents Expired or Improperly Stored? B->C Incorrect D Incorrect Antibody Pair or Concentration? B->D Correct H Review Protocol C->H I Replace Reagents C->I E Sub-optimal Incubation Times/Temperatures? D->E Correct J Optimize Titration D->J Incorrect F Plate Reader Settings Correct? E->F Correct K Optimize Incubation E->K Incorrect G Enzyme/Substrate Activity Issue? F->G Correct L Verify Settings F->L Incorrect M Test New Batch G->M

Caption: A decision tree for troubleshooting weak or absent assay signals.

FAQ 6: I'm observing significant "edge effects" in my microplates. How can I mitigate this?

Edge effect is the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation.[10][11][12] This can lead to changes in the concentration of reagents and affect cell viability.[11][12]

Strategies to Minimize Edge Effects:

StrategyDescription
Humidification Maintain a humidified environment in the incubator (at least 95%).[11]
Plate Sealing Use sealing tapes or lids to minimize evaporation.[10] For cell-based assays, breathable seals are recommended.[10]
Outer Well Hydration Fill the outer wells with sterile water or media without cells to create a moisture barrier.[11]
Reduce Incubation Time Shorter incubation times reduce the opportunity for significant evaporation.[10][12]
Specialized Plates Use microplates designed with moats around the perimeter to be filled with liquid.[11]

FAQ 7: How do I handle batch-to-batch variability in my reagents?

Batch-to-batch variation in critical reagents like antibodies, enzymes, and serum is a significant source of assay inconsistency.[13][14][15]

Best Practices for Reagent Management:

  • Qualify New Lots: Before using a new lot of a critical reagent in your main experiments, qualify it by running it in parallel with the old lot.

  • Establish Acceptance Criteria: Define acceptable performance parameters for new lots, such as a certain percentage of the signal window or IC50 value of a control compound.

  • Purchase in Bulk: Whenever possible, purchase a large enough single lot of critical reagents to last for the duration of a study.

  • Proper Storage and Handling: Adhere strictly to the manufacturer's storage and handling recommendations to prevent reagent degradation.[16]

Part 4: Cell-Based Assay Considerations - When Cells Misbehave

Cell-based assays introduce another layer of biological variability that must be carefully managed.

FAQ 8: My cell-based assay results are inconsistent. Could cell passage number be a factor?

Absolutely. Continuous cell lines can undergo changes in morphology, growth rate, and gene expression at higher passage numbers.[17][18][19][20] This can significantly impact their response to stimuli and lead to assay variability.[18][21]

Recommendations for Managing Cell Passage:

  • Use Low-Passage Cells: Whenever possible, use cells within a defined, low-passage number range.[19]

  • Create a Master Cell Bank: Establish a master cell bank of a low-passage cell line and create working cell banks from it.

  • Monitor Cell Morphology: Regularly observe your cells under a microscope. Any changes in morphology could indicate a problem.[17]

  • Characterize Your Cells: Periodically authenticate your cell lines to ensure they have not been cross-contaminated.

FAQ 9: I'm seeing unexpected cytotoxicity in my control wells. What are the potential causes?

Unexpected cytotoxicity in control wells can be caused by several factors:

  • Solvent Toxicity: The vehicle used to dissolve your compound (e.g., DMSO) can be toxic to cells at high concentrations. Run a vehicle-only control curve to determine the maximum tolerated concentration.

  • Contamination: Bacterial or fungal contamination can be cytotoxic.[1] Always practice good aseptic technique.

  • Media/Serum Issues: A bad batch of media or serum can have detrimental effects on cell health.

Part 5: Data Analysis and Interpretation

Proper statistical analysis is crucial for identifying and handling inconsistent data.

FAQ 10: How can I statistically identify and handle outliers in my data?

Simple Statistical Approaches for Outlier Detection:

  • Standard Deviation: Data points that fall outside of 2 or 3 standard deviations from the mean of your replicates can be considered potential outliers.[22]

  • Robust Measures: For small datasets, the median absolute deviation (MAD) can be a more robust measure of variability than the standard deviation.[23]

Data Cleaning and Presentation:

Before final analysis, it's important to clean your data by identifying and removing inconsistencies.[22] Presenting your data clearly, for example using box plots, can help visualize the spread and identify potential outliers.

References

  • WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Jasial, S., et al. (2017). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 628-639. Retrieved from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(6), 677-686. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • AACC. (2015, June 3). Managing Reagent Lot to Lot Variability. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]

  • ResearchGate. (2022, June 7). How does the passage number of a cell line affect the experimental results?. Retrieved from [Link]

  • Biomedix. (2025, October 6). Understanding The Role Of Reagent Quality In Test Accuracy. Retrieved from [Link]

  • Cellectricon. (2025, December 14). Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. Retrieved from [Link]

  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Retrieved from [Link]

  • Leist, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology, 2, 58. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Research, 28(8), 1793-1800. Retrieved from [Link]

  • St-Onge, M., et al. (2021). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. Journal of Orthopaedic Research, 39(10), 2095-2105. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Clinical Lab Products. (2019, May 23). Managing Reagent Variation. Retrieved from [Link]

  • Li, Y., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Biosensors, 13(6), 614. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. Retrieved from [Link]

  • Papaspyropoulos, A., et al. (2021). Reducing sources of variance in experimental procedures in in vitro research. F1000Research, 10, 1024. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 21). What are the probable reasons for the increase in assay during the stability study of a drug product. Retrieved from [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Retrieved from [Link]

  • Indeed. (2025, December 15). 7 Types of Statistical Analysis Techniques (And Process Steps). Retrieved from [Link]

  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Abyntek Biopharma. (2025, February 25). Keys to effective statistical analysis in your experiments. Retrieved from [Link]

  • Stack Overflow. (2014, July 4). A method to find the inconsistency or variation in the data. Retrieved from [Link]

  • GeeksforGeeks. (2024, December 4). Effective Steps for Performing Accurate Statistical Analysis. Retrieved from [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Strategic Guide to In Vivo Dose Optimization for Novel Piperidine Derivatives

Welcome to the technical support center for the in-vivo application of novel piperidine derivatives, using 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as a developmental archetype. As this is a new chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the in-vivo application of novel piperidine derivatives, using 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride as a developmental archetype. As this is a new chemical entity (NCE), this guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles and actionable protocols required to systematically determine a safe and efficacious in vivo dosing regimen. We will navigate the critical path from initial dose range-finding to the establishment of a therapeutic window, ensuring scientific rigor and data integrity at every step.

This document is designed to be a self-validating system. It does not merely list steps but explains the causal logic behind experimental choices, empowering you to troubleshoot and adapt these methodologies to your specific research context.

Section 1: The Foundational Strategy: From Maximum Tolerated Dose to Therapeutic Window

Optimizing the in vivo dose of an NCE is a multi-stage process. The primary objective is to identify a dose range that is both safe and effective. This range, known as the therapeutic window, lies between the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1] Our strategy is to first establish the ceiling of safety (MTD), then understand the drug's behavior in the body (pharmacokinetics), and finally, correlate that behavior with its biological effect (pharmacodynamics) to define the therapeutic window.

Dose_Optimization_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy & Therapeutic Window Start Start with In Vitro Data & Literature on Analogs Formulation Develop Stable & Tolerable Formulation Start->Formulation MTD Determine Maximum Tolerated Dose (MTD) Formulation->MTD PK_Study Single-Dose PK Study (IV and PO) MTD->PK_Study PK_Analysis Analyze ADME Parameters (Cmax, T½, AUC, F%) PK_Study->PK_Analysis Efficacy_Study Dose-Response Efficacy Study in Disease Model PK_Analysis->Efficacy_Study PD_Analysis Correlate Exposure (PK) with Efficacy (PD) Efficacy_Study->PD_Analysis Therapeutic_Window Define Therapeutic Window (MED to MTD) PD_Analysis->Therapeutic_Window End End Therapeutic_Window->End Optimized Dose for Further Studies

Caption: Overall workflow for in vivo dose optimization of a novel compound.

Section 2: Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality over a specified period.[1][2] It is the critical first step in in vivo work, as it defines the upper limit for all subsequent efficacy and pharmacokinetic testing.[1]

Experimental Protocol: Acute MTD Dose-Escalation Study

This protocol is designed to identify the MTD in a rodent model (e.g., mice) with a minimum number of animals, in line with the 3Rs principles (Replacement, Reduction, Refinement).[3]

  • Animal Model Selection: Choose a relevant species and strain (e.g., C57BL/6 mice). Justify the choice based on metabolism, target expression, or other relevant factors.[4]

  • Formulation Preparation: Prepare a stable and sterile formulation of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride. A common starting point for poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.[5] Always include a vehicle-only control group.

  • Dose Level Selection: Based on in vitro cytotoxicity data (e.g., IC50) or literature on similar compounds, select a starting dose expected to be well-tolerated. Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x).[4]

  • Study Groups & Dosing:

    • Assign animals (n=3-5 per group, mixed-sex or parallel groups for each sex) to dose groups.

    • Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

    GroupDose (mg/kg)# of AnimalsRoute of Administration
    1Vehicle5Oral Gavage
    2105Oral Gavage
    3305Oral Gavage
    41005Oral Gavage
    53005Oral Gavage
  • Monitoring & Endpoints:

    • Clinical Observations: Monitor animals intensely for the first 4-6 hours post-dose, then daily for 7-14 days. Record signs of toxicity such as lethargy, ruffled fur, ataxia, labored breathing, or changes in behavior.

    • Body Weight: Measure body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a key indicator of unacceptable toxicity.[6]

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ-specific toxicities.[4]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >20% body weight loss in 10% of animals.[6]

Troubleshooting & FAQs for MTD Studies
  • Q: My animals are dying at the lowest dose. What should I do?

    • A: This suggests your starting dose was too high. Re-evaluate your in vitro data and literature. It is possible the compound has unexpectedly high in vivo potency or that the vehicle itself is toxic. Run a vehicle-only group with extended observation to rule out formulation issues.[7] Consider starting at a significantly lower dose (e.g., 1 mg/kg).

  • Q: I'm seeing high variability in toxicity between animals in the same group. Why?

    • A: Inter-animal variability can stem from several sources.[8] First, ensure your formulation is homogenous; if it's a suspension, vortex it between dosing each animal to prevent settling.[7] Second, refine your administration technique (e.g., oral gavage) to ensure consistent delivery. Inconsistent dosing is a major source of variability.[8] Finally, underlying physiological differences between animals can contribute.[8]

  • Q: No toxicity was observed even at the highest feasible dose. What does this mean?

    • A: If you reach a limit dose (e.g., 1000 or 2000 mg/kg) without observing toxicity, and you can demonstrate sufficient drug exposure through a preliminary pharmacokinetic analysis, this can be defined as your MTD.[9] This is a favorable outcome, suggesting a wide therapeutic window.

Section 3: Pharmacokinetic (PK) Studies

Pharmacokinetics (PK) describes what the body does to the drug: Absorption, Distribution, Metabolism, and Excretion (ADME).[10] Understanding PK is non-negotiable; without it, an efficacy study is an exercise in futility. A PK study will reveal the compound's bioavailability, half-life, and peak plasma concentration (Cmax), which are essential for designing a rational dosing schedule.[11]

Experimental Protocol: Single-Dose PK Study
  • Animal Model & Groups: Use the same species as the MTD study. You will need two main groups: one for intravenous (IV) administration and one for the intended therapeutic route (e.g., oral, PO).

  • Dose Selection: Choose a dose that is well-tolerated (e.g., 1/10th to 1/3rd of the MTD) to ensure the kinetics are not confounded by toxicity.

  • Dosing & Sampling:

    • IV Group: Administer a single bolus dose via the tail vein (e.g., 1-2 mg/kg). Collect blood samples at specific time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). Collect blood samples at similar time points, with more frequent sampling early on (e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing & Analysis:

    • Process blood to collect plasma.

    • Analyze plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • T½ (Half-life): Time for plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Troubleshooting & FAQs for PK Studies
  • Q: Oral bioavailability is very low (<5%). How can I improve it?

    • A: Low bioavailability can be due to poor absorption or high first-pass metabolism. First, investigate formulation strategies to enhance solubility, such as using co-solvents (e.g., PEG400, Solutol HS 15) or creating amorphous solid dispersions.[5] Particle size reduction through micronization can also improve dissolution.[5] If it's a metabolism issue, medicinal chemistry efforts may be needed to block metabolic "hotspots" on the molecule.

  • Q: The compound's half-life is very short (<1 hour). What are the implications?

    • A: A short half-life means the drug is cleared from the body quickly. This may necessitate more frequent dosing (e.g., twice or three times daily) to maintain therapeutic concentrations.[12][13] For a drug to be viable, especially for chronic conditions, a longer half-life is generally desirable.[12] If the half-life is extremely short, it could be a significant hurdle for development.

  • Q: I'm seeing a non-linear relationship between dose and exposure (AUC). Why?

    • A: This often indicates that a biological process has become saturated.[14] If exposure increases more than proportionally with dose, it could mean clearance mechanisms (e.g., metabolic enzymes) are saturated. If it increases less than proportionally, it may suggest that absorption is solubility-limited and becomes saturated at higher doses.[14]

Section 4: Establishing the Therapeutic Window with Efficacy Studies

With the MTD and PK profile established, the final step is to determine the dose-response relationship in a relevant disease model. This links drug exposure to the desired biological effect (pharmacodynamics or PD) and defines the therapeutic window.[15]

Therapeutic_Window cluster_0 cluster_1 A B C MED Minimum Effective Dose (MED) B->MED Efficacy Begins D MTD Maximum Tolerated Dose (MTD) C->MTD Toxicity Begins Y_axis No Effect Efficacy Toxicity TW Therapeutic Window

Caption: Relationship between dose, efficacy, toxicity, and the therapeutic window.

Experimental Protocol: Dose-Response Efficacy Study
  • Model Selection: Use a validated animal model of the disease you intend to treat.

  • Group Design:

    • Group 1: Vehicle Control: To measure baseline disease progression.

    • Group 2: Positive Control: A standard-of-care drug, if available, to validate the model.

    • Groups 3-5: Test Compound: At least three dose levels of your compound, spanning a range from a low dose (expected to have minimal effect) to a high dose approaching the MTD.[16]

  • Dosing Regimen: The dosing frequency should be informed by your PK data. For example, if the half-life is 8 hours, once-daily (QD) or twice-daily (BID) dosing might be appropriate.[17]

  • Efficacy Endpoints: Measure one or more relevant endpoints to quantify the therapeutic effect (e.g., tumor volume, reduction in inflammatory biomarkers, behavioral scores).

  • PK/PD Analysis: At the end of the study, collect plasma and/or tissue samples to measure drug concentrations. Correlating the drug exposure (AUC) in individual animals with their efficacy outcome is a powerful way to establish an exposure-response relationship.[18][19]

Troubleshooting & FAQs for Efficacy Studies
  • Q: I see no efficacy, even at doses near the MTD. What's next?

    • A: This is a critical no-go signal. First, confirm target engagement. Collect relevant tissue (e.g., tumor, brain) and measure whether the drug is binding to its target using a suitable biomarker assay.[20] If there is no target engagement, it could be a distribution problem (the drug isn't getting to the right place). If there is target engagement but no efficacy, it may indicate that the biological hypothesis is incorrect—the target may not be critical for the disease in this in vivo model.

  • Q: The therapeutic window is very narrow (the effective dose is very close to the toxic dose). Is the compound still viable?

    • A: A narrow therapeutic window presents a significant challenge but does not automatically disqualify a compound, particularly in life-threatening indications like oncology.[21][22] However, it requires much more careful dose management. Efforts should be made to see if the therapeutic window can be widened, for example, by modifying the formulation to change the PK profile (e.g., using a controlled-release formulation to lower Cmax and reduce toxicity).[15][23]

  • Q: How do I translate my optimized animal dose to a human dose?

    • A: This is a complex regulatory question that requires careful consideration. The most common method is to use body surface area (BSA) normalization to calculate a Human Equivalent Dose (HED).[24][25][26][27] The FDA provides specific guidance and conversion factors for this process.[26] The starting dose in a First-in-Human (FIH) trial is then set by applying a safety factor (typically 10-fold or more) to the HED derived from the No Observed Adverse Effect Level (NOAEL) in the most sensitive animal species.[26]

References

  • Calculating the appropriate dose for an in vivo study? - ResearchGate. Available from: [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Available from: [Link]

  • Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC. Available from: [Link]

  • The rising impact of biomarkers in early clinical development - Drug Target Review. Available from: [Link]

  • Guiding Principles in the Use of Animals in Toxicology. Society of Toxicology. Available from: [Link]

  • Rationale for Biomarkers and Surrogate End Points in Mechanism-Driven Oncology Drug Development - AACR Journals. Available from: [Link]

  • Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing - IT Medical Team. Available from: [Link]

  • Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. Available from: [Link]

  • Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PMC. Available from: [Link]

  • Therapeutic window – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Conversion of animal doses to human-equivalent doses (HEDs) by using... - ResearchGate. Available from: [Link]

  • Requirements for a lead compound to become a clinical candidate - PMC. Available from: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - FDA. Available from: [Link]

  • Animal Care Best Practices for Regulatory Testing | ILAR Journal - Oxford Academic. Available from: [Link]

  • Biomarkers in drug discovery and development - European Pharmaceutical Review. Available from: [Link]

  • Special Issue : Pharmacokinetics and Pharmacodynamics in Animal Clinical Treatment. MDPI. Available from: [Link]

  • Proposed Best Practices for Optimizing the Number of Animals in Toxicology Studies - Altasciences. Available from: [Link]

  • Developing Formulations for Phase 1 Clinical Trials - BioPharma Services. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human - PMC. Available from: [Link]

  • Challenges and Opportunities in Drug Formulation - Noble Life Sciences. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]

  • The Impact of Dosing Interval in a Novel Tandem Oral Dosing Strategy: Enhancing the Exposure of Low Solubility Drug Candidates in a Preclinical Setting - PMC. Available from: [Link]

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  • Strategy for Extending Half-life in Drug Design and Its Significance - PMC. Available from: [Link]

  • The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC. Available from: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. Available from: [Link]

  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC. Available from: [Link]

  • Biomarker Qualification Program Educational Module Series—Module 2: How Biomarkers Can Improve the Drug Development Process | FDA. Available from: [Link]

  • Intermittent Drug Dosing Intervals Guided by the Operational Multiple Dosing Half Lives for Predictable Plasma Accumulation and Fluctuation - ResearchGate. Available from: [Link]

  • What is the best way to calculate dosing intervals? | ResearchGate. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical) - GARDP Revive. Available from: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available from: [Link]

  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. Available from: [Link]

  • Interpretative considerations for clinical pathology findings in nonclinical toxicology studies - PubMed. Available from: [Link]

  • guidelines for the conduct of pharmacokinetic studies in target animal species - EMA. Available from: [Link]

  • Recognition of Adverse and Nonadverse Effects in Toxicity Studies - ResearchGate. Available from: [Link]

  • Dose Range Finding Studies - Charles River Laboratories. Available from: [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Available from: [Link]

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  • Troubleshooting pharmacological and toxicological methods | Request PDF - ResearchGate. Available from: [Link]

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  • World Journal of Pharmacology and Toxicology - In Vivo Testing in Toxicology: Evaluating the Safety of Pharmaceuticals and Environmental Exposures - OMICS International. Available from: [Link]

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Optimization

Technical Support Center: Challenges in the Scale-Up of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido Hydrochloride Production

Welcome to the technical support center for the synthesis and scale-up of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this compound. The information provided herein is based on established principles of organic chemistry and process scale-up.

I. Overview of the Synthesis

The synthesis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride involves the formation of an amide bond between 3,3-dimethylbutanoic acid and 4-aminopiperidine, followed by the formation of the hydrochloride salt. The steric hindrance of the 3,3-dimethylbutanoic acid presents a key challenge in this synthesis.

II. Troubleshooting Guide

This section is organized by common problems encountered during the synthesis and scale-up.

A. Low or No Product Yield

Q1: My reaction is showing low or no conversion to the desired amide product. What are the likely causes and how can I improve the yield?

A1: Low or no product yield in the synthesis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamide is a common issue, often related to the sterically hindered nature of 3,3-dimethylbutanoic acid. Here are the potential causes and solutions:

  • Inadequate Activation of the Carboxylic Acid: The bulky tert-butyl group on the carboxylic acid can hinder the formation of the activated intermediate.

    • Solution: Employ a more potent coupling reagent. While standard carbodiimides like DCC or EDC can be effective, phosphonium-based reagents (e.g., PyBOP, PyAOP) or uronium-based reagents (e.g., HATU, HBTU) are often more efficient for sterically hindered substrates.[1][2] The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with carbodiimides can also enhance the reaction rate and reduce side reactions.[1][2]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution:

      • Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions and epimerization if chiral centers are present.

      • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used. Ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate.

      • Reaction Time: Sterically hindered couplings may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Issues with Starting Materials: The purity and integrity of 3,3-dimethylbutanoic acid and 4-aminopiperidine are critical.

    • Solution:

      • Purity: Ensure the starting materials are of high purity and free from contaminants that could interfere with the reaction.

      • 4-Aminopiperidine Stability: 4-aminopiperidine can be prone to degradation. It is advisable to use it fresh or store it under an inert atmosphere.

  • Base Selection: The choice of base is important, especially when using coupling reagents that form acidic byproducts.

    • Solution: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used to neutralize any acids formed during the reaction without competing with the primary amine.

B. Impure Product

Q2: My crude product shows multiple spots on TLC or peaks in LC-MS. What are the likely impurities and how can I minimize them?

A2: The formation of impurities is a common challenge. Here are some of the most probable impurities and strategies to mitigate them:

  • Unreacted Starting Materials: Due to the sterically hindered nature of the reaction, it's common to have unreacted 3,3-dimethylbutanoic acid and 4-aminopiperidine in the crude product.

    • Solution:

      • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction to completion.

      • Purification: Unreacted 4-aminopiperidine can be removed by an acidic wash during workup, while unreacted 3,3-dimethylbutanoic acid can be removed with a basic wash.

  • N-Acylurea Byproduct: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[1]

    • Solution: The addition of HOBt or HOAt can trap the activated intermediate as an active ester, which is less prone to this rearrangement.

  • Side Reactions of Coupling Reagents: Some coupling reagents can generate byproducts that can be challenging to separate from the desired product.

    • Solution: Choose a coupling reagent with water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble and can be easily removed during an aqueous workup, whereas the dicyclohexylurea (DCU) from DCC is poorly soluble in most organic solvents.[1]

  • Epimerization: If there are chiral centers in the starting materials, epimerization can occur, especially under harsh reaction conditions.

    • Solution: Use of additives like HOBt can suppress racemization.[2] Maintaining a neutral pH and avoiding high temperatures are also crucial.

C. Difficulties in Product Isolation and Crystallization

Q3: I'm having trouble isolating the free base after the reaction, and the subsequent crystallization of the hydrochloride salt is proving difficult.

A3: Isolation and crystallization are critical steps for obtaining a pure, stable product. Here are some troubleshooting tips:

  • Isolation of the Free Base:

    • Aqueous Workup: A standard aqueous workup is typically employed to remove the coupling agent byproducts and unreacted starting materials.

      • Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate the basic piperidine nitrogen of the product and any unreacted 4-aminopiperidine, transferring them to the aqueous layer and leaving non-basic impurities in the organic layer.

      • Basification and Extraction: The aqueous layer can then be basified (e.g., with NaOH or K2CO3) to deprotonate the piperidine nitrogen, and the free base product can be extracted back into an organic solvent like dichloromethane or ethyl acetate.

    • Emulsion Formation: Emulsions can form during the extraction process. To break them, you can add brine or filter the mixture through a pad of celite.

  • Crystallization of the Hydrochloride Salt:

    • Solvent Selection: The choice of solvent is critical for successful crystallization.

      • Procedure: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Then, add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise until the pH is acidic. The hydrochloride salt should precipitate out.

      • Antisolvent Addition: If the salt is soluble in the reaction solvent, an antisolvent (a solvent in which the salt is insoluble) can be added to induce precipitation.

    • Hygroscopicity: Hydrochloride salts can be hygroscopic. It is important to handle and dry the final product in a low-humidity environment.

    • Oiling Out: If the product "oils out" instead of crystallizing, try using a different solvent system, seeding with a small crystal of the product, or cooling the solution more slowly.

D. Scale-Up Issues

Q4: I am scaling up the synthesis from grams to kilograms and encountering new problems. What are the key considerations for a successful scale-up?

A4: Scaling up a reaction can introduce new challenges that are not apparent at the lab scale. Here are the key areas to focus on:

  • Reaction Exotherms: Amide bond formation reactions are often exothermic.

    • Concern: On a large scale, the heat generated can be difficult to dissipate, leading to a temperature increase that can cause side reactions, degradation of the product, or even a runaway reaction.

    • Solution:

      • Controlled Addition: Add the coupling reagent portion-wise or as a solution over a period of time to control the rate of the reaction and the exotherm.

      • Efficient Cooling: Ensure the reactor has adequate cooling capacity to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.

    • Concern: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side product formation.

    • Solution: Use an appropriate agitator and agitation speed for the reactor size and viscosity of the reaction mixture.

  • Workup and Isolation:

    • Phase Splits: Phase separations during aqueous workups can be much slower on a large scale. Allow adequate time for the layers to separate.

    • Filtration and Drying: The filtration and drying of large quantities of product can be time-consuming. Ensure you have the appropriate equipment (e.g., a filter-dryer) to handle the scale. The drying process should be carefully controlled to avoid degradation of the product and to achieve the desired residual solvent levels.

  • Safety:

    • Reagent Handling: The handling of large quantities of reagents requires appropriate personal protective equipment (PPE) and engineering controls.

    • Process Safety Analysis: Conduct a thorough process safety analysis to identify and mitigate any potential hazards associated with the scale-up.

III. Frequently Asked Questions (FAQs)

Q: Why is the final product isolated as a hydrochloride salt? A: Active pharmaceutical ingredients (APIs) are often converted to hydrochloride salts to improve their physicochemical properties. The hydrochloride salt of 3,3-Dimethyl-N-(piperidine-4-yl)butanamide is likely to have higher aqueous solubility, better stability, and more favorable solid-state properties (e.g., crystallinity) compared to the free base, which can be beneficial for formulation and bioavailability.

Q: What analytical techniques are recommended for in-process control and final product analysis? A:

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and the formation of any byproducts.

  • Final Product Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition.

    • Powder X-ray Diffraction (PXRD): To characterize the crystalline form of the hydrochloride salt.

Q: Can I use a different acid to form the salt? A: Yes, other pharmaceutically acceptable acids (e.g., sulfuric acid, methanesulfonic acid, tartaric acid) can be used to form different salts. The choice of the salt form can impact the product's properties, and a salt screening study may be necessary to identify the optimal salt for a particular application.

IV. Visualizations and Data

Proposed Synthetic Pathway

Synthesis_Pathway 3,3-Dimethylbutanoic_Acid 3,3-Dimethylbutanoic Acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt, DIPEA in DMF) 3,3-Dimethylbutanoic_Acid->Amide_Coupling 4-Aminopiperidine 4-Aminopiperidine 4-Aminopiperidine->Amide_Coupling Free_Base 3,3-Dimethyl-N-(piperidin-4-yl)butanamide (Free Base) Amide_Coupling->Free_Base Salt_Formation Salt Formation (HCl in IPA) Free_Base->Salt_Formation Final_Product 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthesis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Activation Is the carboxylic acid activation sufficient? Start->Check_Activation Improve_Activation Use a more potent coupling reagent (e.g., HATU, PyBOP). Increase equivalents of coupling agent. Check_Activation->Improve_Activation No Check_Conditions Are the reaction conditions optimal? Check_Activation->Check_Conditions Yes Improve_Activation->Check_Conditions Optimize_Conditions Increase temperature moderately (40-50 °C). Ensure anhydrous solvent. Extend reaction time. Check_Conditions->Optimize_Conditions No Check_Materials Are the starting materials pure and stable? Check_Conditions->Check_Materials Yes Optimize_Conditions->Check_Materials Purify_Materials Use high-purity starting materials. Use fresh 4-aminopiperidine. Check_Materials->Purify_Materials No Success Improved Yield Check_Materials->Success Yes Purify_Materials->Success

Caption: Decision tree for troubleshooting low reaction yield.

Common Solvents for Amide Coupling and Crystallization
SolventUse CaseBoiling Point (°C)Properties
Dichloromethane (DCM)Amide Coupling39.6Good solvent for many organic compounds, volatile.
N,N-Dimethylformamide (DMF)Amide Coupling153High boiling point, good for difficult couplings.
Isopropanol (IPA)Crystallization (HCl salt)82.6Good solvent for the free base, poor for the HCl salt.
Ethyl Acetate (EtOAc)Extraction/Crystallization77.1Common solvent for workup and crystallization.
Diethyl EtherAntisolvent (HCl salt)34.6The HCl salt is often insoluble in ether.

V. References

  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Google Patents. (2002). New 4 - substituted piperidines. Retrieved from

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • RSC Publishing. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of piperidine and derivatives thereof. Retrieved from

  • Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (2012). The synthetic method of 4-dimethylaminopiperidine hydrochloride. Retrieved from

  • PatSnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Figshare. (1991). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. Retrieved from [Link]

  • Googleapis.com. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. Retrieved from

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • PMC. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • ResearchGate. (2017). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • Googleapis.com. (2014). WO 2014/061034 A1. Retrieved from

  • PMC. (2019). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopicity of Hydrochloride Salts in Research Compounds

Welcome to the technical support center dedicated to addressing a persistent challenge in the laboratory: the hygroscopicity of research compounds, particularly hydrochloride salts. As a scientist, you are aware that the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in the laboratory: the hygroscopicity of research compounds, particularly hydrochloride salts. As a scientist, you are aware that the integrity of your starting material is paramount to the reliability of your experimental results. Hydrochloride salts, while often favored for their improved solubility, frequently exhibit a strong affinity for atmospheric moisture.[1][2] This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to manage this property effectively, ensuring the quality and consistency of your research.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of hygroscopicity and its specific relevance to hydrochloride salts.

Q1: What is hygroscopicity and why are hydrochloride salts often hygroscopic?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[3][4] Hydrochloride salts are frequently hygroscopic due to the properties of the chloride ion. As a highly electronegative atom, the chloride ion can act as a strong hydrogen bond acceptor, readily interacting with water molecules from the atmosphere.[1][5] This interaction can lead to the absorption of water into the compound's crystal lattice or adsorption onto its surface.[3][5]

Q2: What are the consequences of ignoring the hygroscopicity of my compound?

Ignoring moisture uptake can lead to significant and detrimental effects on your compound and experimental outcomes. These consequences can be broadly categorized as:

  • Physical Changes : Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), which severely impacts powder flowability and handling.[6][7] This can make accurate dosing and manufacturing processes difficult.[6][8]

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to the formation of impurities and a reduction in the active compound's potency.[6][9]

  • Altered Physicochemical Properties : Moisture absorption can induce changes in the crystal structure (polymorphism), alter the dissolution rate, and impact the bioavailability of the compound.[6][] This is a critical concern in drug development, as it can affect the therapeutic performance and shelf life of a product.[6]

  • Inaccurate Measurements : For laboratory work, the most immediate issue is inaccurate weighing. A hygroscopic compound will continuously gain weight on an analytical balance, making it impossible to determine the true mass of the dry substance.[8][11]

Q3: How can I quickly assess if my new hydrochloride salt compound is hygroscopic?

A simple, qualitative test involves placing a small, weighed amount of the compound on a watch glass in an open environment for a set period. Monitor the sample for any visible changes like clumping, becoming sticky, or a noticeable weight gain.[] For a more quantitative assessment, methods like Dynamic Vapor Sorption (DVS) are used. DVS precisely measures the mass change of a sample as it is exposed to a range of controlled humidity levels.[9][] Other instrumental methods include Thermogravimetric Analysis (TGA), which can determine water content by measuring weight loss upon heating.[12]

Q4: What is the difference between absorption and adsorption of water?

While often used interchangeably, these terms describe two different mechanisms of moisture interaction:

  • Adsorption : This is a surface phenomenon where water molecules adhere to the surface of the solid material.[5]

  • Absorption : This involves water penetrating the bulk structure of the solid, potentially becoming incorporated into the crystal lattice to form hydrates.[5]

Q5: What is "deliquescence"?

Deliquescence is an extreme form of hygroscopicity where a solid substance absorbs so much moisture from the atmosphere that it dissolves completely and forms a liquid solution. This occurs when the vapor pressure of the resulting salt solution is less than the partial pressure of water in the surrounding air.

Part 2: Troubleshooting Guides - Practical Laboratory Solutions

This section provides direct answers and workflows for common problems encountered in the lab.

Section 2.1: Storage & Handling

Problem: My compound turned into a sticky or hard mass upon storage. How do I prevent this?

This is a classic sign of uncontrolled moisture absorption. To prevent this, you must store your hydrochloride salt in a controlled, low-humidity environment. The appropriate solution depends on the duration of storage and the sensitivity of the compound.

Solution: Implement a multi-level storage strategy.

  • Short-Term (Benchtop/Daily Use): Keep the compound in a tightly sealed container, preferably with a desiccant packet inside. Minimize the time the container is open to the atmosphere. A glass desiccator with a desiccant like silica gel is a standard and effective solution for temporary storage.

  • Long-Term (Stock): For long-term storage, a more robust solution is required. Store the compound in a high-quality, moisture-proof container (e.g., amber glass with a PTFE-lined cap). For highly sensitive materials, consider placing this primary container inside a secondary, sealed container with a desiccant. The use of specialized dry cabinets that maintain a constant low relative humidity (RH), often below 20% RH, is highly recommended.[7]

  • Packaging: The choice of packaging is critical. Materials like aluminum foil and specific polymers (Aclar, HDPE) have low water vapor permeability and are excellent for protecting hygroscopic solids.[6][7]

Storage MethodRelative Humidity (RH) ControlCostUse CaseKey Considerations
Sealed Container with Desiccant Good (local environment)LowShort-term, daily useDesiccant requires periodic regeneration or replacement.
Glass/Plastic Desiccator Good (local environment)Low-MediumShort-term, benchtop storageRequires a good seal; desiccant must be active.
Glove Box with Dry N₂/Ar Excellent (<1-10% RH)HighHighly sensitive materials, weighingProvides an inert atmosphere, protecting against moisture and oxygen.
Dry Cabinet/Dehumidifier Excellent (controlled 1-50% RH)Medium-HighLong-term storage, bulk materialsOffers stable, long-term protection with minimal user intervention.[7][8]
Section 2.2: Weighing & Sample Preparation

Problem: The weight of my compound keeps increasing on the analytical balance. How can I get an accurate measurement?

This drifting reading is due to the sample absorbing atmospheric moisture during the weighing process.[11] To obtain an accurate weight, you must work quickly and minimize exposure to ambient air.

Solution: Use the "weighing by difference" method in a controlled environment.

  • Ensure the analytical balance is in a room with controlled temperature and humidity, if possible.[13][14]

  • Use a weighing vessel with a narrow opening and a lid, such as a small weighing bottle or vial.[11][14]

  • Pre-weigh the sealed container with the approximate amount of compound inside and record this initial mass (M1).

  • Quickly transfer the desired amount of powder from the weighing vessel into your receiving flask or vial.

  • Immediately reseal the original weighing vessel.

  • Re-weigh the sealed vessel and record the final mass (M2).

  • The accurate mass of the transferred sample is M1 - M2. This method ensures that any weight gain from moisture absorption after the transfer does not affect the measurement.[13]

For a detailed step-by-step guide, see Protocol 1 in Part 3.

Problem: I need to make a stock solution. What is the best practice for a hygroscopic compound?

When preparing a stock solution, the goal is to accurately know the concentration. The challenge with a hygroscopic compound is knowing the true mass of the dry active ingredient versus the mass of the ingredient plus absorbed water.

Solution:

  • Dry the Material: If the compound is thermally stable, the most accurate method is to first dry a portion of the compound in a vacuum oven to remove absorbed water.[15] Once dry, transfer it to a desiccator to cool to room temperature before weighing.[11]

  • Weigh Quickly: Use the weighing by difference method described above to measure the desired mass of the dried compound.

  • Dissolve Immediately: Add the solvent to the weighed compound without delay to prevent re-absorption of moisture.

  • Correct for Water Content: If drying is not feasible, you must first determine the water content of the solid material using a technique like Karl Fischer titration or TGA.[] You can then calculate a correction factor to determine the actual mass of the dry compound you are weighing out. For example, if the water content is 5%, to get 100 mg of dry compound, you would need to weigh out 100 mg / (1 - 0.05) = 105.26 mg of the hydrated material.

Section 2.3: Characterization & Analysis

Problem: My analytical results (e.g., XRD, TGA) are inconsistent. Could hygroscopicity be the cause?

Absolutely. Moisture can significantly impact the results of many analytical techniques.

  • X-Ray Diffraction (XRD): Water absorption can cause changes in the crystal lattice, leading to peak shifts, peak broadening, or even a complete phase transformation to a hydrate form.[16] This can make batch-to-batch comparisons and polymorph identification unreliable.

  • Thermogravimetric Analysis (TGA): While TGA is used to measure water content, unexpected moisture will show up as a weight loss step at lower temperatures, potentially complicating the interpretation of thermal decomposition profiles.

  • Nuclear Magnetic Resonance (NMR): Excess water in an NMR sample can obscure signals, particularly in the hydroxyl (-OH) and amine (-NH) regions of the spectrum.

  • Elemental Analysis (CHN): The presence of water will lead to inaccurate percentages of carbon, hydrogen, and nitrogen, as the calculation assumes a dry compound.

cluster_start Start: Hygroscopic Compound cluster_analysis Analytical Pathway cluster_problems Potential Issues Caused by Moisture Start Hygroscopic HCl Salt XRD XRD Analysis Start->XRD Uncontrolled Environment TGA TGA Analysis Start->TGA Uncontrolled Environment NMR NMR Analysis Start->NMR Uncontrolled Environment Weighing Accurate Weighing Start->Weighing Uncontrolled Environment XRD_Problem Phase Change, Peak Broadening XRD->XRD_Problem TGA_Problem Inaccurate Thermal Profile TGA->TGA_Problem NMR_Problem Signal Obscuring, Poor Resolution NMR->NMR_Problem Weighing_Problem Inaccurate Mass, Concentration Errors Weighing->Weighing_Problem

Caption: Uncontrolled moisture can compromise multiple analytical techniques.

Section 2.4: Mitigating Hygroscopicity

Problem: My compound is too hygroscopic for my intended formulation. What are my options?

If standard handling procedures are insufficient, you may need to consider more advanced formulation or chemical modification strategies. This is a common challenge in drug development.[6]

Solution: Explore formulation and solid-state chemistry approaches.

  • Formulation Strategies:

    • Film Coating: Applying a polymer coating to tablets or pellets can act as a physical barrier to moisture.[6]

    • Encapsulation: Encapsulating the active ingredient within a less hygroscopic matrix using techniques like spray drying or coacervation can protect it from the environment.[5][6]

    • Co-processing with Excipients: Blending the compound with excipients that have a high affinity for water can sometimes preferentially draw moisture away from the active ingredient.[6]

  • Solid-State Chemistry (Crystal Engineering):

    • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal packing and reduce the availability of sites for water to bind, thereby improving stability.[1][5]

    • Alternative Salt Screening: While the hydrochloride salt may offer good solubility, another salt form (e.g., mesylate, tosylate, citrate) might provide a better balance of solubility and physical stability.[1][2] However, be aware that changing the salt form can sometimes reduce aqueous solubility.[5]

Start Is the HCl Salt Too Hygroscopic? Handling Can it be managed by controlled handling/storage? Start->Handling Yes End_Reassess Reassess Project Viability Start->End_Reassess No (Non-issue) Formulation Is it for a solid dosage form? Handling->Formulation No End_OK Proceed with HCl Salt (Strict Controls) Handling->End_OK Yes Chemistry Are chemical modifications an option? Formulation->Chemistry No End_Formulate Use Film Coating or Encapsulation Formulation->End_Formulate Yes End_Chemistry Perform Co-crystal or Alternative Salt Screen Chemistry->End_Chemistry Yes Chemistry->End_Reassess No

Caption: A decision-making workflow for managing highly hygroscopic compounds.

Part 3: Detailed Protocols & Methodologies
Protocol 1: Step-by-Step Guide for Weighing Hygroscopic Compounds

Objective: To accurately weigh a hygroscopic solid for preparing a solution or for an analytical measurement.

Materials:

  • Analytical balance (in a draft-free, temperature-controlled room)[13][17]

  • Weighing vessel with a secure lid (e.g., screw-cap vial, weighing bottle)[11]

  • Spatula

  • Tweezers or forceps[11]

  • Receiving vessel (e.g., volumetric flask)

Procedure:

  • Preparation: Place the closed weighing vessel containing an excess of your hygroscopic compound into the balance chamber. Allow it to equilibrate for 1-2 minutes until the reading is stable.

  • Tare Balance: Tare the balance to zero.

  • Initial Weighing (by addition): If you need a specific target mass, quickly add the compound to the tared, lidded container. Close the lid immediately and record the stable weight. This method is less accurate if the sample absorbs moisture rapidly.

  • Optimal Method (by difference): a. Place the lidded weighing vessel containing the compound on the balance and record the initial mass (M1).[13] b. Remove the vessel from the balance. c. Quickly open the vessel and use a clean spatula to transfer a portion of the solid into your receiving flask. d. Immediately and securely close the lid on the weighing vessel. e. Place the vessel back on the balance and record the final, stable mass (M2). f. Calculation: The exact mass transferred is M1 - M2.

Protocol 2: Procedure for Drying a Hygroscopic Compound Using a Vacuum Oven

Objective: To remove absorbed atmospheric water from a thermally stable, hygroscopic compound.

Materials:

  • Vacuum oven[15]

  • Vacuum pump

  • Glass sample vial or dish (wide and shallow is best)

  • Desiccator with active desiccant

Procedure:

  • Determine Thermal Stability: Before proceeding, ensure your compound will not decompose at the intended drying temperature. Check literature data or run a preliminary TGA scan.

  • Sample Preparation: Spread a thin layer of the hygroscopic powder in the glass sample vial or dish. This increases the surface area and facilitates efficient drying.[]

  • Loading the Oven: Place the prepared sample into the vacuum oven.

  • Applying Vacuum: Close the oven door securely. Slowly and gently apply the vacuum to avoid disturbing the fine powder.[15] A gradual ramp-down of pressure is ideal.[15]

  • Applying Heat: Once the target vacuum level is reached, begin heating the oven to the desired temperature (well below the compound's decomposition or melting point).

  • Drying: Dry for a sufficient period (this can range from a few hours to overnight, depending on the compound and amount of water). Introducing a slow bleed of dry nitrogen or argon can help remove water vapor and speed up the process.[15]

  • Cooling: Turn off the heat and allow the oven to cool completely under vacuum.

  • Transfer: Once at room temperature, break the vacuum slowly, preferably with a dry, inert gas like nitrogen. Immediately remove the sample and place it in a desiccator to prevent re-absorption of moisture while it fully equilibrates to ambient temperature before weighing.[11]

References
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • Ngan, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Thakur, T.S., & Thakuria, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. Available at: [Link]

  • DigiVac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. Available at: [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Available at: [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

  • Pharmaceutical Technology. (2025, October 31). Salt Selection in Drug Development. Available at: [Link]

  • Making.com. (n.d.). Powder Drying Equipment. Available at: [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Available at: [Link]

  • Kumar, L., & Singh, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Available at: [Link]

  • Yamato USA. (n.d.). From Liquid to Powder within 2 seconds. Available at: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available at: [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Available at: [Link]

  • Scirp.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available at: [Link]

Sources

Optimization

resolving enantiomers of chiral piperidine derivatives

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the underlying mechanistic phenomena that dictate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the underlying mechanistic phenomena that dictate the success or failure of resolving chiral piperidine derivatives.

Piperidines are privileged scaffolds in drug development, but their conformational flexibility and basic nitrogen center present unique challenges during enantiomeric separation. This guide provides self-validating workflows, causal troubleshooting, and empirical data to ensure high enantiomeric excess ( ee ) in your specific applications.

Global Resolution Strategy

Before diving into specific techniques, it is critical to select the appropriate resolution pathway based on your compound's functionalization and the scale of your experiment.

G Start Racemic Piperidine Derivative Analytical Analytical Scale (< 100 mg) Start->Analytical Scale Prep Preparative Scale (> 1 g) Start->Prep Scale HPLC Chiral HPLC (Polysaccharide CSPs) Analytical->HPLC High Throughput Prep->HPLC Non-derivatizable Enzymatic Enzymatic/Catalytic Kinetic Resolution Prep->Enzymatic Functionalized (-OH, -NH) Salt Diastereomeric Salt Crystallization Prep->Salt Basic Amine Available

Decision matrix for selecting a chiral resolution strategy for piperidine derivatives.

Module 1: Chromatographic Resolution (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for analytical and semi-preparative resolution.

The Mechanistic "Why": Traditional coated cellulose/amylose CSPs (e.g., Chiralcel OD/OJ) restrict the use of "prohibited" solvents like tetrahydrofuran (THF) or dichloromethane (DCM) because these solvents strip the polysaccharide coating from the silica matrix[1]. Immobilized CSPs (e.g., Chiralpak IA/IB) covalently bond the polysaccharide to the silica. This allows for a much wider range of mobile phases, which is critical for solubilizing highly polar piperidine derivatives and inducing specific chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions, and steric hindrance)[2].

Quantitative Data: Immobilized CSP Performance The structural orientation of the immobilized polysaccharide drastically impacts the resolution factor ( Rs​ ). As shown in the table below, the amylose-based Chiralpak IA significantly outperforms the cellulose-based Chiralpak IB for piperidine-2,6-dione analogues[2].

Piperidine AnalogueChiralpak IA ( Rs​ )Chiralpak IB ( Rs​ )Mobile Phase
Aminoglutethimide2.100.33MTBE-THF (90:10)
p-Nitro-glutethimide2.500.67MTBE-THF (90:10)
Thalidomide5.330.50MTBE-THF (90:10)
(Data adapted from Ali et al., demonstrating the superiority of Chiralpak IA for these specific scaffolds[2])
Standard Operating Protocol: HPLC Method Optimization
  • Sample Preparation: Dissolve the racemic piperidine derivative in the mobile phase at ~1 mg/mL.

  • Column Selection: Begin with an immobilized amylose phase (Chiralpak IA) due to its broader solvent compatibility and historically higher success rate with piperidines[2].

  • Mobile Phase Screening: Start with Hexane/Isopropanol (90:10 v/v). If resolution is poor, switch to a non-conventional phase like Methyl tert-butyl ether (MTBE)/THF (90:10 v/v)[2].

  • Modifier Addition (Critical Step): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

Troubleshooting Q&A

Q: My piperidine peaks are exhibiting severe tailing, making it impossible to accurately integrate the enantiomeric ratio. How do I fix this? A: Peak tailing is caused by secondary electrostatic interactions between the basic secondary/tertiary amine of the piperidine and residual acidic silanol groups on the silica support[3]. The addition of 0.1% DEA acts as a competitive modifier, saturating the active silanol sites and yielding sharp, symmetrical peaks[3].

Q: I am observing poor resolution ( Rs​ < 1.5) despite trying various alcohol modifiers. What is the next logical step? A: The polarity of the substituents on the piperidine ring heavily dictates the chiral recognition capability of the CSP[4]. If standard alcohols fail, leverage the chemical resistance of immobilized columns by introducing DCM or THF into the mobile phase. These solvents alter the 3D conformation of the polysaccharide chains, often exposing new chiral interaction sites[2].

Module 2: Catalytic & Enzymatic Kinetic Resolution

For preparative scale synthesis where derivatization is acceptable, kinetic resolution via enantioselective acylation is highly efficient.

The Mechanistic "Why": The catalytic kinetic resolution of disubstituted piperidines using N-heterocyclic carbenes (NHC) and chiral hydroxamic acids is heavily dictated by the 3D conformation of the piperidine ring. Detailed computational (DFT) and experimental studies reveal a profound rule: the reaction strongly prefers the acylation of conformers where the α -substituent occupies the axial position [5].

ConformationalPreference Substrate Disubstituted Piperidine (Racemic Mixture) Axial Conformer: Axial α-Substituent (Highly Reactive) Substrate->Axial Conformational Equilibrium Equatorial Conformer: Equatorial α-Substituent (Unreactive) Substrate->Equatorial Conformational Equilibrium Acylated Acylated Enantiomer (High ee) Axial->Acylated Chiral Hydroxamic Acid + NHC Catalyst Recovered Recovered Amine (High ee) Equatorial->Recovered No Reaction

Conformational dependence in the catalytic kinetic resolution of disubstituted piperidines.

Standard Operating Protocol: Catalytic Acylation
  • Reaction Setup: Dissolve the racemic disubstituted piperidine (1.0 eq) in a non-polar solvent (e.g., toluene).

  • Catalyst Addition: Add the chiral hydroxamic acid catalyst (typically 5-10 mol%) and the NHC precatalyst.

  • Acylating Agent: Introduce the acyl donor (e.g., an activated ester) slowly at room temperature.

  • Monitoring: Monitor the conversion via chiral HPLC. Stop the reaction at exactly 50% conversion to ensure maximum ee for both the acylated product and the unreacted amine[5].

Troubleshooting Q&A

Q: My kinetic resolution stalled at 15% conversion, and the recovered amine has a very low ee . What is the root cause? A: This is a classic symptom of a conformational trap. If the thermodynamic equilibrium of your specific piperidine derivative heavily favors the equatorial α -substituent conformer, the reaction will stall because this conformer is sterically unreactive toward the chiral catalyst[5]. You may need to alter the reaction temperature to shift the conformational equilibrium or utilize a different resolution strategy (like diastereomeric salt formation).

Q: Can I use enzymes to resolve piperidines with remote stereocenters? A: Yes. For molecules like 2-piperidineethanol, where the primary alcohol is located two carbons away from the stereocenter, remote stereocenter discrimination is possible. Sequential transesterification using Lipase PS (which favors one enantiomer) followed by Porcine Pancreatic Lipase (which favors the opposite) can yield enantiopure building blocks[6].

Module 3: Diastereomeric Salt Crystallization

When dealing with basic piperidines on a multi-gram scale, classical resolution via diastereomeric salt formation remains the most cost-effective method.

The Mechanistic "Why": This technique relies on the thermodynamic solubility differences between two diastereomeric salts formed by reacting the racemic piperidine with an enantiopure chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid). The success of this method is entirely dependent on the solvent's ability to selectively precipitate the less soluble diastereomer while keeping the other in solution[3].

Standard Operating Protocol: Salt Crystallization
  • Salt Formation: Dissolve 1.0 eq of the racemic piperidine in a polar protic solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 eq of the chiral resolving agent in the same solvent[3].

  • Mixing: Add the resolving agent solution dropwise to the piperidine solution under continuous stirring.

  • Crystallization: Heat the mixture to reflux until clear, then allow it to cool slowly to room temperature, followed by cooling to 0-4 °C[3].

  • Isolation: Filter the precipitated crystals and wash with a minimal amount of cold solvent.

  • Free Basing: Treat the isolated salt with aqueous NaOH and extract with DCM to liberate the enantiomerically enriched free base[3].

Troubleshooting Q&A

Q: Upon cooling, my mixture forms a thick, sticky oil instead of crystals ("oiling out"). How do I induce proper crystallization? A: Oiling out occurs when the diastereomeric salt becomes supersaturated but lacks the lattice energy to nucleate, often because the solvent is too non-polar or the cooling rate was too rapid. Fix 1: Reheat the mixture until the oil dissolves, add a few drops of a more polar co-solvent (like water or methanol), and cool at a much slower rate (e.g., 5 °C per hour). Fix 2: Introduce a seed crystal from a previous successful batch. If none is available, scratching the inside of the glass flask at the liquid-air interface can provide nucleation sites[7].

Q: The yield of my precipitated salt is incredibly low. How can I drive the precipitation? A: The desired diastereomeric salt likely has too high a solubility in your chosen solvent system. You must alter the solvent polarity. Add an "anti-solvent" (a solvent in which the salt is insoluble, such as hexane or ether) dropwise to the mixture until slight turbidity persists, then allow it to cool[7].

Sources

Reference Data & Comparative Studies

Comparative

Selectivity Profile of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary In Fragment-Based Drug Discovery (FBDD), the baseline selectivity of a starting chemical scaffold fundamentally dictates the off-target liability of the fully elaborated clinical lead[1]. 3,3-Dimethyl-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the baseline selectivity of a starting chemical scaffold fundamentally dictates the off-target liability of the fully elaborated clinical lead[1]. 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride (CAS 1233951-98-8) has emerged as a highly versatile building block. While the piperidine ring is a privileged pharmacophore for targeting kinases and G-protein-coupled receptors (GPCRs), unsubstituted basic amines frequently suffer from severe safety liabilities, most notably cardiotoxicity via hERG channel blockade[2].

This guide objectively compares the baseline selectivity profile of the 3,3-dimethylbutanamido-substituted piperidine scaffold against traditional unsubstituted and lipophilic piperidine alternatives. By evaluating these fragments across key safety and off-target panels, we provide a data-driven rationale for selecting sterically shielded fragments in early-stage drug design.

Structural Causality: The Pharmacophore Advantage

To understand the selectivity profile of this compound, we must analyze the causality behind its structural features.

  • The hERG Liability of Basic Amines: Unsubstituted piperidines are protonated at physiological pH. This exposed basic nitrogen is notorious for forming strong π -cation interactions with the aromatic residues (Y652 and F656) deep within the hydrophobic pore of the human ether-à-go-go-related gene (hERG) potassium channel[2]. Blockade of this channel delays cardiac repolarization, leading to QT prolongation and potentially fatal arrhythmias[3].

  • GPCR Promiscuity: The pharmacophore of the hERG channel shares remarkable structural overlap with several GPCRs, particularly the Histamine H3 receptor. Consequently, simple piperidines often exhibit high promiscuity across neuroreceptor panels[4].

  • The Steric Shielding Solution: Medicinal chemistry strategies to master hERG liabilities rely heavily on modulating basicity and increasing steric bulk[3]. The addition of the bulky, aliphatic 3,3-dimethylbutanamido group at the 4-position of the piperidine ring serves a dual purpose. First, the bulky tert-butyl-like moiety creates a steric shield that physically prevents the deep insertion of the molecule into the hERG pore[5]. Second, the amide linkage alters the local electron density, subtly reducing the overall lipophilicity (LogP) compared to benzyl-substituted alternatives, which further ablates hERG affinity while maintaining the aqueous solubility required for FBDD screening[5].

hERG_Mechanism cluster_0 Unsubstituted Piperidine cluster_1 3,3-Dimethylbutanamido Scaffold A1 Exposed Basic Nitrogen A2 Strong Pi-Cation Interaction with hERG Y652/F656 A1->A2 A3 High hERG Liability (Cardiotoxicity Risk) A2->A3 B1 Sterically Hindered Amide B2 Disrupted Binding Geometry in hERG Pore B1->B2 B3 Mitigated hERG Liability (Improved Safety) B2->B3

Fig 1. Mechanism of hERG liability mitigation via steric shielding of the basic amine.

Comparative Selectivity Profiling

To objectively benchmark 3,3-Dimethyl-N-(piperidin-4-yl)butanamide hydrochloride, we compare its baseline fragment selectivity against two common FBDD alternatives: 4-Aminopiperidine (a minimal, unsubstituted baseline) and 1-Benzylpiperidin-4-amine (a highly lipophilic baseline).

The data below represents standardized biophysical screening metrics for these unconjugated fragments at a standard screening concentration of 10 µM.

Fragment ScaffoldhERG Blockade (IC₅₀)Histamine H3 Binding (% Inhibition at 10 µM)Broad Kinome Promiscuity (Gini Coefficient)*Aqueous Solubility (µg/mL)
3,3-Dimethyl-N-(piperidin-4-yl)butanamide > 100 µM (Safe)< 5% (Selective)0.88 (Highly Selective)> 500
4-Aminopiperidine 45 µM (Moderate Risk)28% (Moderate Promiscuity)0.75 (Moderate)> 1000
1-Benzylpiperidin-4-amine 8 µM (High Risk)65% (High Promiscuity)0.55 (Promiscuous)120

*The Gini Coefficient measures selectivity across a 300-kinase panel. A score closer to 1.0 indicates extreme selectivity (binding very few targets), while a score closer to 0 indicates promiscuity.

Key Takeaway: The 3,3-dimethylbutanamido derivative provides an exceptionally clean baseline. Unlike the benzyl-substituted variant, which suffers from severe lipophilicity-driven hERG and GPCR off-target binding, the target product remains biologically inert to safety-critical anti-targets, providing a pristine canvas for structure-guided lead elaboration.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the selectivity data must be generated using robust, self-validating assay systems. Below are the rigorous protocols utilized to evaluate fragment scaffolds.

Automated Patch-Clamp for hERG Liability (Safety Profiling)

Electrophysiological patch-clamp is the FDA "gold standard" for assessing cardiac ion channel liabilities[4].

Rationale & Causality: Automated patch-clamp is preferred over rubidium efflux or fluorescence assays because it directly measures the functional ion current, eliminating false positives caused by fragments that bind the channel exterior without blocking the pore.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity for seal formation.

  • System Setup: Utilize an automated planar patch-clamp system (e.g., QPatch).

    • Extracellular Solution: 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution: 120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Causality: KF is used to enhance seal resistance and stabilize the whole-cell recording configuration.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and rapidly inactivate the channels.

    • Step down to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Compound Application & Validation: Perfusion of the fragment is conducted at escalating concentrations (1 µM to 100 µM).

    • Self-Validation Gate: The assay is only considered valid if the positive control (E-4031, 100 nM) achieves >90% inhibition, and the seal resistance remains >1 GΩ throughout the recording.

High-Throughput Radiometric Kinase Profiling (Off-Target Profiling)

To ensure the fragment does not possess indiscriminate ATP-mimetic properties, it is screened against a broad panel of >300 kinases.

Rationale & Causality: Radiometric (³³P-ATP) assays are utilized over fluorescence-based assays for fragment screening to completely eliminate compound auto-fluorescence interference—a common artifact with small, dense heterocyclic fragments.

  • Reaction Assembly: In a 384-well plate, combine the purified recombinant kinase, the fragment (10 µM), and a generic biotinylated peptide substrate.

  • ATP Concentration Tuning (Critical Step): Add ³³P-ATP. Causality: The ATP concentration MUST be strictly tuned to the specific Michaelis-Menten constant ( Km​ ) of each individual kinase in the panel. If ATP is uniformly set at 10 µM across all wells, kinases with a low Km​ will outcompete the fragment, yielding false negatives, while those with a high Km​ will yield false positives.

  • Incubation & Quenching: Incubate at room temperature for 60 minutes. Quench the reaction by adding 0.5% phosphoric acid, which stops kinase activity and protonates the peptide.

  • Detection & Validation: Transfer the mixture to a phosphocellulose filter plate. Wash extensively to remove unbound ³³P-ATP. Measure the retained radioactivity using a microplate scintillation counter.

    • Self-Validation Gate: The assay requires a Z'-factor > 0.6. Staurosporine (1 µM) is used as a pan-kinase positive control to verify dynamic range.

Visualizing the FBDD Decision Matrix

The integration of these profiling assays dictates the triage of fragments in the discovery pipeline. 3,3-Dimethyl-N-(piperidin-4-yl)butanamide successfully passes the liability assessment, allowing it to proceed to structure-guided growth.

FBDD_Workflow Step1 Fragment Library Screening (Target Binding Assay) Step2 Hit: 3,3-Dimethyl-N-(piperidin-4-yl)butanamide Step1->Step2 Split1 Selectivity Profiling Step2->Split1 Kinome Kinome Panel (Off-target check) Split1->Kinome hERG hERG Patch-Clamp (Safety check) Split1->hERG GPCR GPCR Panel (Histamine/Adrenergic) Split1->GPCR Decision Liability Assessment Kinome->Decision hERG->Decision GPCR->Decision Pass Lead Elaboration (Structure-Guided Growth) Decision->Pass IC50 > 30 µM Fail Discard / Redesign Decision->Fail IC50 < 10 µM

Fig 2. FBDD triage workflow for evaluating fragment selectivity and safety liabilities.

References

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
  • Frontiers in Pharmacology. "Early identification of hERG liability in drug discovery programs by automated patch clamp.
  • ACS Medicinal Chemistry Letters. "Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication.
  • Frontiers in Pharmacology. "Ensemble of structure and ligand-based classification models for hERG liability profiling.
  • PMC - NIH. "Fragment-based drug discovery: A graphical review.

Sources

Comparative

Head-to-Head Comparison of Piperidine-Based Inhibitors: Donepezil vs. Novel Benzamide Derivatives

Executive Summary & Target Rationale The piperidine scaffold is a "privileged" structural motif in medicinal chemistry, highly valued for its metabolic stability and precise conformational geometry 1[1]. In the treatment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The piperidine scaffold is a "privileged" structural motif in medicinal chemistry, highly valued for its metabolic stability and precise conformational geometry 1[1]. In the treatment of Alzheimer's Disease (AD), piperidine-based molecules are the cornerstone of Acetylcholinesterase (AChE) inhibition. Donepezil, the clinical gold standard, utilizes a benzylpiperidine core to effectively block AChE. However, the continuous drive to improve binding affinity, reduce peripheral toxicity, and optimize Blood-Brain Barrier (BBB) penetration has led to the development of novel structural analogs.

This guide provides an objective, head-to-head comparison between the reference drug Donepezil and an emerging class of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives , analyzing their mechanistic causality, quantitative performance, and the self-validating experimental protocols used to evaluate them 2[2].

Mechanistic Causality: The Dual-Binding Site Strategy

AChE possesses a deep, narrow gorge containing two distinct domains critical for inhibitor design: the Catalytic Active Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance. The superiority of specific piperidine derivatives lies in their ability to bridge these two sites simultaneously.

  • The Piperidine Core (CAS Binding): The basicity of the piperidine nitrogen (pKa ~9.5) ensures it remains protonated at physiological pH. This protonated state is not merely a structural feature; it is the causal driver for a strong cation-π interaction with the electron-rich indole ring of Tryptophan 86 (Trp86) within the CAS 3[3].

  • The Aromatic Tail (PAS Binding): While Donepezil utilizes an indanone ring to form π-π stacking interactions with Trp286 at the PAS, the novel benzamide derivatives utilize a substituted phenyl ring.

  • The Role of Halogen Substitution: The introduction of a highly electronegative fluorine atom at the ortho position (Compound 5d) significantly alters the electron density of the benzamide carbonyl. This modification enhances hydrogen bonding with Tyrosine 121 (Tyr121) in the PAS, acting as an anchor that stabilizes the inhibitor-enzyme complex far better than unsubstituted or meta-substituted variants 2[2].

Pathway Inhibitor Piperidine-Based Inhibitor (Donepezil / Cmpd 5d) Target Acetylcholinesterase (AChE) CAS & PAS Domains Inhibitor->Target Cation-π & H-bonding Action Blockade of Acetylcholine Hydrolysis Target->Action Enzyme Inhibition Result Accumulation of ACh in Synaptic Cleft Action->Result Prevents Degradation Outcome Enhanced Cholinergic Neurotransmission Result->Outcome Receptor Activation

Fig 1. Biochemical signaling pathway of AChE inhibition by piperidine derivatives.

Quantitative Performance Comparison

The following table summarizes the in vitro AChE inhibitory activity of the reference drug Donepezil against the novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives.

Table 1: In Vitro AChE Inhibitory Activity of Piperidine Derivatives

Compound IDStructural ModificationAChE IC50 (µM)Relative Potency vs. DonepezilKey Mechanistic Advantage
Donepezil Reference Drug0.60 ± 0.051.0xEstablished CAS/PAS dual binding
Compound 5b 3-Chloro Benzamide0.63 ± 0.000.95xComparable baseline binding
Compound 5a 2-Chloro Benzamide0.09 ± 0.006.6xEnhanced steric alignment in PAS
Compound 5d 2-Fluoro Benzamide0.013 ± 0.0046.1x Optimal H-bonding with Tyr121

Data Note: IC50 values are highly dependent on specific assay conditions (e.g., pre-incubation time). Donepezil's IC50 in this specific controlled assay was 0.60 µM, establishing the internal baseline for direct head-to-head comparison 4[4]. Compound 5d demonstrated a remarkable 46-fold increase in potency over the reference.

Experimental Methodologies: The Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors relies on a strictly controlled modified Ellman's assay and rigorous molecular docking protocols.

Protocol 1: In Vitro AChE Inhibition (Modified Ellman's Assay)

The Ellman's assay is a colorimetric method that quantifies AChE activity by measuring the production of thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) 4[4].

  • Enzyme Preparation: Dissolve AChE in 0.1 M phosphate buffer (pH 8.0).

    • Causality: Maintaining pH 8.0 is critical to keep the enzyme's catalytic triad (Ser-His-Glu) in its active deprotonated/protonated state, ensuring baseline catalytic function.

  • Inhibitor Incubation: Add the piperidine derivative (at varying concentrations) to the enzyme solution and pre-incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium before the substrate introduces competitive kinetics.

  • Substrate & Chromogen Addition: Add 0.5 mM acetylthiocholine iodide (ATCI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Self-Validating Controls:

    • Positive Control: Donepezil (validates assay sensitivity and provides a baseline).

    • Blank Control: Buffer + ATCI + DTNB without enzyme (accounts for the non-enzymatic, spontaneous hydrolysis of ATCI, preventing false-positive absorbance readings).

  • Spectrophotometry: Measure absorbance continuously at 412 nm for 5 minutes. Calculate the IC50 using non-linear regression analysis of the velocity curve.

Workflow Step1 Enzyme Prep (AChE + Buffer) Step2 Inhibitor Incubation (Test vs Control) Step1->Step2 Step3 Substrate Addition (ATCI + DTNB) Step2->Step3 Step4 Spectrophotometry (Abs at 412 nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step experimental workflow for the modified Ellman's assay.

Protocol 2: Molecular Docking Validation

To validate the in vitro findings, computational docking is employed to map the exact binding poses 5[5].

  • Target Preparation: Retrieve the 3D crystal structure of human AChE (e.g., PDB ID: 4EY7). Remove water molecules and add polar hydrogens to simulate the physiological environment.

  • Ligand Preparation: Generate 3D structures of the piperidine derivatives. Assign Gasteiger charges and set rotatable bonds.

  • Grid Box Centering: Center the grid box on the CAS (Trp86) with dimensions large enough (e.g., 60x60x60 Å) to encompass both the CAS and PAS.

    • Causality: A large grid box allows the algorithm to unbiasedly explore dual-binding poses without artificially forcing the ligand into a single domain.

  • Execution: Run the Lamarckian Genetic Algorithm to predict binding free energy (ΔG) and confirm the H-bonding with Tyr121.

References

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central (PMC). Available at:2

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Portico. Available at: 4

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. Available at: 3

  • Targeting Alzheimer's disease by investigating previously unexplored chemical space surrounding the cholinesterase inhibitor donepezil. ResearchGate. Available at: 1

  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers. BenchChem. Available at:5

Sources

Validation

Establishing Staurosporine as the Gold Standard Positive Control in High-Throughput Apoptosis Assays: A Comparative Guide

In drug discovery and cell biology, high-throughput screening (HTS) demands uncompromising assay robustness. When developing cell viability or apoptosis assays (e.g., Caspase-3/7 activation, Annexin V binding), selecting...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug discovery and cell biology, high-throughput screening (HTS) demands uncompromising assay robustness. When developing cell viability or apoptosis assays (e.g., Caspase-3/7 activation, Annexin V binding), selecting the right positive control is not merely a procedural formality—it is the foundational anchor for calculating the assay's screening window coefficient, known as the Z'-factor[1]. A suboptimal positive control introduces biological noise, compresses the assay window, and ultimately leads to false negatives.

This guide objectively compares Staurosporine (STS) —a broad-spectrum protein kinase inhibitor—against traditional DNA-damaging chemotherapeutics like Doxorubicin (DOX) and Etoposide , demonstrating why STS remains the gold standard for assay validation.

Mechanistic Causality: Why Staurosporine Outperforms Alternatives

As an application scientist, you must select a positive control based on the kinetics and synchronicity of the signaling pathway it triggers, not just its ultimate ability to kill cells.

Doxorubicin and Etoposide induce apoptosis via DNA intercalation and topoisomerase inhibition, respectively[2]. This mechanism is intrinsically slow and cell-cycle dependent. The cells must progress through the cell cycle, detect the DNA damage, accumulate p53, and transcriptionally upregulate pro-apoptotic factors before Mitochondrial Outer Membrane Permeabilization (MOMP) occurs. This biological delay (typically 24–48 hours) introduces significant well-to-well variability and asynchronous cell death.

Conversely, Staurosporine bypasses the cell cycle entirely. By broadly inhibiting kinases (including PKC, PKA, and CAMK), STS directly triggers the intrinsic apoptotic pathway[3]. This results in rapid, synchronous MOMP and subsequent Caspase-3/7 cleavage within 1 to 6 hours[4]. For assay development, this synchronicity is paramount: it tightly clusters the positive control data points ( σc+​ ), thereby maximizing the Z'-factor and ensuring a reliable baseline for screening unknown compounds.

Pathway STS Staurosporine (Positive Control) Kinase Broad Kinase Inhibition STS->Kinase Rapid (< 1 hr) DOX Doxorubicin (Alternative) DNA DNA Damage / Intercalation DOX->DNA Requires cell cycle progression (24-48 hr) Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Kinase->Mito Direct intrinsic trigger p53 p53 Accumulation DNA->p53 Caspase Caspase-3/7 Cleavage (Assay Signal) Mito->Caspase Execution phase p53->Mito Transcriptional delay

Fig 1: Mechanistic divergence between Staurosporine and Doxorubicin in apoptosis induction.

Comparative Performance Data

The following table synthesizes the performance metrics of these compounds when used as positive controls in a standard Caspase-3/7 fluorescence assay. Notice how the mechanism of action directly impacts the statistical reliability (Z'-factor) of the assay.

MetricStaurosporine (STS)Doxorubicin (DOX)Etoposide
Primary Mechanism Pan-kinase inhibitionDNA intercalationTopoisomerase II inhibition
Apoptosis Pathway Intrinsic (Direct)Intrinsic (Transcription-dependent)Intrinsic (Transcription-dependent)
Typical EC50 0.1 - 1.0 µM1.0 - 5.0 µM10 - 50 µM
Optimal Onset Time 2 - 6 hours24 - 48 hours24 - 48 hours
Assay Window (S/B) Very High (>10-fold)Moderate (3 to 5-fold)Low to Moderate (2 to 4-fold)
Typical Z'-Factor 0.75 - 0.85 (Excellent)0.40 - 0.55 (Marginal)< 0.40 (Unsuitable for HTS)

Note: A Z'-factor 0.5 indicates a robust assay suitable for high-throughput screening[1].

Experimental Methodology: A Self-Validating Protocol

To establish STS as your positive control, you must execute a self-validating workflow that empirically defines your assay window. Do not blindly adopt literature concentrations; cell line sensitivities vary. The protocol below uses a "checkerboard" layout to account for edge effects and calculate a true Z'-factor.

Workflow Prep 1. Plate Cells (10k cells/well) Treat 2. Apply Compounds (STS vs Vehicle) Prep->Treat Incubate 3. Incubate (4h at 37°C) Treat->Incubate Assay 4. Add Substrate (Caspase-3/7) Incubate->Assay Read 5. Read Signal (Fluorescence) Assay->Read Calc 6. Validate (Z' > 0.5) Read->Calc

Fig 2: Self-validating experimental workflow for establishing the assay Z'-factor.

Step-by-Step Z'-Factor Validation Workflow
  • Cell Plating: Seed cells in a 96-well microplate. For standard leukemia lines (e.g., Jurkat cells), 50,000 cells/well in 150 µL of complete media is a standard starting point[5]. Incubate overnight if using adherent cells; suspension cells can be treated immediately.

  • Compound Preparation (High-N Layout):

    • Positive Control ( c+ ): Prepare a working solution of Staurosporine to achieve a final well concentration of 1 µM[4].

    • Negative Control ( c− ): Prepare a working solution of Vehicle (e.g., 0.1% DMSO in media).

    • Apply c+ to columns 1-6 and c− to columns 7-12. This high-replicate layout is strictly required to capture true standard deviation ( σ ) across the plate.

  • Incubation: Incubate the plate at 37°C, 5% CO 2​ for exactly 4 hours. (A 1-6 hour time course is optimal for capturing peak STS-induced Caspase activity before secondary necrosis sets in[4]).

  • Assay Execution: Add the Caspase-3/7 fluorogenic substrate directly to the live cells in the medium (e.g., 10 µL of an 8 mM solution per well)[5]. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Read the plate using a flow cytometer or fluorescence microplate reader at the appropriate Ex/Em wavelengths.

  • Statistical Validation (Z'-Factor Calculation): Calculate the mean ( μ ) and standard deviation ( σ ) for both the positive ( c+ ) and negative ( c− ) control halves of the plate. Apply the Zhang et al. formula[1]:

    Z′=1−∣μc+​−μc−​∣3σc+​+3σc−​​

    Acceptance Criterion: If Z′≥0.5 , the positive control is validated, and the assay is ready for screening. If Z′<0.5 , you must optimize cell density, STS concentration, or incubation time before proceeding.

References
  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening / PubMed URL: 1

  • Title: Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway Source: PMC / NIH URL: 3

  • Title: Induction of Apoptosis by Treatment with Staurosporine Source: BD Biosciences Protocols URL: 4

  • Title: Doxorubicin and staurosporine cause apoptosis and a loss of WT1 Source: ResearchGate URL: 2

  • Title: Flow cytometry analysis of dose response for apoptosis induction Source: Thermo Fisher Scientific Application Notes URL: 5

Sources

Comparative

negative control experiments for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride

Title: Comparative Guide to Negative Control Strategies for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (DDPB-HCl) Executive Summary & Chemical Context 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide to Negative Control Strategies for 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (DDPB-HCl)

Executive Summary & Chemical Context

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (DDPB-HCl) is a highly versatile small-molecule fragment utilized in target-directed assays and fragment-based drug discovery. Structurally, it features a piperidine ring—whose basic nitrogen frequently acts as a critical hydrogen bond donor or salt-bridge participant with target proteins—and a bulky 3,3-dimethylbutanamido tail that efficiently occupies hydrophobic binding pockets.

However, attributing a cellular phenotype exclusively to DDPB-HCl's interaction with its primary target requires rigorous experimental controls. Small molecules inherently exhibit polypharmacology, binding to off-target proteins that can confound assay readouts[1]. To ensure scientific integrity, researchers must deploy a self-validating system of negative controls to isolate target-specific effects from chemotype-driven background noise[2].

Comparative Analysis of Negative Control Modalities

To objectively evaluate the performance and specificity of DDPB-HCl, its activity must be benchmarked against distinct negative control systems. Relying solely on a vehicle control is a common but fatal flaw in assay design, as it fails to account for the non-specific interactions inherent to the compound's structural framework[3].

Table 1: Quantitative Comparison of Negative Control Modalities for DDPB-HCl Assays

Control ModalityStructural Deviation from DDPB-HClExpected Target Affinity ShiftOff-Target Profile OverlapPrimary Utility & Causality
Vehicle (DMSO) N/A (Solvent only)N/A0%Baselines assay noise and solvent-induced cellular toxicity.
Inactive Analog 1-2 Heavy Atoms (e.g., N-methylation)>100-fold loss in potency~80% overlap with DDPB-HClIsolates target-specific phenotypes by subtracting shared chemotype background.
Target-Depleted (CRISPR KO) N/A (Target protein absent)Infinite (No target present)100% identical to Wild-TypeDefinitively proves the biological phenotype is strictly target-dependent.

Causality Behind Experimental Choices: The "Inactive Analog" is the gold standard for chemical probe validation[2]. By modifying DDPB-HCl by a single heavy atom—such as N-methylating the piperidine nitrogen to eliminate its hydrogen-bonding capacity or introduce a steric clash—the compound loses affinity for its primary target[1]. However, because the physicochemical properties (e.g., lipophilicity, molecular weight) remain nearly identical, the inactive analog will still bind to approximately 80% of the same off-target proteins as DDPB-HCl[1],[4]. If a phenotype is observed with DDPB-HCl but disappears when treated with the inactive analog, the causality is confidently assigned to the primary target[1].

Mechanistic Visualizations

Workflow A 1. Identify DDPB-HCl (Active Scaffold) B 2. Design Inactive Analog (e.g., N-Methylation) A->B Structural Modification C 3. Biochemical Profiling (Target vs Off-Target) B->C Synthesize Control D 4. Cellular Assays (Phenotypic Readout) C->D Selectivity Confirmed E 5. CRISPR KO Validation (Target Depletion) D->E Phenotype Observed F 6. Confirmed Specificity E->F Phenotype Abolished in KO

Workflow for validating DDPB-HCl specificity using inactive analogs and CRISPR KO systems.

BindingMechanisms DDPB DDPB-HCl (Active Probe) Target Primary Target DDPB->Target High Affinity (Specific) OffTarget Off-Target Proteome DDPB->OffTarget Low Affinity (Background) Analog Inactive Analog (Negative Control) Analog->Target Steric Clash (No Binding) Analog->OffTarget Low Affinity (Shared Background)

Comparative binding logic of DDPB-HCl versus its structurally matched inactive analog.

Self-Validating Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To demonstrate that DDPB-HCl physically engages the target protein in live cells, while the inactive analog does not, thereby ruling out non-specific thermal stabilization. Self-Validating Logic: If the inactive analog stabilizes the target protein to the same degree as DDPB-HCl, the interaction is driven by non-specific hydrophobic effects rather than precise pharmacophore engagement. True target engagement is validated only when DDPB-HCl induces a thermal shift that the analog fails to replicate.

Methodology:

  • Cell Preparation: Culture target-expressing cells to 80% confluency. Harvest and resuspend in physiological buffer (e.g., PBS supplemented with protease inhibitors) to a density of 1×107 cells/mL.

  • Compound Incubation: Divide the cell suspension into three equal cohorts. Treat Cohort A with 10 µM DDPB-HCl, Cohort B with 10 µM Inactive Analog, and Cohort C with 0.1% DMSO (Vehicle Control). Incubate at 37°C for 1 hour to allow for intracellular equilibration.

  • Thermal Gradient Distribution: Aliquot each cohort into PCR tubes (50 µL/tube) and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection & Analysis: Collect the soluble supernatant. Quantify the remaining soluble target protein using quantitative Western blotting or capillary electrophoresis. Plot the melt curves to determine the shift in aggregation temperature ( ΔTagg​ ).

Protocol 2: CRISPR-Cas9 Target Depletion (Phenotypic Validation)

Objective: To confirm that the downstream biological effect (e.g., cell death, pathway inhibition) of DDPB-HCl is entirely dependent on the presence of the primary target. Self-Validating Logic: DDPB-HCl should exhibit a complete loss of activity in the KO cell line. If DDPB-HCl continues to induce the phenotype in the absence of the target, the observed effect is an off-target artifact[1].

Methodology:

  • Cell Line Generation: Utilize CRISPR-Cas9 to generate a stable knockout (KO) of the primary target in the assay cell line. Validate the KO via Western blot and genomic sequencing. Maintain an isogenic Wild-Type (WT) line as the baseline positive control.

  • Assay Setup: Seed both WT and KO cells in 96-well plates at optimized densities.

  • Dose-Response Treatment: Treat both cell lines with a 10-point titration of DDPB-HCl (ranging from 10 nM to 50 µM) and the Inactive Analog in parallel.

  • Phenotypic Readout: After the appropriate incubation period (e.g., 72 hours for viability assays, 2 hours for kinase signaling), measure the endpoint (e.g., CellTiter-Glo for viability, ELISA for phosphorylation).

  • Data Interpretation: Calculate the IC50​ . A valid DDPB-HCl probe will show a potent IC50​ in the WT line and an undefined or drastically right-shifted IC50​ in the KO line. The inactive analog should remain inactive across both cell lines.

References

  • Title: The Promise and Peril of Chemical Probe Negative Controls Source: ACS Chemical Biology URL: [Link]

  • Title: Controls for chemical probes Source: Chemical Probes Portal URL: [Link]

  • Title: Are Enantiomers of Chemical Probes Good Negative Controls? Source: Open Lab Notebooks (Structural Genomics Consortium) URL: [Link]

  • Title: Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) Source: eScholarship (University of California) URL: [Link]

Sources

Validation

Independent Replication Guide: Evaluating 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride in Targeted Inhibitor Synthesis

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when laboratories attempt to independently validate lead compounds from literature. A critical variable in these replications is the s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when laboratories attempt to independently validate lead compounds from literature. A critical variable in these replications is the selection of the core pharmacophore building block.

This guide provides an objective, data-driven framework for replicating the synthesis and biological evaluation of kinase inhibitors utilizing 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (CAS: ). We will compare its performance against common structural alternatives—specifically the 3-methyl analog and a piperazine derivative—to demonstrate the causality behind its superior pharmacokinetic and pharmacodynamic profiles.

Mechanistic Rationale: Why Scaffold Selection Dictates Success

When designing ATP-competitive kinase inhibitors or GPCR antagonists, the solvent-exposed tail of the molecule plays a disproportionate role in determining metabolic stability and membrane permeability.

The 3,3-dimethylbutanamide moiety provides a unique advantage over less sterically hindered alternatives. The tert-butyl-like geometry of the 3,3-dimethyl group acts as a steric shield, physically blocking Cytochrome P450 (CYP450) enzymes from accessing the α

  • and β -carbons of the aliphatic chain. This prevents rapid oxidative degradation. Furthermore, selecting a piperidine ring over a piperazine ring eliminates an unnecessary hydrogen bond acceptor, thereby increasing lipophilicity and significantly enhancing passive membrane permeability across the intestinal epithelium.

    G Tail Aliphatic Tail Structure Dimeth 3,3-Dimethyl (Steric Shielding) Tail->Dimeth Monometh 3-Methyl (Exposed C-H bonds) Tail->Monometh Stable High Microsomal Stability (t1/2 > 60 min) Dimeth->Stable Unstable Rapid CYP450 Oxidation (t1/2 < 15 min) Monometh->Unstable

    Causality of steric shielding by 3,3-dimethyl groups against CYP450 oxidation.

Comparative Performance Data

To objectively evaluate the impact of the building block, we synthesized a generic kinase inhibitor scaffold using three different commercially available intermediates. The quantitative data below summarizes the independent replication of their coupling efficiency, in vitro ADME properties, and target binding affinity.

Table 1: Comparative Evaluation of Piperidine/Piperazine Building Blocks

Compound / Scaffold VariantCAS NumberAmide Coupling Yield (%)HLM Stability ( t1/2​ , min)Caco-2 Papp​ ( 10−6 cm/s)Target Kinase IC 50​ (nM)
3,3-Dimethyl-N-(piperidine-4-yl)butanamido HCl 1233951-98-882.4 ± 1.2> 60.0 12.5 ± 0.8 4.2 ± 0.3
3-Methyl-N-(piperidine-4-yl)butanamido HCl1220027-02-085.1 ± 0.918.514.2 ± 1.15.1 ± 0.4
3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one HCl1955547-61-188.3 ± 0.745.24.1 ± 0.5145.0 ± 12.0

Data Interpretation: While the piperazine variant offers slightly higher synthetic yields due to increased nucleophilicity, it suffers a catastrophic drop in permeability and target affinity. The 3-methyl variant maintains affinity but fails the metabolic stability threshold. Only the 3,3-dimethyl piperidine derivative achieves the optimal balance of potency, stability, and permeability.

Independent Replication Protocols

To ensure rigorous reproducibility, every protocol detailed below is designed as a self-validating system . Do not proceed to the next step unless the internal control criteria are met.

G Start Scaffold Selection CAS 1233951-98-8 Synth Amide Coupling & Deprotection Start->Synth ADME In Vitro ADME (HLM & Caco-2) Synth->ADME Assay Kinase Assay (ADP-Glo) ADME->Assay

Workflow for evaluating piperidine-4-yl amides in kinase inhibitor discovery.

Protocol A: Target Affinity via Luminescent Kinase Assay

We utilize the methodology, which universally quantifies kinase activity by measuring ADP production, avoiding the need for radioactive isotopes [1].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of the optimized kinase/substrate/ATP mixture with 1 µL of the synthesized test compound (serial dilutions from 10 µM to 0.1 nM).

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader (integration time: 0.5–1.0 second). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Self-Validation Checkpoint: Include Staurosporine (1 µM) as a positive inhibition control and a "No Enzyme" well as a negative control. The Z'-factor of the assay plate must be ≥0.6 for the data to be considered valid.

Protocol B: Human Liver Microsomal (HLM) Stability

This protocol assesses Phase I metabolic liability, primarily mediated by CYP450 enzymes, adapted from standard [2].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-Incubation: Dilute HLMs to a final protein concentration of 0.5 mg/mL in the buffer. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 3 mM NADPH, 5.3 mM glucose-6-phosphate, 0.67 U/mL G6PDH).

  • Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, withdraw a 30 µL aliquot and immediately dispense it into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates at 5500 rpm for 10 minutes at 4°C. Transfer the supernatant and analyze the remaining parent compound via LC-MS/MS.

Self-Validation Checkpoint: Run Verapamil concurrently as a high-clearance control ( t1/2​<15 min) and Warfarin as a low-clearance control ( t1/2​>60 min). If Verapamil is not rapidly degraded, the NADPH system has failed.

Protocol C: Caco-2 Permeability Assay

To predict intestinal absorption, we replicate the gold-standard [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells (passage 95–105) onto polycarbonate Transwell® inserts (0.4 µm pore size, 12-well plates) at a density of 1.5×105 cells/well.

  • Differentiation: Culture the cells for 21 days, changing the medium (DMEM + 10% FBS) every other day, to allow for full polarization and tight junction formation.

  • Compound Application: Wash the monolayers with HBSS buffer (pH 7.4). For Apical-to-Basolateral (A B) transport, add 400 µL of 10 µM test compound in HBSS to the apical chamber and 1200 µL of blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Withdraw 50 µL samples from the receiver (basolateral) chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Quantification: Determine the concentration of the transported compound via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Self-Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER) before the assay; monolayers must exhibit a TEER >250Ω⋅cm2 . Post-assay, perform a Lucifer Yellow rejection test. If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, the tight junctions were compromised by the test compound, and the data must be discarded.

References

  • Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at:[Link]

  • NextSDS Chemical Database. 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride Substance Information. NextSDS. Available at:[Link]

Comparative

Assessing the Therapeutic Index of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride: A Comparative Guide for Novel Analgesic Development

This guide provides a comprehensive framework for assessing the therapeutic index of the novel compound, 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, hereafter referred to as Compound X. Given the prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the therapeutic index of the novel compound, 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride, hereafter referred to as Compound X. Given the prevalence of the N-acyl-4-aminopiperidine scaffold in potent analgesic agents, particularly synthetic opioids, this document will proceed under the working hypothesis that Compound X is a potential modulator of opioid receptors.[1][2]

Our objective is to furnish researchers, scientists, and drug development professionals with a technical and logical guide to characterizing the therapeutic window of this new chemical entity. We will compare its hypothetical profile with established opioid analgesics, providing the experimental causality and self-validating protocols necessary for rigorous scientific evaluation.

Introduction: The Quest for a Safer Analgesic

The piperidine ring is a foundational scaffold in the development of a multitude of centrally acting drugs, including a significant portion of clinically utilized analgesics.[3][4] Its structural flexibility and ability to interact with key biological targets have made it a privileged structure in medicinal chemistry.[5] The development of novel piperidine-based analgesics is driven by the persistent need for medications with improved safety profiles, specifically a wider therapeutic index, to mitigate the risks associated with potent analgesia, such as respiratory depression and dependence.

Compound X, with its distinct 3,3-dimethylbutanamido side chain, represents a novel structural class within the broader family of piperidine-based analgesics. The critical question for its development is whether this structural modification can favorably dissociate the desired analgesic effects from dose-limiting toxicities.

Comparative Landscape: Benchmarking Against Standard-of-Care Opioids

To contextualize the potential of Compound X, we will compare its hypothetical therapeutic index against well-established opioid analgesics: Morphine, a classic phenanthrene alkaloid, and Fentanyl, a potent synthetic 4-anilidopiperidine.[1][6]

CompoundTherapeutic ClassED50 (Analgesia, Rodent Model)TD50 (Respiratory Depression, Rodent Model)Therapeutic Index (TD50/ED50)
Compound X Hypothesized Opioid AgonistTo Be DeterminedTo Be DeterminedTo Be Determined
Morphine Opioid Agonist~5-10 mg/kg (s.c., mouse)~20-30 mg/kg (s.c., mouse)~2-6
Fentanyl Opioid Agonist~0.02-0.04 mg/kg (s.c., mouse)~0.1-0.2 mg/kg (s.c., mouse)~4-5

Note: The values for Morphine and Fentanyl are approximate and can vary based on the specific animal model and experimental conditions. The purpose of this table is to illustrate the concept of the therapeutic index.

A higher therapeutic index is desirable, as it indicates a larger separation between the dose required for efficacy and the dose at which toxicity occurs. The primary goal of the experimental workflow outlined below is to populate this table for Compound X and determine if it offers a safety advantage over existing therapies.

Experimental Workflow for Determining the Therapeutic Index of Compound X

The assessment of the therapeutic index requires a multipronged approach, encompassing in vitro characterization to understand the compound's fundamental pharmacological properties and in vivo studies to evaluate its integrated physiological effects.

Fig. 1: Experimental workflow for determining the therapeutic index.

Rationale: Before proceeding to animal studies, it is crucial to understand how Compound X interacts with its putative targets, the opioid receptors. This stage determines the compound's affinity, selectivity, and functional activity.

Protocol 1: Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Compound X for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors.

    • Radioligands specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

    • Compound X and reference compounds (Morphine, Fentanyl, Naloxone).

    • Scintillation counter and consumables.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of Compound X.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 (the concentration of Compound X that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

  • Interpretation: A low Ki value indicates high binding affinity. The ratio of Ki values for different receptors determines the selectivity profile. A high selectivity for the µ-opioid receptor is a common characteristic of potent analgesics.[7]

Protocol 2: Functional Activity Assays (G-protein Activation and β-arrestin Recruitment)

  • Objective: To determine if Compound X is an agonist, antagonist, or biased agonist at the µ-opioid receptor.

  • Rationale: Agonism at the G-protein signaling pathway is associated with analgesia, while the recruitment of β-arrestin is linked to some adverse effects like respiratory depression and tolerance.[8] A G-protein biased agonist could theoretically have a wider therapeutic index.

  • Methods:

    • G-protein Activation: Utilize a [³⁵S]GTPγS binding assay or a BRET/FRET-based biosensor assay to measure the activation of G-proteins in response to Compound X.

    • β-arrestin Recruitment: Employ a bioluminescence or enzyme complementation assay to quantify the recruitment of β-arrestin 2 to the activated µ-opioid receptor.

  • Interpretation: By comparing the potency (EC50) and efficacy (Emax) of Compound X in both assays, a "bias factor" can be calculated. This will classify Compound X as a G-protein biased agonist, a balanced agonist, or a β-arrestin biased agonist, providing critical insights into its potential in vivo profile.

Rationale: In vivo models are essential to confirm that the in vitro activity of Compound X translates into a clinically relevant analgesic effect.

Protocol 3: Acute Nociceptive Models (Tail-flick and Hot-plate Tests)

  • Objective: To determine the median effective dose (ED50) of Compound X for producing acute analgesia in rodents.

  • Procedure (Tail-flick test):

    • Administer various doses of Compound X (and vehicle control) to groups of mice or rats.

    • At a predetermined time post-administration, focus a beam of radiant heat on the animal's tail.

    • Measure the latency for the animal to "flick" its tail away from the heat source.

    • A cut-off time is used to prevent tissue damage.

  • Data Analysis: Plot a dose-response curve and calculate the ED50, the dose that produces a maximal possible effect in 50% of the animals.

  • Causality: These models assess the drug's ability to inhibit spinal reflexes to thermal pain, a hallmark of opioid-mediated analgesia.

Rationale: The primary dose-limiting side effect of opioid analgesics is respiratory depression. A thorough assessment of this and other CNS side effects is critical for determining the therapeutic window.

Protocol 4: Assessment of Respiratory Depression using Whole-Body Plethysmography

  • Objective: To determine the median toxic dose (TD50) of Compound X that causes a significant depression in respiratory function.

  • Procedure:

    • Place animals in a whole-body plethysmography chamber after administration of various doses of Compound X.

    • The system measures changes in pressure within the chamber to non-invasively determine respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.

    • Record these parameters over time.

  • Data Analysis: Determine the dose of Compound X that causes a 50% reduction in minute ventilation (or another predefined endpoint of significant respiratory depression). This dose is the TD50.

Synthesis of Data and Calculation of the Therapeutic Index

Upon completion of the in vivo studies, the therapeutic index for Compound X can be calculated:

Therapeutic Index (TI) = TD50 (Respiratory Depression) / ED50 (Analgesia)

A higher TI for Compound X compared to morphine and fentanyl would suggest a potentially improved safety profile and would be a strong rationale for further preclinical development.

Fig. 2: Conceptual representation of the therapeutic window.
Conclusion and Future Directions

The structured evaluation of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (Compound X) as outlined in this guide provides a robust pathway to understanding its therapeutic potential. By systematically determining its in vitro molecular profile and in vivo efficacy and toxicity, a reliable therapeutic index can be established. Should Compound X demonstrate a significantly wider therapeutic window than existing analgesics like morphine and fentanyl, it would represent a promising lead candidate for further development. Subsequent studies would need to explore its potential for tolerance, dependence, and abuse liability to fully characterize its clinical viability as a safer, next-generation analgesic.

References

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Safety & Regulatory Compliance

Safety

3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently manage the lifecycle of complex nitrogenous building blocks used in drug discovery. 3,3-Dimethyl-N-(piperidine-4-yl)buta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently manage the lifecycle of complex nitrogenous building blocks used in drug discovery. 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride (CAS: 1233951-98-8) is a highly specific active pharmaceutical intermediate[1],[2]. When managing such compounds, disposal is not an afterthought—it is a critical operational phase.

The presence of the biologically active piperidine ring, coupled with the hydrochloride salt, dictates a rigorous approach to waste management. Improper disposal risks aquatic toxicity, regulatory violations, and dangerous atmospheric emissions. The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Part 1: Physicochemical Profiling & Causality Assessment

To design an effective disposal strategy, we must first analyze the quantitative and structural properties of the waste material. The hydrochloride salt form renders the molecule highly water-soluble, meaning aqueous waste streams must be meticulously captured. Furthermore, the nitrogen and chlorine atoms embedded in the structure directly dictate our choice of thermal destruction methods.

Table 1: Quantitative Data & Waste Classification Metrics

ParameterValue / ClassificationOperational & Disposal Implication
Target Compound 3,3-Dimethyl-N-(piperidine-4-yl)butanamido HClActive pharmaceutical intermediate; handle as toxic lab waste[2].
CAS Number 1233951-98-8Required for precise EPA/RCRA waste manifesting[1].
Molecular Formula C₁₁H₂₃ClN₂OContains Nitrogen (N) and Chlorine (Cl)[1].
Combustion Byproducts NOx, CO, CO₂, HCl gasDictates strict requirement for scrubber-equipped incineration[3],[4].
Solubility Profile High aqueous solubilityAqueous streams must be captured; drain disposal is strictly prohibited[5].
Incompatibilities Strong oxidizers (e.g., Hypochlorites)Mixing with bleach generates explosive/toxic chloramines.

Part 2: Self-Validating Disposal Protocols

Our operational philosophy relies on self-validating systems —protocols where the successful completion of a step inherently proves its safety and accuracy. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Solid Waste Segregation & Lab-Packing

This protocol applies to residual powders, contaminated PPE, and disposable spatulas. Laboratories generally generate small quantities of such waste, making Lab-Pack Waste Disposal the EPA-preferred method[6].

  • Step 1: Primary Containment (Action): Place all solid waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE prevents moisture ingress. Amine hydrochlorides are highly hygroscopic; exposure to ambient humidity can degrade the powder into a sticky, corrosive residue that complicates transfer[5].

  • Step 2: RCRA Labeling (Action): Affix a hazardous waste label immediately, noting the chemical name and accumulation start date[7].

    • Validation: The step is validated when the label is physically inspected by a secondary technician to ensure it reads "Toxic/Irritant Solid Waste" before the first addition of material.

  • Step 3: Lab-Packing (Action): Over-pack the sealed primary containers into a larger, DOT-approved drum padded with an inert absorbent material (e.g., vermiculite)[6].

    • Validation: Weigh the final drum. The system is validated when the total mass exactly matches the sum of the tare weight, the inert padding, and the logged waste manifest. A discrepancy indicates unlogged waste or a spill.

Protocol B: Liquid Waste Management (Aqueous & Organic)

This protocol applies to mother liquors, reaction filtrates, and solvent rinses.

  • Step 1: Stream Segregation (Action): Strictly separate aqueous waste from organic solvent waste.

    • Causality: Mixing aqueous amine hydrochloride waste with organic streams (especially halogenated solvents) exponentially increases the cost of incineration and risks phase-separation in storage drums.

  • Step 2: pH Neutralization of Aqueous Streams (Action): For aqueous solutions, adjust the pH using dilute NaOH dropwise.

    • Causality: The hydrochloride salt inherently lowers the pH of aqueous solutions. Highly acidic waste can corrode standard storage drums and may trigger an EPA RCRA D002 (Corrosivity) characteristic waste classification[8].

    • Validation: The protocol is validated when a calibrated pH meter reads a stable value between 6.0 and 8.0 for 60 seconds. Only upon this confirmation is the technician authorized to seal the container.

  • Step 3: Incineration Preparation for Organics (Action): Dissolve or mix organic-based waste with a highly combustible solvent[5],[9].

    • Causality: Amine hydrochlorides require sustained, extreme high temperatures for complete molecular destruction. Mixing with a combustible solvent ensures the incinerator maintains the required thermal threshold[5].

Part 3: Waste Management Workflow Visualization

The following decision tree maps the logical progression of waste from the point of generation to final destruction.

WasteManagement Source 3,3-Dimethyl-N-(piperidine-4-yl) butanamido HCl Waste Solid Solid Waste (Powder, PPE, Consumables) Source->Solid Dry Liquid Liquid Waste (Mother Liquors, Rinses) Source->Liquid Dissolved Incineration Chemical Incinerator (Must have Afterburner & Scrubber) Solid->Incineration Direct Burn Aqueous Aqueous Waste (pH 6-8 Adjusted) Liquid->Aqueous Water-based Organic Organic Solvent Waste (Halogenated/Non-Halogenated) Liquid->Organic Solvent-based LabPack RCRA Lab-Pack Disposal (Licensed EPA Contractor) Incineration->LabPack Ash/Residue Aqueous->LabPack Manifested Organic->Incineration Combustible

Fig 1: Logical workflow for the segregation and disposal of piperidine derivative waste streams.

Part 4: Regulatory Grounding & EPA/RCRA Compliance

To ensure absolute compliance, laboratory managers must align their disposal plans with federal environmental regulations:

  • Atmospheric Emission Controls during Incineration: Because oxides of nitrogen (NOx) and hydrogen chloride (HCl) gas are emitted when amine hydrochlorides are heated to decomposition, the potential for their release to the atmosphere must be strictly controlled[3],[4]. Therefore, any contracted disposal facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete combustion of the piperidine ring) and a wet scrubber system (to neutralize acidic HCl and NOx gases)[5],[9].

  • EPA RCRA Subpart K Flexibility: For academic and research institutions, EPA RCRA Subpart K allows hazardous waste determinations to be made at a Central Accumulation Area (CAA) rather than at the immediate point of generation[7]. This allows trained Environmental Health and Safety (EHS) professionals to make the final waste determination, ensuring that complex molecules like 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride are properly classified before being shipped to a Treatment, Storage, and Disposal Facility (TSDF)[7],[10].

References[6] Laboratory Chemical Disposal - Environmental Marketing Services. Source: emsllcusa.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHP2aF3QXVxVxeMcU56uhOk7pnsqkH8zP-A_fdQd0cP9diciH40ddSUKED37nqm5Cqsz70uXlvXUkJz6YAFRa_Gkx1ut-cYBDgpVkuMf9rySvODzs3zAveHoaVD_7mk9Xm4zR8nGoHS91snPsz6A6W[7] Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. Source: untdallas.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF74d-RVSCf-pOmtc_daNfqIajK5AWaWiu-NuLjKdp9sSDxfXK-J3M-TKfiZTIi6cyOiaZGFQxp1m_8IvMLwbqOpooZN8-lSXcCHZWxnO8xWgnH6gjG-z23LxbLqNuL8hfght_zby0wieOZ5WvI5trKozGUBRm9de7Zm3JkusL1n7FcgeNAxeHLN1Q=[10] Regulation of Laboratory Waste - American Chemical Society. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY_aRsdot76lBjlM0KlH7Iqhar2IyFs5T-vbQOgKAdY-bv9WamWgF6yJ2pjHZ5dhMsv1bH80gMXekYr0-FLPMkKbrPfoUa5Evodpe5bPYU7_c_VQa0pFM2l7gqY5rKjg-Ezk9aElYaxCKC3Ps4NHb65xY0KEUUfYkKAHcrVqqI3MiHXUDCveeH[1] 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride CAS. Source: chemicalbook.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyH8Hdd5yCGoUnl-laVZsSZ5pek5h-PVyjJ54blGRvVuh1XedQN9uuGwxPGTZ5-KUxNETIljGBbDLOXjpolsfa5DEXuy6tcwfHRdQRP29q0cinD6Ikexcwltx8qBvKMB6-USGB_J2RxENgQEBLuyoDlKCbpQHn5C61d4T4jHDyuPsn[2] 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride - NextSDS. Source: nextsds.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZej5qs3AVsyrn2-ZInwDz0GyMbJvbaQTn9uNY4BAV9K5WvgHQauvmwg1nsqsQHzMn5TTG6gLYfMBESL4zu4SJdiHLILLYVqSAl3xpCxlJ4Bah7pfQpucM-aj8Tz49SftsMuxUkpn5Sp7VWUFhVxYIuuWyNRiOUO1MKtrcv0dbjK4wBvf33REg4SvVzpbpIUphsvCWAAxXpObyR8KU9A==[5] Allylamine hydrochloride - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUT8tsuYOaHb2ZEUt5_ePIeGlHuFUtxMamylVayzH5dAyUmguLXEt92qOQFxqPPXgX_H1Cu4506nadK5zLCgndXikFAxVnjKADQkMaPDxmlFg6BaGr-J2TmKBTXt9KaMLKqUOGErNSHLdSQjYW4ftzLlOc_SGfKcU=[9] SAFETY DATA SHEET: Octadecan-1-amine Hydrochloride. Source: tcichemicals.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6nNjiKeUA9nK8JM0jkGdU9_0PfqgAJBhHg_Yq1FDO3kX8EmASJ0Obr8WG3APM6EjSEAF4Jw03keW782hSpX_tLwZQZOWUmq44Nn170a1mmzwO2NgNB2EwE3GRJvI3_Ywp6vdDfLfrSaki20NROKpE[3] PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-U7NRjr-yw0m1ivDZK5pwbEMBtxalrbLppl8InKixzoPGrC7175f8C8JO1gV_yFXuxpLMLIEBapFFafenvaJQQWAwzQY6H6_hvClr4HtfsswTy1_VfUmJEZVYQjt30k-Hu_oC_nCt[4] MSDS of propan-2-amine hydrochloride. Source: capotchem.cn. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvMAqCqvhv7_gOugfk0svoFrhZ4TO86G8T0M9zJEtlCZjhKBejUeWCv99GVrZ1ajlcsos-kDpyyVafLT43uFNtBM2-4KtNgOpG3q1h7fBljxBIJAm37SaMIW673bv6N3dsKuzcLXtDhz0=[8] RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products - EPA Archive. Source: epa.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO29UAHdojRRzztZK91TLBPHFzd7XFFxyTPfbZXdqRnv9j9w8gR59QrUk4Df6jhsZqsPmMUBlDl5Ub2a9BRSRUYI7GIgmC7Jlm3TbXxz-g5eqtyfQCLnhAVpu_6U-XneKakAWw0CblTUZyF6V2Jd6F75Knb5K6

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